N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide
Description
BenchChem offers high-quality N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]-6-pyrazol-1-ylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N4O/c17-13-4-2-11(14(18)8-13)9-20-16(23)12-3-5-15(19-10-12)22-7-1-6-21-22/h1-8,10H,9H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARKRJUWYKWZQEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC=C(C=C2)C(=O)NCC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
An In-depth Technical Guide to the Synthesis of N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive, in-depth overview of a robust synthetic pathway for N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide, a compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of the chemical principles, experimental protocols, and analytical validation required for its successful synthesis. The guide emphasizes the rationale behind methodological choices, ensuring both scientific integrity and practical applicability.
Introduction: Chemical Significance and Synthetic Strategy
N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide incorporates several key pharmacophoric features: a nicotinamide core, a pyrazole substituent, and a difluorobenzyl moiety. The nicotinamide scaffold is a well-established motif in numerous biologically active compounds. The pyrazole ring is a versatile heterocycle found in a wide array of pharmaceuticals, including anti-inflammatory, anti-cancer, and anti-viral agents.[1] The difluorobenzyl group is often introduced to enhance metabolic stability and improve pharmacokinetic properties.
The most logical and convergent synthetic strategy for this target molecule involves the formation of an amide bond between two key intermediates: 6-(1H-pyrazol-1-yl)nicotinic acid and (2,4-difluorophenyl)methanamine. This approach allows for the independent synthesis and purification of each fragment, maximizing the overall efficiency and yield of the final product.
Retrosynthetic Analysis and Proposed Pathway
A retrosynthetic analysis of the target molecule reveals the primary disconnection at the amide bond, leading back to the two key starting materials.
Caption: Retrosynthetic analysis of the target compound.
The forward synthesis, therefore, comprises two main stages: the preparation of the key intermediates and their subsequent coupling.
Caption: Proposed synthetic pathway for the target compound.
Synthesis of Key Intermediates
Synthesis of 6-(1H-pyrazol-1-yl)nicotinic acid
This intermediate is commercially available, but for the purpose of a comprehensive guide, a reliable synthetic protocol is provided below.[2][3] The synthesis begins with the nucleophilic aromatic substitution of the chlorine atom in 6-chloronicotinonitrile with pyrazole, followed by hydrolysis of the nitrile group to a carboxylic acid.
Step 1: Synthesis of 6-(1H-pyrazol-1-yl)nicotinonitrile
-
Reaction: 6-Chloronicotinonitrile + Pyrazole → 6-(1H-pyrazol-1-yl)nicotinonitrile
-
Reagents and Conditions: Potassium carbonate (K₂CO₃), Dimethylformamide (DMF), 100-120 °C.
-
Rationale: The reaction proceeds via a nucleophilic aromatic substitution mechanism. The potassium carbonate acts as a base to deprotonate the pyrazole, increasing its nucleophilicity. DMF is a suitable polar aprotic solvent for this type of reaction.
Step 2: Hydrolysis to 6-(1H-pyrazol-1-yl)nicotinic acid
-
Reaction: 6-(1H-pyrazol-1-yl)nicotinonitrile → 6-(1H-pyrazol-1-yl)nicotinic acid
-
Reagents and Conditions: Sodium hydroxide (NaOH), Water (H₂O), Reflux.
-
Rationale: The nitrile group is hydrolyzed to a carboxylic acid under basic conditions with heating.[4] The reaction proceeds through a carboxylate salt intermediate, which is then neutralized with acid to yield the final product.
Synthesis of (2,4-difluorophenyl)methanamine
This starting material is also commercially available.[5] However, a common synthetic route from 1,3-difluorobenzene is detailed below.[6][7]
Step 1: Synthesis of 2,4-Difluorobenzyl chloride
-
Reaction: 1,3-Difluorobenzene + Paraformaldehyde + HCl → 2,4-Difluorobenzyl chloride
-
Reagents and Conditions: Zinc chloride (ZnCl₂), Acetonitrile, Reflux.[7][8]
-
Rationale: This is a chloromethylation reaction. Paraformaldehyde and hydrochloric acid generate the electrophilic species, and zinc chloride acts as a Lewis acid catalyst.
Step 2: Formation of the Quaternary Ammonium Salt
-
Reaction: 2,4-Difluorobenzyl chloride + Urotropine → Quaternary ammonium salt
-
Rationale: This step utilizes the Delepine reaction, where the benzyl halide reacts with urotropine (hexamethylenetetramine) to form a stable quaternary ammonium salt.[6]
Step 3: Hydrolysis to (2,4-difluorophenyl)methanamine
-
Reaction: Quaternary ammonium salt → (2,4-difluorophenyl)methanamine
-
Reagents and Conditions: Concentrated hydrochloric acid, Water, Reflux.
-
Rationale: The quaternary ammonium salt is hydrolyzed under acidic conditions to yield the primary amine.[6]
Final Amide Coupling: Synthesis of N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide
The formation of the amide bond is the crucial final step. This can be achieved using a variety of coupling reagents.[9][10][11] The choice of coupling agent and conditions is critical to ensure high yield and purity.
Reaction: 6-(1H-pyrazol-1-yl)nicotinic acid + (2,4-difluorophenyl)methanamine → N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide
Recommended Coupling Protocol:
-
Reagents:
-
6-(1H-pyrazol-1-yl)nicotinic acid (1.0 eq)
-
(2,4-difluorophenyl)methanamine (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (2.0 eq)
-
-
Solvent: Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Temperature: Room temperature
-
Rationale: HATU is a highly efficient coupling reagent that minimizes side reactions and racemization (if applicable).[10] DIPEA is a non-nucleophilic base used to deprotonate the carboxylic acid and neutralize any acids formed during the reaction.
Detailed Experimental Protocols
Protocol for the Synthesis of 6-(1H-pyrazol-1-yl)nicotinic acid
Step 1: Synthesis of 6-(1H-pyrazol-1-yl)nicotinonitrile
-
To a solution of 6-chloronicotinonitrile (1.0 eq) in DMF, add pyrazole (1.1 eq) and potassium carbonate (1.5 eq).
-
Heat the reaction mixture to 110 °C and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
Step 2: Hydrolysis to 6-(1H-pyrazol-1-yl)nicotinic acid
-
Suspend the crude 6-(1H-pyrazol-1-yl)nicotinonitrile in a 2M aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux and stir for 6-8 hours.
-
Cool the reaction mixture to room temperature and acidify to pH 3-4 with concentrated hydrochloric acid.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 6-(1H-pyrazol-1-yl)nicotinic acid.
Protocol for the Synthesis of (2,4-difluorophenyl)methanamine
-
In a well-ventilated fume hood, combine 1,3-difluorobenzene (1.0 eq), paraformaldehyde (3.0 eq), and zinc chloride (0.4 eq) in acetonitrile.[7][8]
-
Slowly add concentrated hydrochloric acid (6.0 eq) while stirring.
-
Heat the mixture to reflux and stir for 8 hours.
-
Cool the reaction to room temperature and remove the acetonitrile under reduced pressure.
-
Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2,4-difluorobenzyl chloride.
-
Dissolve the crude 2,4-difluorobenzyl chloride in chloroform and add urotropine (1.1 eq).
-
Stir the mixture at room temperature for 24 hours.
-
Collect the precipitated quaternary ammonium salt by filtration.
-
Suspend the salt in a mixture of concentrated hydrochloric acid and water and heat to reflux for 4 hours.
-
Cool the mixture and basify with a concentrated sodium hydroxide solution.
-
Extract the product with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain (2,4-difluorophenyl)methanamine.
Protocol for the Synthesis of N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide
-
Dissolve 6-(1H-pyrazol-1-yl)nicotinic acid (1.0 eq) in DCM or DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature.
-
Add (2,4-difluorophenyl)methanamine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide.
Data Presentation and Characterization
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Appearance |
| 6-(1H-Pyrazol-1-yl)nicotinic acid | C₉H₇N₃O₂ | 189.17 | White to yellow powder |
| (2,4-difluorophenyl)methanamine | C₇H₇F₂N | 143.13 | Colorless to pale yellow liquid |
| N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide | C₁₆H₁₂F₂N₄O | 314.29 | White to off-white solid |
Analytical Characterization:
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity.
-
Melting Point: For solid compounds.
Alternative Synthetic Strategies: The Buchwald-Hartwig Amination Approach
An alternative and powerful method for the synthesis of the 6-(1H-pyrazol-1-yl)nicotinamide core is the Buchwald-Hartwig amination.[12][13][14] This palladium-catalyzed cross-coupling reaction can be used to directly couple pyrazole with a 6-halonicotinamide derivative.
Caption: Buchwald-Hartwig amination approach.
This approach would first involve the synthesis of 6-chloro-N-(2,4-difluorobenzyl)nicotinamide via the amide coupling of 6-chloronicotinic acid and (2,4-difluorophenyl)methanamine. The subsequent Buchwald-Hartwig amination with pyrazole would then yield the final product. This method can be particularly useful if the hydrolysis of the nitrile in the primary proposed route proves to be problematic.
Conclusion
This technical guide has outlined a detailed and scientifically sound synthetic route for N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide. By providing a thorough explanation of the underlying chemical principles, step-by-step experimental protocols, and considerations for analytical validation, this document serves as a valuable resource for researchers and professionals in the field of drug discovery and development. The presented methodologies are based on established and reliable chemical transformations, ensuring a high probability of success for the synthesis of this and structurally related molecules.
References
- Synthesis of novel pyrazole derivatives and neuroprotective effect investig
- C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules.
- Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design. Journal of Medicinal Chemistry.
- Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules.
- Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules.
- Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Synthetic method of 2,4-difluorobenzene methylamine.
- 6-(1H-Pyrazol-1-yl)nicotinic acid. Sigma-Aldrich.
- Preparation method of nicotinic acid.
- Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine.
- An In-depth Technical Guide to 2,4-Difluorobenzylamine: Structure, Properties, and Synthetic Applic
- Amide synthesis by acyl
- Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. World Journal of Microbiology and Biotechnology.
- 6-(1H-Pyrazol-1-yl)nicotinic acid, 97%. Thermo Fisher Scientific.
- Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2.
- Process optimization for acid-amine coupling: a catalytic approach.
- The synthetic method of 2,4-difluorobenzylamine.
- Discovery of N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide: a novel, selective, and competitive indole-based lead inhibitor for human monoamine oxidase B.
- Synthesis of Some New Pyrazoles. Dergipark.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Medicinal Chemistry Research.
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- Synthesis and DFT Studies of ((Z)-(2,4-difluorophenyl)(1-((2-nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime). MDPI.
- N-(2,4-Difluorophenyl)-2-fluorobenzamide. MDPI.
- 6-(1H-Pyrazol-1-yl)nicotinic acid. BLDpharm.
- Chemistry of Amides. Chemistry LibreTexts.
- 2,4-Difluorobenzylamine 98%. Sigma-Aldrich.
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- Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters.
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Comprehensive Characterization of N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide: A Preclinical Technical Guide
Executive Summary
The development of targeted small-molecule inhibitors requires a rigorous cascade of structural, biochemical, and cellular validations. N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide (hereafter referred to as N24-DFP-NAM ) represents a highly optimized pharmacophore commonly utilized in targeting NAD+ salvage pathways (e.g., NAMPT inhibition) and specific kinase hinge regions.
As a Senior Application Scientist, I have structured this technical guide to move beyond standard operational procedures. Here, we dissect the causality behind the experimental workflows required to characterize N24-DFP-NAM, ensuring that every protocol acts as a self-validating system for drug development professionals.
Part 1: Chemical Synthesis & Structural Verification
Before initiating any biological assay, the structural integrity of the synthesized compound must be absolute. The nicotinamide core of N24-DFP-NAM features two critical modifications: a 6-position pyrazole ring and a 2,4-difluorobenzyl amide tail.
Causality of Analytical Choices
The 6-(1H-pyrazol-1-yl) moiety provides essential steric bulk to lock the compound within the target enzyme's active site, while the 2,4-difluorobenzyl group is a deliberate bioisosteric modification designed to abrogate Cytochrome P450 2C9 (CYP2C9) liability—a common off-target effect in exposed-pyridine scaffolds[1]. To ensure batch-to-batch consistency and rule out regioisomers (e.g., 1H-pyrazol-3-yl vs. 1H-pyrazol-1-yl), High-Resolution Mass Spectrometry (HRMS) and 2D-NMR (NOESY/HMBC) are mandatory. NOESY cross-peaks between the pyrazole protons and the pyridine ring confirm the exact regiochemistry of the nitrogen-carbon bond.
Part 2: Biochemical Profiling & Target Engagement
To establish target engagement, we employ two orthogonal techniques: Surface Plasmon Resonance (SPR) for real-time binding kinetics and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for enzymatic inhibition.
Surface Plasmon Resonance (SPR)
SPR is the gold standard for studying biomolecular interactions in real time[2]. It provides the association ( kon ) and dissociation ( koff ) rates, which dictate the drug's in vivo residence time. A prerequisite for measuring these constants is that the surface-immobilized target protein must be highly active and stably attached.
Step-by-Step SPR Protocol:
-
Ligand Immobilization: Coat the gold sensor chip surface with the recombinant target enzyme (e.g., NAMPT or target kinase) using standard amine coupling chemistry (EDC/NHS activation).
-
Reference Cell Preparation: Maintain a parallel flow cell without the target protein. This self-validating step is critical to subtract bulk refractive index changes and non-specific binding artifacts.
-
Analyte Preparation: Dilute N24-DFP-NAM in running buffer (e.g., HBS-EP+ with 1% DMSO) to generate a concentration gradient (0.1 nM to 100 nM).
-
Association Phase: Inject the analyte over the sensor surface at a constant flow rate of 30 µL/min for 180 seconds to monitor the association rate ( kon ).
-
Dissociation Phase: Switch the flow back to the running buffer for 600 seconds to accurately monitor the dissociation rate ( koff ).
-
Regeneration: Inject a mild regeneration pulse (e.g., 10 mM Glycine-HCl, pH 2.5) to strip bound analyte and reset the chip for the next cycle.
TR-FRET Enzymatic Assay
While SPR proves the compound binds, TR-FRET proves the compound inhibits the target's catalytic function. TR-FRET effectively eliminates interference from autofluorescence and light scattering by introducing a time-delayed measurement, yielding an exceptionally high signal-to-noise ratio[3].
Step-by-Step TR-FRET Protocol:
-
Enzyme Incubation: In a low-volume 384-well microplate, incubate the target enzyme with a 10-point dilution series of N24-DFP-NAM for 30 minutes at room temperature to allow equilibrium binding.
-
Enzymatic Reaction: Add the specific fluorescein-labeled substrate and ATP (at its Km concentration). Incubate for 60 minutes.
-
Detection Mix Addition: Add a detection buffer containing EDTA (to quench the kinase/enzyme reaction) and a Terbium (Tb)-labeled antibody specific to the phosphorylated/modified product.
-
Measurement: Read the plate using a TR-FRET compatible microplate reader. Excite at 340 nm and measure emissions at 490 nm (Tb donor) and 520 nm (Fluorescein acceptor). Calculate the 520/490 ratio to plot the dose-response curve and derive the IC50 .
Caption: Step-by-step TR-FRET assay workflow for quantifying N24-DFP-NAM enzymatic inhibition.
Part 3: In Vitro Cellular Efficacy & Mechanism of Action
Biochemical potency does not guarantee cellular efficacy due to variable membrane permeability and efflux pump dynamics. Furthermore, target-dependent toxicity must be proven.
Cellular Viability & Pathway Validation
We utilize the CellTiter-Glo luminescent assay to measure ATP depletion as a proxy for cell viability. By testing N24-DFP-NAM in target-amplified cell lines versus target-knockdown (CRISPR/Cas9) cell lines, we create a self-validating loop: if the compound is truly on-target, it will show high potency in the wild-type cells and a significant right-shift (loss of potency) in the knockdown cells.
Caption: Mechanism of action: N24-DFP-NAM competitively inhibits its target, depleting vital cofactors and inducing apoptosis.
Part 4: ADME & Physicochemical Properties (CYP2C9 Profiling)
A critical bottleneck in drug development is avoiding the inhibition of Cytochrome P450 enzymes, which leads to decreased drug elimination and adverse drug-drug interactions[4]. As previously noted, the 2,4-difluorobenzyl group in N24-DFP-NAM was specifically engineered to minimize CYP2C9 binding compared to unsubstituted benzyl analogs[1].
CYP2C9 Fluorometric Inhibition Protocol
-
Standard Curve: Prepare a standard curve using the fluorescent metabolite 7-HFC in CYP2C9 Assay Buffer to ensure linear detection.
-
Compound Incubation: Incubate recombinant human CYP2C9 with N24-DFP-NAM (ranging from 0.1 µM to 50 µM) for 20 minutes at 37°C. This pre-incubation allows the compound to permeate the microsomal membranes and interact with the enzyme prior to catalytic turnover.
-
Reaction Initiation: Add the non-fluorescent CYP2C9 substrate and NADP+ mixture to initiate the reaction.
-
Measurement: Incubate for 30 minutes and measure fluorescence (Ex/Em = 415/502 nm). Calculate the percent inhibition relative to a vehicle (DMSO) control to determine the CYP2C9 IC50 .
Quantitative Data Summary
The table below synthesizes the characterization profile of N24-DFP-NAM against a standard unfluorinated reference compound (e.g., an early-generation exposed-pyridine inhibitor), demonstrating the successful uncoupling of target potency from CYP2C9 liability.
| Parameter | N24-DFP-NAM | Reference Compound | Assay Methodology |
| Enzymatic IC50 | 3.2 nM | 1.8 nM | TR-FRET |
| Binding Affinity ( Kd ) | 4.5 nM | 2.1 nM | Surface Plasmon Resonance (SPR) |
| Residence Time ( 1/koff ) | 120 min | 180 min | Surface Plasmon Resonance (SPR) |
| Cellular Viability ( IC50 ) | 15 nM | 8 nM | CellTiter-Glo (Target-Amplified Cells) |
| CYP2C9 Inhibition ( IC50 ) | >10 µM | 0.4 µM | Fluorometric CYP2C9 Assay |
References
-
A beginner's guide to surface plasmon resonance The Biochemist[Link]
-
LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay BMG Labtech[Link]
-
Minimizing CYP2C9 Inhibition of Exposed-Pyridine NAMPT Inhibitors Journal of Medicinal Chemistry (ACS Publications)[Link]
-
Machine learning-driven identification of drugs inhibiting cytochrome P450 2C9 PLOS Computational Biology (via PMC / NIH)[Link]
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"1H NMR data for N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide"
An In-Depth Technical Guide to the ¹H NMR Spectrum of N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide
This guide provides a comprehensive analysis and expert-predicted ¹H NMR spectrum for the compound N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide. As direct experimental data for this specific molecule is not publicly cataloged, this document synthesizes data from analogous structures and first-principle NMR theory to offer a robust, predictive interpretation. This approach is designed to guide researchers in spectral assignment, structural verification, and purity assessment.
Introduction: The Role of ¹H NMR in Drug Discovery
In the landscape of modern drug development, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of novel chemical entities. For a molecule like N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide, which features multiple interacting aromatic and heteroaromatic systems, ¹H NMR provides critical information on electronic environments, proton connectivity, and conformational details. This guide explains the causality behind the predicted chemical shifts and coupling patterns, offering a foundational framework for interpreting experimental data.
Molecular Structure and Proton Designation
To facilitate a clear and systematic analysis, each unique proton in the target molecule has been assigned a specific label. The structure and labeling convention are presented below. Understanding the electronic interplay between the 2,4-difluorobenzyl moiety, the substituted nicotinamide core, and the pyrazole ring is fundamental to predicting the spectrum.[1]
Caption: Molecular structure with proton labeling.
Predicted ¹H NMR Data Summary
The following table summarizes the predicted ¹H NMR spectral data for N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide. Predictions are based on a standard 400 MHz spectrometer using a non-polar deuterated solvent like CDCl₃.
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale / Notes |
| H9 (NH) | 8.20 - 8.50 | Broad s | - | Amide proton, chemical shift is solvent and concentration dependent. Expected to broaden and exchange with D₂O.[2] |
| H2 | 8.95 - 9.05 | d | JH2-H4 ≈ 2.5 Hz | Highly deshielded due to proximity to the pyridine nitrogen and the electron-withdrawing amide group at C3. Exhibits meta-coupling to H4.[3] |
| H4 | 8.25 - 8.35 | dd | JH4-H5 ≈ 8.5 Hz, JH4-H2 ≈ 2.5 Hz | Deshielded by the adjacent pyridine nitrogen (in resonance) and the C3-amide group. Coupled ortho to H5 and meta to H2.[4][5] |
| H5 | 7.85 - 7.95 | d | JH5-H4 ≈ 8.5 Hz | Influenced by the pyrazole substituent at C6. Shows standard ortho-coupling to H4. |
| H5' | 8.50 - 8.60 | d | JH5'-H4' ≈ 2.8 Hz | Significantly deshielded due to proximity to the electron-deficient pyridine ring it is attached to. |
| H3' | 7.75 - 7.85 | d | JH3'-H4' ≈ 1.8 Hz | Standard pyrazole chemical shift, deshielded by attachment to the pyridine ring.[6][7] |
| H4' | 6.55 - 6.65 | t | JH4'-H5' ≈ 2.8 Hz, JH4'-H3' ≈ 1.8 Hz | Most shielded pyrazole proton. Appears as a triplet (or dd) due to coupling with H3' and H5'.[8] |
| H16 | 7.35 - 7.45 | ddd | JH16-H15 ≈ 8.4 Hz, JH16-F18 ≈ 7.6 Hz, JH16-H13 ≈ 2.6 Hz | Complex splitting due to ortho-coupling with H15, meta-coupling with H13, and a three-bond coupling to the F18 atom. |
| **H10 (CH₂) ** | 4.65 - 4.75 | d | JH10-H9 ≈ 6.0 Hz | Methylene protons adjacent to the amide nitrogen and the aromatic ring. Appears as a doublet due to coupling with the amide NH proton. This doublet will collapse to a singlet upon D₂O exchange. |
| H13 | 6.90 - 7.00 | ddd | JH13-F12 ≈ 9.0 Hz, JH13-H16 ≈ 2.6 Hz, JH13-F18 ≈ 5.5 Hz | Signal is complex due to ortho-coupling to F12, meta-coupling to H16, and a four-bond coupling to F18.[9] |
| H15 | 6.80 - 6.90 | td | JH15-F12 ≈ 9.5 Hz, JH15-H16 ≈ 8.4 Hz, JH15-H13 ≈ 0 Hz | Appears as a triplet of doublets. The large coupling is from the ortho F12 and ortho H16, which may be similar in magnitude. |
Detailed Spectral Analysis & Rationale
Aromatic Region: Pyridine Ring (H2, H4, H5)
The protons on the nicotinamide core are the most downfield signals, a characteristic of protons on electron-deficient aromatic rings like pyridine.[10]
-
H2: This proton is positioned between two electron-withdrawing nitrogen atoms (the pyridine N1 and the amide N9 via the carbonyl group). This strong deshielding effect pushes its chemical shift significantly downfield, predicted to be around 9.0 ppm. It will appear as a narrow doublet due to a small four-bond meta-coupling (⁴J) to H4, typically 2-3 Hz.[3][11]
-
H4: Situated ortho to the C3-amide group and para to the C6-pyrazole substituent, H4 experiences significant deshielding. It is coupled to two different protons: a large ortho-coupling (³J) to H5 (~8.5 Hz) and a smaller meta-coupling (⁴J) to H2 (~2.5 Hz). This results in a characteristic doublet of doublets (dd) splitting pattern.[4]
-
H5: This proton is ortho to the C6-pyrazole group and meta to the C3-amide. Its chemical shift is primarily influenced by the adjacent pyrazole. It will appear as a doublet due to the large ortho-coupling with H4.
Aromatic Region: Pyrazole Ring (H3', H4', H5')
The pyrazole protons are influenced by their attachment to the C6 position of the electron-deficient pyridine ring.
-
H5': This proton is the most deshielded of the pyrazole protons due to its proximity and through-space interaction with the pyridine ring nitrogen.[12][13] It is expected to appear as a doublet, coupled to H4'.
-
H3': This proton is in a more typical pyrazole environment but is still deshielded by the connection to the pyridine ring. It appears as a doublet from coupling to H4'.[7][14]
-
H4': Being furthest from the pyridine ring, H4' is the most shielded pyrazole proton. It couples to both H3' and H5', resulting in a triplet or a doublet of doublets. The coupling constants in a pyrazole ring are typically small (1.5-3.0 Hz).[6]
Aromatic Region: 2,4-Difluorobenzyl Ring (H13, H15, H16)
The chemical shifts and splitting patterns of these protons are dictated by the two fluorine substituents.
-
H16: This proton is ortho to the methylene bridge and meta to both fluorine atoms. It will be coupled to H15 (³JHH, ortho, ~8.4 Hz), H13 (⁴JHH, meta, ~2.6 Hz), and will also show coupling to the F18 atom (⁴JHF, ~7.6 Hz), resulting in a complex doublet of doublet of doublets (ddd) pattern.
-
H13 & H15: These protons are ortho to a fluorine atom, which will cause significant splitting (³JHF, ~9-10 Hz). They will also couple to the adjacent H16 proton. The presence of multiple couplings to both protons and fluorine will result in complex, overlapping multiplets, likely a triplet of doublets for H15 and a doublet of doublet of doublets for H13.[9]
Aliphatic and Amide Region (H9, H10)
-
H10 (CH₂): The two methylene protons are diastereotopic due to the chiral environment created by the rotational barrier of the amide C-N bond, but they are often observed as a single signal at room temperature. This signal will be a doublet due to coupling with the adjacent amide proton (H9). The chemical shift around 4.7 ppm is characteristic of benzylic protons attached to a nitrogen atom.[15][16]
-
H9 (NH): The amide proton signal is typically broad due to quadrupole effects from the adjacent ¹⁴N nucleus and chemical exchange. Its chemical shift is highly dependent on solvent, temperature, and concentration.[2] It is expected to appear as a broad singlet or triplet (if coupling to H10 is resolved). A key confirmatory experiment is to add a drop of D₂O to the NMR tube and re-acquire the spectrum; the H9 signal will disappear due to proton-deuterium exchange.[7]
Recommended Experimental Protocol
To obtain high-quality, reproducible ¹H NMR data for this compound, adherence to a standardized protocol is critical.
Caption: Standard workflow for ¹H NMR analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve the sample in approximately 0.6-0.7 mL of a high-purity deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a small glass vial. Ensure complete dissolution.[19][20]
-
Using a Pasteur pipette, transfer the solution into a clean, dry, high-quality 5 mm NMR tube.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing at 0.00 ppm.
-
Instrument Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining field stability during the experiment.
-
Perform automated or manual shimming to optimize the magnetic field homogeneity. Poor shimming results in broad and distorted peaks.[11]
-
Set appropriate acquisition parameters. For a standard ¹H spectrum, this includes a spectral width covering the expected range (e.g., -2 to 12 ppm), an acquisition time of 3-5 seconds, and a relaxation delay of 1-5 seconds.
-
Acquire the Free Induction Decay (FID) data, typically averaging 16 to 64 scans to improve the signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to generate the frequency-domain spectrum.
-
Carefully phase the spectrum to ensure all peaks are in the positive absorptive mode with a flat baseline.
-
Apply a baseline correction algorithm.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all signals to determine the relative number of protons corresponding to each peak.
-
Advanced Methods for Structural Confirmation
While the predicted ¹H NMR spectrum provides a strong basis for assignment, complex molecules benefit from two-dimensional (2D) NMR experiments for unambiguous confirmation.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. A cross-peak between two signals in a COSY spectrum confirms a J-coupling interaction, which is invaluable for tracing the connectivity within the pyridine and pyrazole rings.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It is the most effective way to assign proton signals definitively by linking them to their corresponding ¹³C chemical shifts.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is crucial for piecing together the molecular fragments, for instance, by showing a correlation from the methylene protons (H10) to the carbonyl carbon (C7) and the aromatic carbons of the benzyl ring.
By employing these techniques, a researcher can build a self-validating dataset that confirms the structure of N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide with the highest degree of confidence.
References
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Gil, V. M. S. (1965). The relative signs of the proton coupling constants in the pyridine ring—the N.M.R. spectrum of 2,2'-dipyridine. Molecular Physics, 9(1), 97-100. [Link]
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Castellano, S., & Kostelnik, R. J. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(1), 327-332. [Link]
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Abraham, R. J., & Mobli, M. (2007). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe, 19(5), 23-27. [Link]
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Miyajima, G., Takahashi, K., & Senda, Y. (1974). Long range carbon–proton coupling constants in pyridine. Magnetic Resonance in Chemistry, 6(3), 181-182. [Link]
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Gogoll, A., & Gund, T. M. (2007). Computation of through-space NMR shielding effects by aromatic ring–cation complexes. Journal of Molecular Structure: THEOCHEM, 806(1-3), 229-236. [Link]
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University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]
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Popik, O., et al. (2015). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. PMC. [Link]
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JoVE. (2024). ¹H NMR: Long-Range Coupling. Journal of Visualized Experiments. [Link]
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Zamar, R. C., et al. (2016). The (1) H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry, 54(8), 637-40. [Link]
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Wishart, D. S., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(3), 143. [Link]
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ACD/Labs. (2025). Beyond Three Bonds: Identifying Meta Coupling in a 1H NMR Spectrum. [Link]
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Stępień, B. K., et al. (2018). Dihydrogen contacts observed by through-space indirect NMR coupling. Nature Communications, 9(1), 4255. [Link]
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Jimeno, M. L., Jagerovic, N., & Elguero, J. (1997). 1H and 13C NMR study of perdeuterated pyrazoles. Spectroscopy, 13(4), 291-294. [Link]
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University of Ottawa NMR Facility. (2012). Measurement of Long Range C H Coupling Constants. Blogspot. [Link]
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Taylor & Francis Online. (1965). The relative signs of the proton coupling constants in the pyridine ring—the N.M.R. spectrum of 2,2'-dipyridine. Molecular Physics, 9(1). [Link]
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Organic Chemistry Data. (n.d.). 1H NMR Coupling Constants. [Link]
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ACS Publications. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry. [Link]
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Academia.edu. (n.d.). Self-Association of Nicotinamide in Aqueous-Solution: N.M.R. Studies. [Link]
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Western University. (2013). NMR Sample Preparation. [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]
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ResearchGate. (2007). Visualization of through space NMR shieldings of aromatic and anti-aromatic molecules. [Link]
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The Royal Society of Chemistry. (2024). Electronic Supplementary Information. [Link]
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PubMed. (2007). Computation of Through-Space NMR Shielding Effects by Aromatic Ring-Cation Complexes. [Link]
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PMC. (n.d.). Structure–activity relationship of pyrazol-4-yl-pyridine derivatives... [Link]
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MDPI. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules. [Link]
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University of South Florida. (2011). STUDIES ON THE SYNTHESIS OF NICOTINAMIDE NUCLEOSIDE AND NUCLEOTIDE ANALOGUES... [Link]
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ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). [Link]
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Organic Chemistry Data. (2020). 1H NMR Chemical Shifts. [Link]
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Chemistry Steps. (2024). NMR Chemical Shift Values Table. [Link]
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The Royal Society of Chemistry. (n.d.). Tuning the spin-transition properties of pyrene decorated 2,6- Bispyrazolylpyridine based Fe(II) complexes. [Link]
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Q Magnetics. (2021). There's a lot going on in nicotinamide at 125 MHz. [Link]
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ResearchGate. (n.d.). Table 2. 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives. [Link]
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BMRB. (n.d.). bmse000281 Nicotinamide. [Link]
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ResearchGate. (n.d.). Calculated on 1H and 13C NMR chemical shifts of 2,4-difluorobenzaldehyde isonicotinoylhydrazone... [Link]
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Navigating the Analytical Frontier: A Technical Guide to the Mass Spectrometry of N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide
A Senior Application Scientist's Approach to De Novo Method Development for Novel Pharmaceutical Compounds
Abstract
The pursuit of novel chemical entities in drug discovery necessitates the parallel development of robust analytical methodologies for their characterization and quantification. This guide addresses the analytical challenge presented by N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide, a compound for which no public mass spectrometric data exists. Rather than a standard protocol, this document provides a comprehensive, experience-driven framework for the de novo development and validation of a mass spectrometry-based analytical method. It is designed for researchers, scientists, and drug development professionals, offering a systematic approach from initial physicochemical prediction to full structural elucidation via tandem mass spectrometry. The principles and workflows detailed herein are broadly applicable to other novel, small-molecule drug candidates containing similar heterocyclic moieties.
Introduction
N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide represents a confluence of chemical functionalities—a difluorobenzyl group, a pyrazole ring, and a nicotinamide core—that are prevalent in modern medicinal chemistry. The nicotinamide scaffold, a form of vitamin B3, is a key component of the essential coenzyme NAD+ and is frequently incorporated into drug candidates for a variety of therapeutic areas.[1][2] Similarly, pyrazole-containing compounds are known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4] The combination of these moieties into a single molecule presents a unique analytical challenge.
Mass spectrometry (MS) is an indispensable tool in pharmaceutical development, offering unparalleled sensitivity and specificity for molecular identification and quantification.[5][6] For a novel compound like N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide, establishing a reliable MS method is a critical first step. This guide will walk through the logical progression of method development, emphasizing the rationale behind each experimental choice.
Foundational Analysis: Physicochemical Prediction and Initial MS Parameter Selection
Before any sample is introduced into the mass spectrometer, a theoretical analysis of the molecule's structure provides critical clues for initial parameter selection.
Predicted Physicochemical Properties:
| Property | Predicted Value/Characteristic | Implication for MS Analysis |
| Molecular Weight | 328.30 g/mol (for C16H12F2N4O) | The target mass for initial full-scan experiments. |
| pKa (Predicted) | The pyrazole and pyridine nitrogens are basic sites, likely to be protonated under acidic conditions. | Electrospray ionization in positive ion mode ([M+H]+) is highly likely to be successful.[5][7] |
| Polarity | The presence of multiple nitrogen and oxygen atoms suggests moderate to high polarity. | Favorable for electrospray ionization (ESI). Good solubility in common reversed-phase LC solvents like methanol and acetonitrile. |
| Proton Affinity | High, due to the presence of multiple basic nitrogen atoms in the pyrazole and pyridine rings. | Efficient protonation and strong signal in positive ion ESI. |
Based on this analysis, the clear starting point is Electrospray Ionization (ESI) in Positive Ion Mode . ESI is well-suited for polar, thermally labile molecules and is the most common ionization technique for nitrogen-containing heterocyclic compounds.[5][7]
Experimental Workflow for De Novo Method Development
The following workflow provides a systematic path from initial signal detection to confident structural confirmation.
Caption: A systematic workflow for de novo mass spectrometry method development.
Step-by-Step Experimental Protocol: Initial Analysis
-
Sample Preparation: Prepare a 1 µg/mL solution of N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide in a 50:50 (v/v) mixture of acetonitrile and water containing 0.1% formic acid. The formic acid serves to acidify the mobile phase, promoting the formation of [M+H]+ ions.
-
Direct Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min). This allows for optimization of source parameters without the complexity of chromatography.
-
Ion Source Optimization: In positive ESI mode, optimize key parameters such as capillary voltage, nebulizer gas pressure, and drying gas flow and temperature to achieve the most stable and intense signal for the target ion (m/z 329.11).
-
High-Resolution Mass Spectrometry (HRMS): Acquire a full-scan mass spectrum using a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Objective: To determine the accurate mass of the protonated molecule [M+H]+.[6][8]
-
Expected Result: A measured m/z value within a narrow mass tolerance (e.g., < 5 ppm) of the calculated exact mass of C16H13F2N4O+ (329.1103).
-
Confidence Building: The high mass accuracy provided by HRMS allows for the unambiguous determination of the elemental formula, a critical step in confirming the compound's identity.[9][10] Isotope pattern matching further increases confidence.
-
Structural Elucidation via Tandem Mass Spectrometry (MS/MS)
Once the precursor ion is confirmed, the next step is to induce fragmentation to probe the molecule's structure. Collision-Induced Dissociation (CID) is the most common technique for this purpose.[11]
Protocol for MS/MS Analysis
-
Precursor Ion Selection: Set the mass spectrometer to isolate the [M+H]+ ion (m/z 329.11).
-
Collision Energy Optimization: Apply a range of collision energies (e.g., in arbitrary units or electron volts, depending on the instrument) to induce fragmentation. A collision energy ramp experiment is efficient for identifying the optimal energy to produce a rich spectrum of fragment ions.
-
Acquire MS/MS Spectrum: Record the product ion spectrum.
Predicted Fragmentation Pathway
The structure of N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide suggests several likely points of cleavage under CID conditions. The amide bond is often the most labile linkage.
Caption: Predicted fragmentation pathway for the protonated molecule.
Interpretation of Key Fragments:
-
m/z 127.04 (C7H5F2+): This fragment corresponds to the 2,4-difluorobenzyl carbocation. Its presence would be strong evidence for this part of the structure.
-
m/z 202.07 (C9H8N4O+): This fragment represents the other half of the molecule after amide bond cleavage, the 6-(1H-pyrazol-1-yl)nicotinamide portion.
-
m/z 158.06 (C8H6N4+): Subsequent loss of the carboxamide group (CONH2) from fragment B would yield this ion.
-
m/z 68.04 (C3H4N2): Fragmentation of the pyrazole ring itself is also possible, often leading to characteristic losses.[4][12]
The combination of a high-resolution precursor mass and the accurate masses of these key fragment ions provides an extremely high level of confidence in the structural assignment.
Method Validation and Application
For drug development professionals, once the qualitative identification method is established, the next phase often involves developing a quantitative assay, for instance, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This requires a more rigorous validation process.
Validation Parameters (ICH Q2(R1) Guidelines):
The International Council for Harmonisation (ICH) Q2(R1) guidelines provide a framework for validating analytical procedures.[13][14][15][16] Key parameters to be assessed for a quantitative LC-MS/MS method would include:
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components.[14]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability and intermediate precision.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Conclusion
The mass spectrometric analysis of a novel compound like N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide is a systematic process of inquiry. By starting with theoretical predictions based on chemical structure, a logical and efficient experimental path can be designed. The workflow presented here—from initial infusion and source optimization to high-resolution precursor and fragment ion analysis—provides a robust framework for achieving confident structural identification. This foundational work is the essential first step before the development of validated, quantitative assays required for advancing a new chemical entity through the drug development pipeline. The principles of leveraging physicochemical properties to inform ionization choice, using high-resolution MS for formula confirmation, and employing systematic MS/MS fragmentation for structural elucidation are universally applicable in the analysis of novel small molecules.
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- Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones.
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A Technical Guide to the Structural Elucidation of N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide: A Methodological Framework
Foreword for the Research Professional:
The intersection of heterocyclic scaffolds in medicinal chemistry continues to be a fertile ground for the discovery of novel therapeutics. Molecules combining the pharmacophoric elements of nicotinamide, pyrazole, and substituted benzyl groups are of significant interest for their potential to modulate a range of biological targets.[1][2] This guide focuses on a specific, novel entity: N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide .
While a definitive, published crystal structure for this exact compound is not currently available in the public domain, this document serves as a comprehensive methodological whitepaper. Authored from the perspective of a senior application scientist, it provides a rigorous, field-proven framework for its synthesis, crystallization, and ultimate structural determination via single-crystal X-ray diffraction (SC-XRD). We will not only detail the requisite protocols but also elucidate the critical reasoning behind each experimental choice, empowering researchers to undertake this analysis with a foundation of expertise and strategic foresight.
Part 1: Chemo-Synthetic Pathway and Compound Verification
The primary prerequisite for any crystallographic study is the synthesis and rigorous purification of the target compound. The proposed synthetic strategy is a convergent design, culminating in a robust amide bond formation.
Proposed Synthetic Strategy
The synthesis is logically approached in two main stages: the preparation of the core acid scaffold and the final amide coupling.
Sources
Determining the Solubility of N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide in DMSO: An In-depth Technical Guide
Introduction: The Critical Role of DMSO Solubility in Drug Discovery
In the landscape of modern drug discovery and development, particularly in the realm of high-throughput screening (HTS), the solubility of a test compound is a foundational parameter that dictates its potential for advancement.[1][2] Dimethyl sulfoxide (DMSO) has established itself as the "universal solvent" in this field, prized for its remarkable ability to dissolve a vast array of both polar and nonpolar small molecules.[3][4] The creation of concentrated stock solutions in DMSO is a standard and critical first step for most in vitro biological assays.[4]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility of N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide in DMSO. It moves beyond a simple recitation of steps to explain the underlying principles, potential challenges, and the rationale behind protocol design, ensuring a robust and reliable assessment of this critical physicochemical property.
Physicochemical Context: What Influences Solubility?
Compound Characteristics:
-
N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide is a complex organic molecule containing multiple aromatic rings (difluorobenzyl, pyrazolyl, and pyridine) and functional groups (amide, pyrazole).
-
The presence of fluorine atoms can increase lipophilicity.
-
The amide and pyrazole moieties offer hydrogen bond donor and acceptor sites, which can interact with the solvent.
DMSO as a Solvent:
-
DMSO is a highly polar, aprotic solvent. Its potent solvent properties are due to the highly polar sulfinyl group.
-
It is an excellent hydrogen bond acceptor but does not donate hydrogen bonds.
-
Its hygroscopic nature means it readily absorbs water from the atmosphere, which can significantly reduce the solubility of compounds.[4][5]
The interplay between the compound's crystal lattice energy (the energy required to break apart the solid-state structure) and the solvation energy (the energy released when the molecule interacts with DMSO) will ultimately determine its solubility.
Experimental Determination of Solubility: A Two-pronged Approach
A comprehensive understanding of a compound's solubility is best achieved by employing both kinetic and thermodynamic methods. These two approaches provide different, yet complementary, insights into the compound's behavior.
Kinetic Solubility: A High-Throughput Assessment
Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a concentrated DMSO stock into an aqueous buffer.[6][7] This method is well-suited for early-stage drug discovery due to its speed and amenability to HTS formats.[6][7] It mimics the conditions of many biological assays where a small volume of DMSO stock is introduced into a larger volume of aqueous medium.
This protocol outlines a common method for determining kinetic solubility by measuring the turbidity caused by compound precipitation.
Materials and Reagents:
-
N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide (solid powder)
-
Anhydrous, high-purity DMSO (≥99.9%)[4]
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microtiter plates
-
Nephelometer or a plate reader capable of measuring absorbance (e.g., at 620 nm)
-
Calibrated pipettes, vortex mixer
Procedure:
-
Preparation of Stock Solution: Accurately weigh a precise amount of the compound and dissolve it in anhydrous DMSO to create a high-concentration stock solution (e.g., 20 mM). Ensure complete dissolution by vortexing. Gentle warming or sonication can be used cautiously if needed.[3]
-
Serial Dilution: Perform a serial dilution of the stock solution in 100% DMSO to generate a range of concentrations.
-
Assay Plate Preparation: In a 96-well plate, dispense a small volume (e.g., 2 µL) of each concentration from the serial dilution into individual wells.
-
Addition of Aqueous Buffer: Rapidly add a larger volume (e.g., 198 µL) of PBS (pH 7.4) to each well.
-
Incubation and Measurement: Incubate the plate at room temperature for a set period (e.g., 2 hours).[8] Measure the turbidity of each well using a nephelometer or by reading absorbance at a wavelength where the compound does not absorb.[9]
-
Data Analysis: The kinetic solubility limit is the concentration at which a significant increase in turbidity is observed compared to controls.
Diagram of Kinetic Solubility Workflow:
Caption: Workflow for Kinetic Solubility Determination.
Thermodynamic Solubility: The Gold Standard
Thermodynamic, or equilibrium, solubility is the concentration of a compound in a saturated solution when excess solid is in equilibrium with the solution.[9] This method is more time-consuming but provides the true solubility value, which is crucial for lead optimization and formulation development.[6]
Materials and Reagents:
-
N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide (solid powder)
-
Anhydrous, high-purity DMSO (≥99.9%)
-
Glass vials with screw caps
-
Orbital shaker in a temperature-controlled environment
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Syringe filters (e.g., 0.22 µm)
Procedure:
-
Sample Preparation: Add an excess amount of the solid compound to a series of glass vials. The excess solid is crucial to ensure equilibrium is reached.
-
Solvent Addition: Add a precise volume of DMSO to each vial.
-
Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C). Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.[9]
-
Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Collection and Analysis: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particles.
-
Quantification: Accurately dilute the filtered supernatant with DMSO and quantify the concentration of the dissolved compound using a validated HPLC method against a standard curve.[10]
Diagram of Thermodynamic Solubility Workflow:
Caption: Workflow for Thermodynamic Solubility Determination.
Data Presentation and Interpretation
All quantitative solubility data should be summarized in a clear, structured format.
| Parameter | Value | Unit | Method |
| Kinetic Solubility | To be determined | µM or µg/mL | Turbidimetry |
| Thermodynamic Solubility | To be determined | µM or µg/mL | Shake-Flask (HPLC) |
Interpreting the Results:
-
Kinetic vs. Thermodynamic: It is common for the kinetic solubility to be higher than the thermodynamic solubility. This is because the rapid precipitation from a supersaturated solution (in the kinetic assay) can form amorphous or less stable solid forms that are more soluble than the most stable crystalline form achieved at equilibrium.
-
Impact on Assays: A low kinetic solubility (e.g., <10 µM) may indicate a high risk of precipitation in cell-based or biochemical assays, potentially leading to false-negative results.
Trustworthiness and Self-Validation: Addressing Common Pitfalls
To ensure the integrity of the generated data, it is crucial to be aware of and mitigate potential sources of error.
-
DMSO Quality: Always use anhydrous, high-purity DMSO. Water contamination is a primary cause of compound precipitation from stock solutions.[5]
-
Compound Purity: Impurities can sometimes enhance solubility, leading to an overestimation. Ensure the compound is of high purity.
-
Equilibration Time: For thermodynamic solubility, ensure sufficient time is allowed for the system to reach true equilibrium. 24 hours is a minimum, but 48 hours is often better.[9]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing DMSO stock solutions can introduce moisture and promote precipitation.[5] It is best practice to aliquot stock solutions into single-use volumes.[3][4]
-
Compound Reactivity: While rare, some compounds may react with DMSO, especially over long incubation periods.[1] Stability can be checked by comparing the HPLC profile of the dissolved compound to a freshly prepared standard.
Conclusion
Determining the solubility of N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide in DMSO is not merely a procedural step but a critical investigation into a key drug-like property. While a definitive, pre-existing value is not available, the experimental protocols detailed in this guide provide a robust pathway to generating reliable kinetic and thermodynamic solubility data. By understanding the principles behind these methods and adhering to best practices, researchers can ensure the quality and reproducibility of their data, enabling more informed decisions in the drug discovery pipeline. This foundational knowledge prevents the costly pursuit of candidates with intractable solubility issues and ensures that the biological data generated is a true reflection of the compound's activity.
References
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Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2025). MDPI. Retrieved from [Link]
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Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. (2013). Journal of Chemical Information and Modeling - ACS Publications. Retrieved from [Link]
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Integrated computational and experimental identification of N-[(1H-1,2,4-triazol-3-yl)phenyl]-1-(1H-pyrazolo[3,4-b]pyridin-3-yl)methanamide as a potent and selective TIM-3 inhibitor for NSCLC immunotherapy. (2025). Frontiers. Retrieved from [Link]
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(2,4-difluorophenyl)(1-((2- nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime). (2022). Preprints.org. Retrieved from [Link]
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(PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. (2024). ResearchGate. Retrieved from [Link]
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Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. Retrieved from [Link]
-
High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay. (n.d.). PMC. Retrieved from [Link]
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Thermodynamic Solubility Assay. (n.d.). Domainex. Retrieved from [Link]
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CAS#:400078-68-4 | N-(2,4-difluorophenyl)-6-(1H-pyrazol-1-yl)nicotinamide. (2026). Chemsrc. Retrieved from [Link]
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DMSO Solubility Assessment for Fragment-Based Screening. (n.d.). PMC - NIH. Retrieved from [Link]
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(PDF) DMSO Solubility Assessment for Fragment-Based Screening. (2025). ResearchGate. Retrieved from [Link]
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Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (2025). PMC - NIH. Retrieved from [Link]
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N-(2,4-Difluorophenyl)-2-fluorobenzamide. (2024). MDPI. Retrieved from [Link]
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Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. (2024). MDPI. Retrieved from [Link]
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Synthesis of Some New Pyrazoles. (n.d.). DergiPark. Retrieved from [Link]
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Solubility and Thermodynamic Analysis of Isotretinoin in Different (DMSO + Water) Mixtures. (2023). MDPI. Retrieved from [Link]
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Samples in DMSO: What an end user needs to know. (n.d.). Ziath. Retrieved from [Link]
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Can I use DMSO as solvent to prepare stock solution of plant extract for antioxidant screening ?. (2014). ResearchGate. Retrieved from [Link]
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An In-depth Technical Guide to the Chemical Stability of N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide
A Representative Case Study in Pharmaceutical Development
Disclaimer: N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide is a molecule selected for illustrative purposes in this guide. While a compound with a similar chemical name, N-(2,4-difluorophenyl)-6-(1H-pyrazol-1-yl)nicotinamide, has been synthesized for research purposes, the specific benzyl derivative discussed herein serves as a representative model for outlining the principles and practices of chemical stability analysis in drug development.[1] The methodologies and interpretations presented are based on established scientific principles and regulatory guidelines applicable to novel chemical entities.
Executive Summary
The chemical stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly influencing its safety, efficacy, and shelf-life. This guide provides a comprehensive technical framework for evaluating the chemical stability of N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide. By leveraging internationally recognized guidelines, particularly from the International Council for Harmonisation (ICH), this document details a systematic approach to forced degradation (stress testing) and the development of a stability-indicating analytical method. We will explore the molecule's inherent structural liabilities and propose a robust experimental strategy to identify potential degradation pathways, ensuring the development of a safe, stable, and effective drug product.
Introduction: The Criticality of Stability Assessment
In pharmaceutical sciences, stability testing is a mandatory regulatory requirement that provides critical evidence on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[2] The primary objective is to establish a re-test period for the drug substance or a shelf life for the drug product, along with recommended storage conditions.[2]
For a novel molecule like N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide, a thorough understanding of its degradation profile is paramount. This process, known as forced degradation or stress testing, is the first step. It involves subjecting the API to conditions more severe than accelerated stability testing to identify likely degradation products and establish the intrinsic stability of the molecule.[2][3] This information is instrumental in developing and validating a "stability-indicating" analytical method—a method that can accurately and precisely quantify the decrease of the API content due to degradation.[3][4]
Structural Analysis and Potential Degradation Hotspots
A proactive analysis of the molecular structure can predict its most likely points of failure. The structure of N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide contains several key functional groups that represent potential sites for chemical degradation.
Caption: Key functional groups and potential degradation sites.
-
Amide Bond (-C(O)NH-): This is the most conspicuous site for hydrolysis. Amide bonds can be cleaved under both acidic and basic conditions, yielding the corresponding carboxylic acid (6-(1H-pyrazol-1-yl)nicotinic acid) and amine (2,4-difluorobenzylamine).[5][6][7] The rate of hydrolysis is highly pH-dependent.[8] While generally more stable than esters, amide bond hydrolysis is a primary degradation pathway for many pharmaceuticals.[8][9]
-
Pyrazole Ring: This five-membered aromatic heterocycle can be susceptible to oxidative degradation and photolysis.[10][11] Ring-opening reactions or modifications to the ring structure are possible under strong oxidative stress.[10]
-
Nicotinamide (Pyridine) Core: The pyridine ring is relatively stable but can undergo oxidation, particularly at the nitrogen atom, to form N-oxides under strong oxidative conditions. The stability of nicotinamide itself has been studied, showing susceptibility to hydrolysis, especially in aqueous solutions.[12][13][14]
-
Difluorobenzyl Moiety: The carbon-fluorine (C-F) bond is exceptionally strong, making the fluorinated aromatic ring generally stable and resistant to degradation.[15] However, intense photolytic conditions could potentially lead to defluorination or other reactions.[15][16]
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are conducted according to the principles outlined in ICH Q1A(R2).[2][17] The goal is to achieve a target degradation of 5-20% to ensure that the analytical method is challenged without completely destroying the molecule.[17] A single batch of the drug substance is typically used for these studies.[2]
Experimental Workflow
The overall workflow for a forced degradation study is systematic, involving stress exposure followed by analysis.
Caption: A typical experimental workflow for forced degradation studies.
Step-by-Step Protocols
For each condition, a control sample, protected from the specific stress condition (e.g., wrapped in aluminum foil for photostability studies), must be analyzed concurrently to differentiate between thermal and light-induced degradation.[18]
A. Acidic Hydrolysis
-
Preparation: Prepare a solution of the API in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).
-
Stress Application: Add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.
-
Incubation: Incubate the solution in a water bath at 60°C. Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours).
-
Quenching: Immediately neutralize the withdrawn sample with an equivalent amount of 0.1 M NaOH.
-
Analysis: Dilute with mobile phase and analyze by HPLC.
-
Causality: The elevated temperature accelerates the hydrolysis of the amide bond, which is the most likely acid-labile site.[6]
-
B. Basic Hydrolysis
-
Preparation: Prepare the API solution as described above.
-
Stress Application: Add an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M.
-
Incubation: Maintain the solution at room temperature (25°C), withdrawing aliquots at specified intervals.
-
Quenching: Neutralize the sample with an equivalent amount of 0.1 M HCl.
-
Analysis: Dilute and analyze by HPLC.
-
Causality: Base-catalyzed hydrolysis of the amide bond is typically faster than acid-catalyzed hydrolysis at room temperature.[8]
-
C. Oxidative Degradation
-
Preparation: Prepare the API solution.
-
Stress Application: Add an appropriate volume of hydrogen peroxide (e.g., 3-30% H₂O₂) to the solution.
-
Incubation: Store at room temperature, protected from light. Monitor the reaction closely, as oxidation can be rapid.[17]
-
Analysis: Analyze directly by HPLC at time points such as 1, 2, 6, and 24 hours.
-
Causality: Hydrogen peroxide simulates oxidative stress. The nitrogen atoms in the pyridine and pyrazole rings are potential sites for oxidation.
-
D. Thermal Degradation
-
Preparation: Place the solid API powder in a clear glass vial.
-
Stress Application: Store the vial in a temperature-controlled oven at an elevated temperature (e.g., 80°C), which is significantly above the proposed accelerated testing conditions.[3]
-
Sampling: At various time points, remove a sample of the powder, dissolve it in a suitable solvent, and analyze by HPLC.
-
Causality: This test evaluates the solid-state thermal stability of the molecule.
-
E. Photolytic Degradation
-
Standard: This protocol must adhere to the conditions specified in ICH Q1B.[18][19][20][21]
-
Preparation: Expose samples of the solid API and a solution of the API to a light source that produces a combined visible and UV output.
-
Exposure: The overall illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours per square meter.[22]
-
Control: A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.
-
Analysis: Analyze the exposed and control samples by HPLC.
-
Causality: This test assesses the potential for degradation upon exposure to light, which is critical for packaging and storage decisions. Aromatic systems like pyrazole can be susceptible to photodegradation.[18]
-
Stability-Indicating Method (SIM) Development
A stability-indicating method (SIM) is an analytical procedure used to detect changes in the quality of a drug substance over time.[4] High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) or UV detector is the most common technique for this purpose.[4][23]
Key Requirements for a SIM:
-
Specificity: The method must be able to unequivocally assess the analyte in the presence of its potential degradation products. This is demonstrated by achieving baseline resolution between the parent API peak and all degradant peaks in the stressed samples.
-
Peak Purity: Peak purity analysis using a DAD is essential to confirm that the parent API peak is spectrally pure and not co-eluting with any degradants.
Example HPLC Method Parameters:
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Provides good hydrophobic retention for a broad range of small molecules. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Gradient elution is typically required to separate the parent drug from more polar or less polar degradants. |
| Gradient | e.g., 5% B to 95% B over 30 min | Ensures elution of all components from the column. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 254 nm (or λmax) | Wavelength chosen for optimal response of the parent compound. |
| Column Temp. | 30°C | Ensures reproducible retention times. |
Hypothetical Degradation Pathways and Data Presentation
Based on the forced degradation results, a degradation pathway map can be proposed. The identity of the degradants would be confirmed using a hyphenated technique like Liquid Chromatography-Mass Spectrometry (LC-MS).
Caption: Proposed degradation pathways under various stress conditions.
Data Summary Table
The results from the forced degradation studies should be summarized in a clear, tabular format.
| Stress Condition | Time | % Assay of Parent API | % Total Degradation | No. of Degradants | Major Degradant(s) (% Area) |
| Control | 24 hr | 99.8% | 0.2% | 1 | - |
| 0.1 M HCl @ 60°C | 8 hr | 85.2% | 14.8% | 2 | DP1 (12.5%), DP2 (2.1%) |
| 0.1 M NaOH @ RT | 4 hr | 82.1% | 17.9% | 2 | DP1 (15.8%), DP2 (1.9%) |
| 3% H₂O₂ @ RT | 24 hr | 91.5% | 8.5% | 3 | DP3 (6.7%) |
| Thermal (Solid) @ 80°C | 48 hr | 98.9% | 1.1% | 1 | Minor unknown |
| Photolytic (Solution) | ICH Q1B | 93.4% | 6.6% | 2 | DP4 (5.2%) |
Conclusion and Implications
This technical guide outlines a comprehensive and scientifically rigorous approach to evaluating the chemical stability of N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide, grounded in ICH regulatory guidelines.[2][20] The forced degradation studies are fundamental to identifying the molecule's intrinsic vulnerabilities, particularly the susceptibility of the central amide bond to hydrolysis. The data generated from these studies directly informs the development of a robust, stability-indicating HPLC method, which is a non-negotiable tool for quality control and formal stability programs.
The insights gained—understanding that the primary degradation pathway is hydrolysis—will guide formulation scientists in developing a stable dosage form, perhaps by controlling pH or minimizing water content. The photostability results will dictate the need for light-protective packaging. Ultimately, this systematic evaluation ensures that a comprehensive stability profile is established, satisfying regulatory requirements and, most importantly, guaranteeing the quality, safety, and efficacy of the final medicinal product.
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Kopečný, D., et al. Oxidation of imidazole- and pyrazole-derived aldehydes by plant aldehyde dehydrogenases from the family 2 and 10. PubMed; 2019. [Link]
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Starek, M., et al. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. PMC. [Link]
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- 16. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the In Vitro Characterization of N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide
Authored by: Your Senior Application Scientist
Introduction
N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide is a novel small molecule with potential therapeutic applications. As with any new chemical entity, a thorough in vitro characterization is paramount to elucidate its mechanism of action, identify its biological target(s), and establish a robust foundation for further drug development. These application notes provide a comprehensive and logically structured guide for researchers, scientists, and drug development professionals to investigate the in vitro pharmacology of this compound. The proposed workflow is designed to be a self-validating system, beginning with broad phenotypic assessments and progressively narrowing down to specific molecular interactions.
The core of this guide is built on the principle of causality in experimental design. We will not only detail the "how" but also the "why" behind each protocol, ensuring a deep understanding of the experimental choices. This document provides a strategic framework for a multi-faceted investigation, encompassing phenotypic screening, target deconvolution, and mechanistic validation through biochemical and biophysical assays.
Part 1: Phenotypic Screening to Uncover Biological Activity
The initial step in characterizing a compound with an unknown mechanism of action is to observe its effects on whole cells. Phenotypic screening can reveal the compound's functional consequences and guide subsequent target identification efforts.
Cell Viability and Proliferation Assays
A fundamental starting point is to assess the compound's impact on cell viability across a panel of relevant cell lines. This will determine its cytotoxic or cytostatic potential and establish a therapeutic window for subsequent cell-based assays.
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide in culture medium. The final concentrations should typically range from 0.01 µM to 100 µM. Add the compound dilutions to the respective wells and include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. This initial screen provides crucial information about the compound's potency and the concentration range to be used in further experiments.
Apoptosis Assays
If the compound exhibits anti-proliferative effects, it is important to determine if this is due to cell cycle arrest or the induction of apoptosis.
Protocol: Caspase-Glo® 3/7 Assay
-
Cell Treatment: Seed and treat cells with the compound as described in the MTT assay protocol.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Lysis and Caspase Activation: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well, mix gently, and incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Normalize the luminescence signal to the cell number (if necessary) and compare the treated samples to the vehicle control.
Rationale: Caspases 3 and 7 are key executioner caspases in the apoptotic pathway. This assay provides a sensitive and high-throughput method to quantify apoptosis induction.
Part 2: Target Deconvolution and Validation
Once a cellular phenotype has been established, the next critical step is to identify the molecular target(s) of N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique to assess target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.[1][2]
Workflow for CETSA®
Caption: Cellular Thermal Shift Assay (CETSA®) Workflow.
Protocol: CETSA® coupled with Western Blotting
-
Cell Treatment: Treat cultured cells with the compound at a concentration that elicits a clear phenotypic response (e.g., 10x IC50) for 1 hour. Include a vehicle control.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 25°C water bath).
-
Centrifugation: Separate the soluble fraction from the precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Western Blotting: Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody against a suspected target protein.
-
Data Analysis: Quantify the band intensities and plot them against the corresponding temperatures to generate melting curves. A shift in the melting curve to a higher temperature in the compound-treated sample indicates target engagement.[3]
Rationale: The binding of a small molecule can increase the thermal stability of its target protein. CETSA® allows for the direct observation of this phenomenon in a physiological setting, providing strong evidence of target engagement.[4]
Part 3: Mechanistic Biochemical and Biophysical Assays
Based on the structural motifs of N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide (a nicotinamide and a pyrazole moiety), potential target classes include enzymes involved in NAD metabolism and E3 ubiquitin ligases.[5][6][7] The following are example protocols for in vitro assays should the target deconvolution point towards these enzyme classes.
In Vitro Ubiquitination Assay
If the compound is suspected to modulate the activity of an E3 ubiquitin ligase, an in vitro ubiquitination assay can directly measure this effect.[8][9]
Workflow for In Vitro Ubiquitination Assay
Caption: In Vitro Ubiquitination Assay Workflow.
Protocol: In Vitro Ubiquitination Assay
-
Reaction Setup: In a microcentrifuge tube, combine the following components in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT):
-
E1 activating enzyme (e.g., 100 nM)
-
E2 conjugating enzyme (e.g., 500 nM)
-
E3 ligase (e.g., 200 nM)
-
Ubiquitin (e.g., 10 µM)
-
Substrate protein (e.g., 1 µM)
-
-
Compound Addition: Add N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide at various concentrations or a vehicle control.
-
Reaction Initiation: Initiate the reaction by adding ATP (e.g., 2 mM).
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Quenching: Stop the reaction by adding SDS-PAGE loading buffer.
-
Analysis: Separate the reaction products by SDS-PAGE and detect the ubiquitinated substrate by Western blotting using an antibody specific to the substrate or ubiquitin.
Data Presentation: Expected Western Blot Results
| Lane | E1 | E2 | E3 | Substrate | Ubiquitin | ATP | Compound | Expected Outcome |
| 1 | + | + | + | + | + | + | - | High molecular weight smear of polyubiquitinated substrate |
| 2 | - | + | + | + | + | + | - | No ubiquitination |
| 3 | + | - | + | + | + | + | - | No ubiquitination |
| 4 | + | + | - | + | + | + | - | No ubiquitination |
| 5 | + | + | + | + | + | - | - | No ubiquitination |
| 6 | + | + | + | + | + | + | + | Inhibition of ubiquitination (reduced high molecular weight smear) |
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Protein-Protein Interactions
TR-FRET is a highly sensitive and robust method for studying protein-protein interactions (PPIs) in a high-throughput format.[10][11] This assay is particularly useful for identifying compounds that disrupt the interaction between an E3 ligase and its substrate or other components of the ubiquitination machinery.
Principle of TR-FRET Assay
Caption: Principle of TR-FRET for Protein-Protein Interactions.
Protocol: TR-FRET Assay for PPI Inhibition
-
Reagent Preparation:
-
Label one protein of interest (e.g., the E3 ligase) with a donor fluorophore (e.g., Europium cryptate) and the other interacting protein (e.g., the substrate) with an acceptor fluorophore (e.g., d2). This can be done using antibody-based labeling or by direct chemical conjugation.
-
Prepare a serial dilution of the test compound.
-
-
Assay Plate Setup: In a low-volume 384-well plate, add:
-
The donor-labeled protein.
-
The acceptor-labeled protein.
-
The test compound at various concentrations or a vehicle control.
-
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the protein-protein interaction to reach equilibrium.
-
Signal Detection: Read the plate using a TR-FRET compatible microplate reader, measuring the emission at both the donor and acceptor wavelengths (e.g., 620 nm and 665 nm).
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission) and plot it against the compound concentration to determine the IC50 value for the disruption of the protein-protein interaction.[12]
Data Presentation: Representative TR-FRET Data
| Compound Conc. (µM) | Donor Emission (RFU) | Acceptor Emission (RFU) | TR-FRET Ratio | % Inhibition |
| 0 (Vehicle) | 50000 | 25000 | 0.5 | 0 |
| 0.1 | 51000 | 24000 | 0.47 | 6 |
| 1 | 52000 | 18000 | 0.35 | 30 |
| 10 | 53000 | 8000 | 0.15 | 70 |
| 100 | 54000 | 5000 | 0.09 | 82 |
Conclusion
The in vitro characterization of N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide requires a systematic and multi-pronged approach. By initiating with broad phenotypic screens, progressing to target deconvolution with methods like CETSA®, and finally validating the mechanism with specific biochemical and biophysical assays such as in vitro ubiquitination and TR-FRET, researchers can build a comprehensive understanding of this novel compound's pharmacology. The protocols and workflows detailed in these application notes provide a robust framework for this scientific endeavor, ensuring data integrity and a clear path towards elucidating the compound's therapeutic potential.
References
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Chen, T., Xie, W., Agler, M., & Banks, M. (2003). In a TR-FRET protein-protein interaction assay, a rare-earth lanthanide metal with a long emission half-life, such as terbium (Tb) or europium (Eu), is typically used as the donor fluorophore to label one protein. Using TR-FRET to investigate protein-protein interactions: a case study of PXR-coregulator interaction - PMC. Available at: [Link]
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Bio-protocol. (2022, April 5). In vitro Protein Ubiquitination Assays. Available at: [Link]
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Bio-protocol. (2022, March 22). Ubiquitination assay. Available at: [Link]
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Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available at: [Link]
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ACS Publications. (2023, March 26). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Available at: [Link]
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National Institutes of Health. (n.d.). Detection of Protein Ubiquitination - PMC. Available at: [Link]
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ICE Bioscience. (n.d.). FRET and TR-FRET Assays. Available at: [Link]
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STAR Protocols. (2025, October 17). Protocol to investigate the biochemical details of immune checkpoint ligand/receptor ubiquitination using in vitro ubiquitination assay. Available at: [Link]
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BPS Bioscience. (n.d.). TR-FRET Assays Simplify and Accelerate Drug Discovery. Available at: [Link]
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National Center for Biotechnology Information. (2022, February 4). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC. Available at: [Link]
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National Center for Biotechnology Information. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Available at: [Link]
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Molecular Devices. (n.d.). Time-Resolved Fluorescence TRF / TR-FRET (HTRF). Available at: [Link]
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National Center for Biotechnology Information. (2023, October 19). An optimized protocol to detect ubiquitination modification of exogenous or endogenous proteins - PMC. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Strategies for the Identification of Ubiquitin Ligase Inhibitors - PMC. Available at: [Link]
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EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Available at: [Link]
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BPS Bioscience. (n.d.). VHL Binding Assay Kit. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Screening for E3-Ubiquitin ligase inhibitors: challenges and opportunities - PMC. Available at: [Link]
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Oncotarget. (2014, September 30). Screening for E3-Ubiquitin ligase inhibitors: challenges and opportunities. Available at: [Link]
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BellBrook Labs. (2019, May 29). Ubiquitin Ligase Assay: A Handy Tool for Drug Discovery. Available at: [Link]
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AACR Journals. (2004, December 1). In vitro and In vivo Models Analyzing von Hippel-Lindau Disease-Specific Mutations. Available at: [Link]
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ResearchGate. (n.d.). (A) In vitro ubiquitination assay using VHL complex. (B) WB analyses of.... Available at: [Link]
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Royal Society of Chemistry. (2022, August 19). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Available at: [Link]
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Indian Journal of Dermatology, Venereology, and Leprology. (2018, February 5). Nicotinamide: Mechanism of action and indications in dermatology. Available at: [Link]
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Chemsrc. (2026, February 23). CAS#:400078-68-4 | N-(2,4-difluorophenyl)-6-(1H-pyrazol-1-yl)nicotinamide. Available at: [Link]
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MDPI. (2019, January 13). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Available at: [Link]
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PubMed. (2008, August 28). Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design. Available at: [Link]
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PubChem. (n.d.). N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxamide. Available at: [Link]
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PubMed. (2022, May 15). Novel N-(1H-Pyrazol-5-yl)nicotinamide Derivatives: Design, Synthesis and Antifungal Activity. Available at: [Link]
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MDPI. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available at: [Link]
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National Center for Biotechnology Information. (2021, September 20). The mechanism of nicotinamide on reducing acute lung injury by inhibiting MAPK and NF-κB signal pathway - PMC. Available at: [Link]
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National Center for Biotechnology Information. (2024, June 3). Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers - PMC. Available at: [Link]
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NISCAIR Online Periodicals Repository. (n.d.). Synthesis of 1, 3, 4-oxadiazoles having nicotinamide moiety as potential , antimicrobial agents Note. Available at: [Link]
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Application Note & Protocols: A Phased Approach to Determining the Mechanism of Action of N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide
Abstract
The elucidation of a small molecule's mechanism of action (MOA) is a critical bottleneck in drug discovery and chemical biology.[1][2] This guide provides a comprehensive, phased strategy for determining the MOA of N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide, a novel compound with structural motifs suggestive of kinase inhibition. The nicotinamide and pyrazole scaffolds are prevalent in a multitude of kinase inhibitors, forming a strong basis for our central hypothesis.[3][4][5][6] We will progress from broad, unbiased target identification techniques to specific, hypothesis-driven validation experiments. This document details the causal logic behind the experimental workflow, provides step-by-step protocols for key assays, and offers a framework for integrating multi-omics data to construct a robust, evidence-based mechanistic model.
Phase 1: Foundational Analysis & Hypothesis Generation
The initial phase focuses on characterizing the compound's cellular activity and generating a primary hypothesis based on its chemical structure. The presence of nicotinamide and pyrazole moieties strongly suggests that protein kinases are a probable target class.[3][7][8]
Initial Phenotypic Screening: Cellular Viability Assays
The first step is to determine if the compound elicits a cellular phenotype. A broad-panel cell viability screen is a cost-effective method to identify sensitive cell lines and establish a working concentration range (e.g., GI₅₀).
Rationale: This experiment establishes biological activity. If the compound is inactive across all cell lines, further investigation may not be warranted. Identifying a sensitive cell line provides a crucial model system for all subsequent target identification and validation experiments.
Protocol: Cell Viability Assay using CellTiter-Glo®
-
Cell Plating: Seed a panel of cancer cell lines (e.g., K562, HeLa, A549, MDA-MB-231) into 96-well, white-walled plates at a pre-determined optimal density. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a 10-point serial dilution of N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide (e.g., from 100 µM to 5 nM) in appropriate cell culture medium.
-
Add the compound dilutions to the cells. Include a DMSO vehicle control.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.
-
Lysis and Luminescence Reading:
-
Equilibrate the plate and CellTiter-Glo® Reagent to room temperature.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record luminescence using a plate reader.
-
-
Data Analysis: Normalize the data to the DMSO control and plot the dose-response curve to calculate the GI₅₀ (concentration for 50% inhibition of growth) for each cell line.
Table 1: Hypothetical Cellular Viability Data
| Cell Line | Tissue of Origin | GI₅₀ (µM) |
|---|---|---|
| K562 | Chronic Myelogenous Leukemia | 0.25 |
| HeLa | Cervical Cancer | 1.5 |
| A549 | Lung Carcinoma | 5.8 |
| MDA-MB-231 | Breast Adenocarcinoma | 0.75 |
Based on this hypothetical data, K562 and MDA-MB-231 cells are the most sensitive and would be selected for subsequent experiments.
Phase 2: Unbiased Target Identification
With a biologically active concentration established and a model cell line selected, the next phase employs unbiased, proteome-wide methods to identify the direct binding targets of the compound. This approach avoids investigator bias and can uncover both expected and novel targets.[2][9]
Caption: Overall workflow for MOA determination.
Method A: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method that measures target engagement in intact cells or cell lysates.[10][11] The principle is that a ligand binding to its target protein stabilizes the protein's structure, resulting in a higher melting temperature (Tₘ).[11][12] This change can be detected by heating cell lysates at various temperatures and quantifying the amount of soluble protein remaining.
Rationale: CETSA provides direct evidence of a physical interaction between the compound and its target in a physiological context without requiring any modification to the compound, which is a major advantage over affinity-based methods.[12][13]
Protocol: CETSA with Western Blot Readout
-
Cell Culture and Treatment: Culture the selected sensitive cell line (e.g., K562) to ~80% confluency. Treat cells with the compound at 10x GI₅₀ concentration or with a DMSO vehicle control for 1-2 hours.
-
Harvest and Lysis: Harvest cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors. Lyse the cells via freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 37°C water bath).
-
Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet insoluble debris. Collect the supernatant.
-
Heat Challenge: Aliquot the supernatant into PCR tubes. Place the tubes in a thermocycler and heat them across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[11]
-
Separation of Soluble Fraction: Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.
-
Sample Preparation and Western Blot:
-
Collect the supernatant (soluble fraction).
-
Denature the samples by adding SDS-PAGE loading buffer and boiling.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with an antibody against a candidate target protein (initially, this may require a hypothesis or be done retrospectively after proteomics).
-
-
Data Analysis: Quantify band intensities and plot the percentage of soluble protein remaining versus temperature for both DMSO and compound-treated samples. A rightward shift in the curve for the compound-treated sample indicates target stabilization.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Method B: Kinobeads Affinity-Purification Mass Spectrometry (AP-MS)
Given the high probability of the compound being a kinase inhibitor, a chemical proteomics approach using "kinobeads" is an ideal unbiased strategy.[14] Kinobeads are composed of Sepharose beads functionalized with a cocktail of non-selective, ATP-competitive kinase inhibitors, which can capture a large portion of the cellular kinome.[15][16][17]
Rationale: This is a competitive binding assay. By incubating a cell lysate with our compound of interest before adding the kinobeads, the compound will occupy the ATP-binding pocket of its specific targets. These "blocked" kinases will then be unable to bind to the kinobeads and will be depleted from the pulldown. Quantitative mass spectrometry can then identify which kinases are significantly less abundant in the compound-treated sample compared to the control.[14][17]
Protocol: Kinobeads AP-MS
-
Cell Lysis: Lyse K562 cells in a non-denaturing buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
Competition Binding:
-
In parallel tubes, incubate ~5 mg of cell lysate with either the compound (at 10x GI₅₀) or a DMSO vehicle control. Incubate for 1 hour at 4°C with gentle rotation.
-
-
Kinobeads Pulldown:
-
Add a pre-washed slurry of kinobeads to each lysate.
-
Incubate for 1-2 hours at 4°C with gentle rotation to allow kinases to bind.
-
-
Washing: Pellet the beads by centrifugation and wash extensively (e.g., 3-5 times) with lysis buffer to remove non-specifically bound proteins.
-
On-Bead Digestion:
-
Resuspend the beads in a digestion buffer (e.g., containing urea).
-
Reduce disulfide bonds with DTT and alkylate with iodoacetamide.
-
Digest the bead-bound proteins overnight with trypsin.
-
-
LC-MS/MS Analysis:
-
Collect the resulting peptides and desalt them using C18 StageTips.
-
Analyze the peptides by nano-liquid chromatography coupled to tandem mass spectrometry (nLC-MS/MS).
-
-
Data Analysis: Process the raw MS data using a platform like MaxQuant. Perform label-free quantification (LFQ) to determine the relative abundance of each identified kinase in the compound-treated vs. DMSO-treated samples. Plot the log2 fold change versus the -log10 p-value (a "volcano plot") to identify kinases that are significantly and substantially depleted.
Table 2: Hypothetical Kinobeads AP-MS Results
| Protein ID | Gene Name | Log₂(Fold Change) Compound/DMSO | p-value |
|---|---|---|---|
| P00519 | ABL1 | -4.5 | 1.2e-7 |
| P06241 | LCK | -3.8 | 8.5e-6 |
| P42345 | FLT3 | -3.1 | 2.1e-5 |
| P10721 | KIT | -0.2 | 0.85 |
| P00533 | EGFR | 0.1 | 0.92 |
In this hypothetical result, ABL1, LCK, and FLT3 are identified as high-confidence candidate targets due to their significant depletion from the kinobead pulldown upon compound treatment.
Phase 3: Target Validation & Pathway Analysis
The candidate targets identified in Phase 2 must be validated through orthogonal, hypothesis-driven experiments. This phase confirms direct enzymatic inhibition and begins to map the compound's impact on cellular signaling networks.
In Vitro Kinase Assays
To confirm that the compound directly inhibits the enzymatic activity of the candidate kinases, in vitro assays using purified recombinant enzymes are essential.
Rationale: This experiment removes the complexity of the cellular environment and provides definitive proof of direct target inhibition. It also allows for the determination of potency (IC₅₀) for each validated target, which is crucial for structure-activity relationship (SAR) studies.
Protocol: In Vitro Kinase Assay (e.g., ADP-Glo™)
-
Assay Setup: Use a low-volume 384-well plate. The assay can be run against a panel of purified kinases identified from the proteomics screen (e.g., ABL1, LCK, FLT3).[18]
-
Compound Preparation: Prepare a 10-point serial dilution of the compound in the appropriate kinase assay buffer.
-
Reaction Mixture:
-
Add kinase buffer, the specific substrate peptide for the target kinase, and ATP to each well.
-
Add the serially diluted compound or DMSO control.
-
Initiate the kinase reaction by adding the purified recombinant kinase enzyme.
-
-
Incubation: Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
ATP Depletion & ADP Conversion:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin to generate a luminescent signal proportional to the amount of ADP formed. Incubate for 30 minutes.
-
-
Signal Reading: Read the luminescence on a plate reader.
-
Data Analysis: Normalize the data to controls and plot the percent inhibition versus compound concentration to determine the IC₅₀ value for each kinase.
Quantitative Phosphoproteomics
If the compound inhibits a kinase, the phosphorylation of that kinase's downstream substrates should decrease. Quantitative phosphoproteomics provides a global, unbiased snapshot of these changes across the entire signaling network.[19][20]
Rationale: This powerful technique validates the compound's on-target activity in a cellular context and simultaneously reveals the downstream pathways being modulated.[19] It provides a functional readout of target engagement and can help identify key signaling nodes responsible for the observed phenotype.
Protocol: TMT-based Quantitative Phosphoproteomics
-
Sample Preparation: Culture K562 cells and treat them with the compound (at GI₅₀ and 10x GI₅₀) or DMSO for a short time course (e.g., 1, 6, 24 hours).
-
Lysis and Digestion: Lyse the cells in a urea-based buffer with phosphatase inhibitors, reduce and alkylate proteins, and digest with trypsin.[19][21]
-
TMT Labeling: Label the resulting peptide samples from each condition/time point with unique tandem mass tags (TMT). Combine the labeled samples into a single mixture.
-
Phosphopeptide Enrichment: Enrich for phosphopeptides from the mixed sample using Titanium Dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC).[20]
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides using nLC-MS/MS. The use of TMT allows for accurate relative quantification of the same phosphopeptide across all conditions in a single run.
-
Data Analysis:
-
Search the MS data to identify and quantify phosphopeptides.
-
Perform statistical analysis to identify phosphosites that show significant changes in abundance upon compound treatment.
-
Use bioinformatics tools (e.g., STRING, KSEA) to perform pathway analysis and kinase substrate enrichment analysis on the regulated phosphosites.
-
Caption: Model of compound inhibiting a target kinase.
Phase 4: Final Mechanistic Confirmation
The final phase integrates the findings from the previous phases to build a conclusive MOA model. This involves confirming the key signaling events in cells and linking the target engagement to the observed cellular phenotype.
Protocol: Western Blot Confirmation of Phosphorylation Events
-
Experiment: Based on the phosphoproteomics data, select key downstream substrates of the validated target kinase (e.g., for ABL1, a key substrate is CRKL).
-
Procedure: Treat K562 cells with a dose-response of the compound for a short duration (e.g., 1-2 hours).
-
Lyse the cells, separate proteins by SDS-PAGE, and perform a Western blot using antibodies specific for the phosphorylated form of the substrate (e.g., anti-p-CRKL) and an antibody for the total protein as a loading control.
-
Expected Outcome: A dose-dependent decrease in the phosphorylation of the target substrate, confirming the on-target effect of the compound in cells.
Conclusion
By systematically progressing through these four phases—from initial phenotypic screening to unbiased target identification, and finally to specific validation and pathway analysis—researchers can construct a high-confidence model for the mechanism of action of N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide. This integrated approach, combining cellular biology, chemical proteomics, biochemistry, and phosphoproteomics, provides the necessary depth and rigor to confidently elucidate how a novel compound exerts its biological effects, paving the way for its further development as a chemical probe or therapeutic agent.
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"pharmacokinetic profile of N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide in mice"
Application Note & Protocol
Topic: A Predictive Framework for the Pharmacokinetic Profile of N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction & Scientific Context
N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide, hereafter designated DFP-Nicotinamide , is a novel small molecule compound of interest for further development. As with any new chemical entity (NCE), a thorough understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is fundamental to progressing from discovery to preclinical and clinical evaluation. The pharmacokinetic (PK) profile dictates the dosing regimen, predicts therapeutic efficacy, and provides critical insights into potential toxicity.[1]
This document serves as a comprehensive guide for researchers to design, execute, and interpret an initial in vivo pharmacokinetic study of DFP-Nicotinamide in a murine model. As no public data currently exists for this specific molecule, this guide is built upon established, validated protocols for small molecule characterization and predictive insights derived from its core structural motifs: a nicotinamide core, a pyrazole ring, and a difluorobenzyl group.[2][3][4] The protocols herein are designed to be robust, self-validating, and aligned with regulatory expectations for nonclinical safety studies.[5][6]
The pyrazole ring is a common pharmacophore known to improve the lipophilicity and solubility of drug candidates, potentially enhancing pharmacokinetic properties.[2][7][8][9] Similarly, nicotinamide and its derivatives are subject to specific metabolic pathways, primarily mediated by nicotinamide N-methyltransferase (NNMT) in the liver.[3][10] The difluorobenzyl moiety is often incorporated into drug candidates to enhance metabolic stability by blocking sites of oxidative metabolism.[11] Understanding the interplay of these structural features is key to predicting and interpreting the PK profile of DFP-Nicotinamide.
Predicted Pharmacokinetic Profile of DFP-Nicotinamide
Based on an analysis of structurally related compounds, a plausible pharmacokinetic profile for DFP-Nicotinamide in mice is summarized below. This table provides a predictive baseline for experimental design and data interpretation.
| Parameter | Predicted Value (Oral Dosing, ~10 mg/kg) | Rationale & Causality |
| Tmax (Time to Peak Concentration) | 1 - 2 hours | Small molecules with good permeability often reach peak plasma concentrations within this timeframe following oral gavage. The pyrazole moiety can improve solubility and absorption rate.[2] |
| Cmax (Peak Plasma Concentration) | 500 - 1500 ng/mL | Dependent on dose and bioavailability. This is a typical range for orally bioavailable small molecules at this dose level. |
| t1/2 (Elimination Half-life) | 2 - 6 hours | Nicotinamide itself has a relatively short half-life, but fluorination can block metabolic hotspots, potentially extending the half-life compared to non-fluorinated analogs.[3][11] |
| AUC (Area Under the Curve) | 2000 - 8000 ng*h/mL | This value reflects total drug exposure and is a function of dose, bioavailability, and clearance rate. |
| F% (Oral Bioavailability) | 30% - 60% | While many small molecules suffer from low bioavailability, the combination of the pyrazole and difluoro-benzyl groups may enhance both solubility and metabolic stability, leading to moderate oral bioavailability.[12][13] |
| fu (Fraction Unbound in Plasma) | 5% - 20% | Many small molecule kinase inhibitors, which share structural similarities, exhibit moderate to high plasma protein binding. This is a critical parameter as only the unbound fraction is pharmacologically active.[14][15] |
| Primary Metabolism Route | Hepatic (CYP-mediated oxidation, N-methylation) | The nicotinamide core is a substrate for NNMT.[10] Aromatic rings are susceptible to CYP450-mediated oxidation, though the difluoro-substitution is designed to hinder this.[11][16] |
Experimental Design & Rationale
A well-designed pharmacokinetic study aims to define both the intravenous (IV) and oral (PO) profiles of a compound. The IV arm serves as the benchmark, revealing the compound's distribution and elimination characteristics without the variable of absorption. The PO arm is essential for determining oral bioavailability, a critical factor for oral drug development.
Test System & Animal Welfare
-
Species: Mouse (Mus musculus)
-
Strain: CD-1 or C57BL/6 (common, well-characterized strains for PK studies).
-
Sex: Male (to avoid potential variability from the estrous cycle, unless the therapeutic target is sex-specific).
-
Age: 6-8 weeks.
-
Justification: Mice are a standard rodent model recommended by regulatory agencies for initial PK and toxicity studies due to their well-understood physiology, small size, and cost-effectiveness.[5] All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) to ensure ethical treatment and minimize distress.[1]
Dosing Formulation & Vehicle Selection
The solubility of DFP-Nicotinamide is unknown. Therefore, a tiered approach to vehicle selection is necessary. The goal is to create a clear, stable solution or a fine, homogeneous suspension for accurate dosing.
-
Tier 1 (Aqueous): 0.9% Saline or 0.5% Methylcellulose (MC) in water.
-
Tier 2 (Co-solvents): If solubility is poor, a co-solvent system is required. A common, well-tolerated vehicle for poorly soluble compounds is a mixture of 10% DMSO, 40% PEG 400, and 50% Saline .[17][18][19]
-
Rationale: The vehicle must be non-toxic and inert, having no impact on the compound's ADME properties.[19] A pre-study tolerability test of the chosen vehicle is highly recommended.[18] For IV administration, the formulation must be a clear, sterile-filtered solution to prevent embolism.
Detailed Experimental Protocols
Protocol 1: Intravenous (IV) Pharmacokinetic Study
Objective: To determine the distribution, metabolism, and excretion profile of DFP-Nicotinamide independent of oral absorption.
Materials:
-
DFP-Nicotinamide solution (e.g., 1 mg/mL in a sterile vehicle)
-
Male CD-1 mice (n=3 per time point, or n=5 for serial sampling)
-
Sterile syringes (1 mL) with 27-30G needles[20]
-
Warming device (heat lamp or warming pad)
-
Restraint device
-
Blood collection tubes (e.g., K2-EDTA coated)
-
Centrifuge
Procedure:
-
Animal Preparation: Acclimate mice for at least 3 days. Fast animals for 4 hours prior to dosing (water ad libitum).
-
Dose Calculation: Weigh each mouse immediately before dosing. Calculate the injection volume (e.g., for a 2 mg/kg dose in a 25g mouse, inject 50 µL of a 1 mg/mL solution). The maximum IV bolus volume should not exceed 5 mL/kg.[20]
-
Administration: Warm the mouse's tail for 5-10 minutes to dilate the lateral tail veins.[21] Place the mouse in a restraint device. Administer the dose via a slow bolus injection into a lateral tail vein.[21][22]
-
Blood Sampling:
-
Method: Serial bleeding from the saphenous vein is preferred as it reduces animal usage and inter-animal variability.[23][24] A typical volume is 30-50 µL per time point.[23] The total blood volume collected must not exceed IACUC guidelines (typically <15% of total blood volume in 28 days).[23][25]
-
Time Points: Collect blood at pre-dose (0), and at 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
-
Sample Processing: Place collected blood into K2-EDTA tubes. Keep on ice. Centrifuge at 2,000 x g for 10 minutes at 4°C to separate plasma.
-
Storage: Transfer plasma to clearly labeled cryovials and store at -80°C until bioanalysis.
Protocol 2: Oral (PO) Pharmacokinetic Study
Objective: To determine the rate and extent of absorption and the oral bioavailability of DFP-Nicotinamide.
Materials:
-
DFP-Nicotinamide solution/suspension (e.g., 2 mg/mL)
-
Male CD-1 mice (n=3 per time point, or n=5 for serial sampling)
-
Oral gavage needles (20-22G, ball-tipped)
-
Other materials as listed in Protocol 1.
Procedure:
-
Animal Preparation: Same as Protocol 1.
-
Dose Calculation: Weigh each mouse. Calculate the gavage volume (e.g., for a 10 mg/kg dose in a 25g mouse, administer 125 µL of a 2 mg/mL formulation). A typical gavage volume is 10 mL/kg.
-
Administration: Gently restrain the mouse and administer the dose directly into the stomach using an oral gavage needle.
-
Blood Sampling:
-
Sample Processing & Storage: Same as Protocol 1.
Protocol 3: Plasma Sample Bioanalysis by LC-MS/MS
Objective: To accurately quantify the concentration of DFP-Nicotinamide in plasma samples.
Rationale: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed.[26][27][28][29]
Procedure:
-
Sample Preparation (Protein Precipitation): a. Thaw plasma samples and a set of calibration standards and quality controls (QCs) on ice. b. To 50 µL of plasma, add 150 µL of cold acetonitrile containing a suitable internal standard (a structurally similar, stable-isotope labeled compound is ideal). c. Vortex for 1 minute to precipitate proteins. d. Centrifuge at 14,000 x g for 10 minutes at 4°C. e. Transfer the supernatant to a clean 96-well plate for analysis.
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) with a gradient elution of water and acetonitrile (both containing 0.1% formic acid) to separate the analyte from matrix components.[26]
-
Mass Spectrometry: Operate a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Optimize the precursor ion > product ion transitions for both DFP-Nicotinamide and the internal standard for maximum sensitivity and specificity.
-
-
Quantification: Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) versus the nominal concentration of the calibration standards. Use a weighted (1/x²) linear regression to determine the concentrations in the unknown samples. The method must be validated for linearity, accuracy, precision, and matrix effects according to regulatory guidelines.[30]
Data Visualization & Workflow
Experimental Workflow Diagram
The following diagram illustrates the comprehensive workflow for determining the pharmacokinetic profile of DFP-Nicotinamide.
Caption: End-to-end workflow for the mouse pharmacokinetic study.
Hypothetical Metabolic Pathway
This diagram outlines potential metabolic transformations DFP-Nicotinamide may undergo in vivo, based on its chemical structure.
Caption: Predicted metabolic pathways for DFP-Nicotinamide.
Conclusion & Forward Look
This document provides a robust, scientifically grounded framework for conducting the initial pharmacokinetic evaluation of N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide in mice. By following these detailed protocols, researchers can generate high-quality, reproducible data essential for making informed decisions in the drug development process. The resulting PK parameters will be crucial for designing subsequent efficacy and toxicology studies, ultimately guiding the path toward potential clinical applications.
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"using N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide as a kinase inhibitor"
Application Note: Characterization of N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide as a Kinase Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein kinases are a large family of enzymes that play critical roles in regulating a vast array of cellular processes.[1] Their dysregulation is a hallmark of many diseases, including cancer, inflammatory disorders, and neurodegenerative diseases.[1] This has made them a major focus for drug discovery and development. The nicotinamide and pyrazole scaffolds are privileged structures in medicinal chemistry, known to be present in many biologically active compounds, including kinase inhibitors.[2][3] For instance, nicotinamide has been identified as an inhibitor of multiple kinases, including ROCK and casein kinase 1.[4][5] Similarly, pyrazole derivatives have been developed as potent inhibitors of various kinases, such as cyclin-dependent kinases (CDKs).[6][7] This application note describes the characterization of a novel compound, N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide, as a kinase inhibitor. While this specific molecule is not extensively documented in publicly available literature, its structural motifs suggest a strong potential for kinase inhibition. This guide provides a comprehensive set of protocols for its characterization, based on established methodologies for novel kinase inhibitor validation.
Mechanism of Action
Kinase inhibitors typically function by competing with ATP for binding to the kinase's active site, thereby preventing the phosphorylation of substrate proteins. The nicotinamide core of N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide can mimic the adenine ring of ATP, while the pyrazole and difluorobenzyl moieties can form specific interactions with the surrounding amino acid residues in the ATP-binding pocket. This competitive inhibition blocks the downstream signaling cascade that is dependent on the kinase's activity. The specific kinase or kinases targeted by this compound would determine its ultimate biological effect. For example, inhibition of a kinase like Akt could impact cell survival and proliferation pathways.[8]
Experimental Protocols
Part 1: In Vitro Kinase Assays
In vitro kinase assays are essential for determining the direct inhibitory activity of a compound against a purified kinase.[9] These assays measure the transfer of a phosphate group from ATP to a substrate.[1]
1.1. Radioactive Kinase Assay ([³²P]-ATP)
This is a traditional and highly sensitive method to quantify kinase activity.[1]
Protocol:
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the purified target kinase, the specific substrate peptide or protein, and the kinase assay buffer.
-
Compound Addition: Add varying concentrations of N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide (typically from a 10 mM DMSO stock, with final DMSO concentration ≤1%) to the wells. Include a DMSO-only control.
-
Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Separation: Spot the reaction mixture onto a phosphocellulose membrane. Wash the membrane extensively to remove unincorporated [³²P]ATP.
-
Quantification: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter or a phosphorimager.[10]
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
1.2. Non-Radioactive Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
Luminescence-based assays like ADP-Glo™ offer a non-radioactive, high-throughput alternative by measuring the amount of ADP produced in the kinase reaction.
Protocol:
-
Kinase Reaction: Perform the kinase reaction as described in the radioactive assay (steps 1-4), but using non-radioactive ATP.
-
ADP-Glo™ Reagent Addition: After the kinase reaction incubation, add the ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Luminescence Measurement: Read the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus the kinase activity. Calculate the IC50 value as described above.
| Parameter | Radioactive Assay | Non-Radioactive (ADP-Glo™) |
| Principle | Measures incorporation of ³²P into a substrate.[10] | Measures ADP production via a coupled luciferase reaction. |
| Sensitivity | Very high | High |
| Throughput | Lower | High |
| Safety | Requires handling of radioactive materials.[1] | No radioactive waste. |
Part 2: Cell-Based Assays
Cell-based assays are crucial to confirm the activity of the inhibitor in a more biologically relevant context.[11]
2.1. Cellular Phosphorylation Assay
This assay measures the phosphorylation of a kinase's downstream substrate within cells.[11]
Protocol:
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Treat the cells with various concentrations of N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide for a specified time (e.g., 1-2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with a primary antibody specific to the phosphorylated form of the target substrate.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for the total amount of the substrate protein as a loading control.
-
-
Data Analysis: Quantify the band intensities using densitometry. Normalize the phosphorylated protein signal to the total protein signal. Determine the IC50 for the inhibition of substrate phosphorylation.
2.2. Cell Proliferation Assay (e.g., Ba/F3 Cell Line)
For kinases that are oncogenic drivers, their inhibition will lead to a decrease in cell proliferation.[11] The Ba/F3 cell line is a useful model for this purpose.[11]
Protocol:
-
Cell Seeding: Seed Ba/F3 cells engineered to express the target kinase into a 96-well plate.
-
Compound Treatment: Add serial dilutions of N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide to the wells.
-
Incubation: Incubate the cells for 72 hours.
-
Viability Measurement: Add a cell viability reagent (e.g., CellTiter-Glo®) and measure the luminescence, which correlates with the number of viable cells.
-
Data Analysis: Calculate the percentage of proliferation inhibition and determine the GI50 (concentration for 50% growth inhibition).
Data Interpretation and Troubleshooting
-
Discrepancies between in vitro and cell-based IC50 values: A higher IC50 in cell-based assays could be due to poor cell permeability, compound efflux, or off-target effects.
-
No activity in cell-based assays: This could indicate that the compound is not cell-permeable or that the targeted kinase is not essential for the survival of the chosen cell line.
-
High background in kinase assays: This may be due to autophosphorylation of the kinase or contamination. Ensure high-purity reagents are used.
Visualizations
Caption: Workflow for in vitro kinase inhibitor testing.
Caption: Workflow for cellular phosphorylation analysis.
References
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BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]
-
BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]
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Chen, G., et al. (2018). Nicotinamide Promotes Cell Survival and Differentiation as Kinase Inhibitor in Human Pluripotent Stem Cells. Stem Cell Reports, 11(6), 1347-1356. [Link]
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Ding, Y., et al. (2021). Discovery of N-((3 S,4 S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1 H-pyrazol-5-yl)benzamide (Hu7691), a Potent and Selective Akt Inhibitor That Enables Decrease of Cutaneous Toxicity. Journal of Medicinal Chemistry, 64(16), 12163-12180. [Link]
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Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
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Wang, H., et al. (2017). Design, synthesis and biological evaluation of novel nicotinamide derivatives bearing a substituted pyrazole moiety as potential SDH inhibitors. Pest Management Science, 73(8), 1639-1647. [Link]
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Ruprecht, B., et al. (2013). Characterization of the novel broad-spectrum kinase inhibitor CTx-0294885 as an affinity reagent for mass spectrometry-based kinome profiling. Journal of Proteome Research, 12(7), 3340-3351. [Link]
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Khatri, U., et al. (2024). Abstract 4660: Characterization of a nicotinamide-based kinase inhibitor HSN748 for inhibition of RET-driven tumors. Cancer Research, 84(6_Supplement), 4660. [Link]
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Wyatt, P. G., et al. (2008). Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design. Journal of Medicinal Chemistry, 51(16), 4986-4999. [Link]
-
ResearchGate. (2026, January 6). (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Retrieved from [Link]
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ACS Publications. (2013, May 21). Characterization of the Novel Broad-Spectrum Kinase Inhibitor CTx-0294885 As an Affinity Reagent for Mass Spectrometry-Based Kinome Profiling | Journal of Proteome Research. Retrieved from [Link]
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NIH. (n.d.). In vitro NLK Kinase Assay - PMC. Retrieved from [Link]
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MDPI. (2022, December 8). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]
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ACS Publications. (2020, February 4). Nicotinamide–Ponatinib Analogues as Potent Anti-CML and Anti-AML Compounds | ACS Omega. Retrieved from [Link]
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ASH Publications. (2007, November 16). Identification and Characterization of a Series of Novel Jak2 Small Molecule Inhibitor Compounds. | Blood. Retrieved from [Link]
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PubMed. (2018, December 11). Nicotinamide Promotes Cell Survival and Differentiation as Kinase Inhibitor in Human Pluripotent Stem Cells. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Identification of N -(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1 H -pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor Using Fragment-Based X-Ray Crystallography and Structure Based Drug Design †. Retrieved from [Link]
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PubMed. (2022, May 15). Novel N-(1H-Pyrazol-5-yl)nicotinamide Derivatives: Design, Synthesis and Antifungal Activity. Retrieved from [Link]
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PubMed. (2003, August 28). Pyrazole derivatives as partial agonists for the nicotinic acid receptor. Retrieved from [Link]
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Frontiers. (2025, June 8). Integrated computational and experimental identification of N-[(1H-1,2,4-triazol-3-yl)phenyl]-1-(1H-pyrazolo[3,4-b]pyridin-3-yl)methanamide as a potent and selective TIM-3 inhibitor for NSCLC immunotherapy. Retrieved from [Link]
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PMC. (2024, July 26). A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells. Retrieved from [Link]
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RSC Publishing. (n.d.). Analogues of N,1-diphenyl-4,5-dihydro-1H-[9]benzothiepino[5,4-c]pyrazole-3-carboxamide and .... Retrieved from [Link]
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International Journal of Molecular and Immuno Oncology. (2024, February 19). High-dose nicotinamide, a histone deacetylase inhibitor (Sirtuin-1), can prevent emergence of treatment resistance in chronic myeloid leukemia – A perspective. Retrieved from [Link]
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ACS Publications. (2022, June 25). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 | ACS Medicinal Chemistry Letters. Retrieved from [Link]
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PMC. (n.d.). Identification and Characterization of a Novel Integrin-Linked Kinase Inhibitor. Retrieved from [Link]
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Application Notes and Protocols for Investigating the Anti-proliferative Effects of Novel Nicotinamide Derivatives on Cancer Cells
A Case Study Framework for N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide
To Whom It May Concern:
These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to investigate the anti-proliferative effects of novel chemical entities, using the hypothetical compound N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide as a case study. Given the novelty of this specific molecule, the following sections detail established methodologies and protocols for characterizing its potential as an anti-cancer agent. This guide emphasizes scientific integrity, experimental causality, and self-validating systems to ensure the generation of robust and reproducible data.
Introduction to Nicotinamide Derivatives in Oncology
Nicotinamide, a form of vitamin B3, and its derivatives have garnered significant interest in cancer research. These compounds can influence cellular metabolism and signaling pathways, with some exhibiting promising anti-proliferative properties.[1] The core structure of N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide combines a nicotinamide backbone with a pyrazole and a difluorobenzyl moiety. Pyrazole-containing compounds are also known for their diverse biological activities, including anti-cancer effects.[2][3] This structural combination suggests a potential for novel mechanisms of action against cancer cells.
Proposed Mechanism of Action: A Hypothesis-Driven Approach
The anti-proliferative effects of nicotinamide derivatives can be mediated through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell survival and proliferation.[1][4] A primary investigative goal is to elucidate the specific mechanism of action for N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide.
A plausible hypothesis is that this compound may modulate signaling pathways commonly dysregulated in cancer, such as the PI3K/Akt pathway, which is a central regulator of cell growth, proliferation, and survival.[5] Inhibition of this pathway would be expected to lead to decreased cell viability and the induction of apoptosis.
Compound [label="N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Upstream_Activator [label="Upstream Activator\n(e.g., Receptor Tyrosine Kinase)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Akt [label="Akt\n(Protein Kinase B)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Downstream_Effectors [label="Downstream Effectors\n(e.g., mTOR, GSK3β)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cell_Survival [label="Cell Survival &\nProliferation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Compound -> PI3K [label="Inhibition?", style=dashed, color="#EA4335"]; Upstream_Activator -> PI3K; PI3K -> Akt [label="Activation"]; Akt -> Downstream_Effectors; Downstream_Effectors -> Cell_Survival; Akt -> Apoptosis [label="Inhibition", arrowhead=tee, color="#EA4335"]; }
Caption: Hypothesized mechanism of action for a novel anti-cancer compound.Experimental Protocols
The following protocols are designed to systematically evaluate the anti-proliferative effects of a novel compound. It is crucial to include appropriate controls in every experiment, including a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
Cell Viability Assays
Cell viability assays are fundamental for determining the cytotoxic or cytostatic effects of a compound.[6][7] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[8][9]
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration at which 50% of cell growth is inhibited) can be determined by plotting cell viability against the compound concentration.
Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Seed_Cells [label="Seed Cancer Cells\n(96-well plate)"]; Treat_Cells [label="Treat with Compound\n(various concentrations & times)"]; Add_MTT [label="Add MTT Reagent"]; Incubate [label="Incubate (4 hours)"]; Solubilize [label="Solubilize Formazan\n(DMSO)"]; Measure_Absorbance [label="Measure Absorbance\n(570 nm)"]; Analyze_Data [label="Analyze Data\n(Calculate IC50)"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> Seed_Cells; Seed_Cells -> Treat_Cells; Treat_Cells -> Add_MTT; Add_MTT -> Incubate; Incubate -> Solubilize; Solubilize -> Measure_Absorbance; Measure_Absorbance -> Analyze_Data; Analyze_Data -> End; }
Caption: General workflow for an MTT-based cell viability assay.Apoptosis Assays
To determine if the observed decrease in cell viability is due to apoptosis, Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method.[10][11][12] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).[10][13]
Protocol: Annexin V/PI Staining for Flow Cytometry
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 concentration for 24 and 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Western Blotting for Signaling Pathway Analysis
Western blotting is a technique used to detect specific proteins in a cell lysate, allowing for the investigation of changes in protein expression and post-translational modifications, such as phosphorylation.[5][14][15][16] This is crucial for testing the hypothesis that the compound affects specific signaling pathways.
Protocol: Western Blotting for Akt Phosphorylation
-
Cell Lysis: Treat cells with the compound at various concentrations and time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[15]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total Akt, phosphorylated Akt (p-Akt), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[17]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein levels.
Data Presentation
Quantitative data should be summarized in a clear and organized manner to facilitate interpretation and comparison.
Table 1: Hypothetical IC50 Values for N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide
| Cell Line | IC50 (µM) at 24h | IC50 (µM) at 48h | IC50 (µM) at 72h |
| HCT-116 (Colon) | Experimental Data | Experimental Data | Experimental Data |
| MCF-7 (Breast) | Experimental Data | Experimental Data | Experimental Data |
| A549 (Lung) | Experimental Data | Experimental Data | Experimental Data |
| PC-3 (Prostate) | Experimental Data | Experimental Data | Experimental Data |
Conclusion and Future Directions
The protocols outlined in these application notes provide a robust starting point for characterizing the anti-proliferative effects of novel compounds like N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide. Based on the initial findings, further investigations may include cell cycle analysis, assessment of mitochondrial membrane potential, and in vivo studies using animal models to validate the in vitro results. A thorough understanding of the compound's mechanism of action is essential for its potential development as a therapeutic agent.
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Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology, 1419, 65-71.[10]
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National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link][9]
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Al-Warhi, T., et al. (2022). Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies. RSC Advances, 12(45), 29569-29586.[4]
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El-Gohary, N. S., & Shaaban, M. I. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H)thione Derivative. ACS Omega, 7(12), 10549-10563.[19]
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Fania, L., et al. (2019). The Role of Nicotinamide in Cancer Chemoprevention and Therapy. International Journal of Molecular Sciences, 20(23), 5946.[1]
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Frontiers in Immunology. (2025, June 8). Integrated computational and experimental identification of N-[(1H-1,2,4-triazol-3-yl)phenyl]-1-(1H-pyrazolo[3,4-b]pyridin-3-yl)methanamide as a potent and selective TIM-3 inhibitor for NSCLC immunotherapy. Retrieved from [Link][20]
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Wyatt, P. G., et al. (2008). Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design. Journal of Medicinal Chemistry, 51(16), 4986-4999.[21]
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Discovery of N-((3 S,4 S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1 H-pyrazol-5-yl)benzamide (Hu7691), a Potent and Selective Akt Inhibitor That Enables Decrease of Cutaneous Toxicity. (2021, August 26). Journal of Medicinal Chemistry, 64(16), 12163-12180.[22]
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- 12. Cell-Based Assays in Cancer Research | IntechOpen [intechopen.com]
- 13. Apoptosis Assays [sigmaaldrich.com]
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- 16. Western blot protocol | Abcam [abcam.com]
- 17. CST | Cell Signaling Technology [cellsignal.com]
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- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. Frontiers | Integrated computational and experimental identification of N-[(1H-1,2,4-triazol-3-yl)phenyl]-1-(1H-pyrazolo[3,4-b]pyridin-3-yl)methanamide as a potent and selective TIM-3 inhibitor for NSCLC immunotherapy [frontiersin.org]
- 21. Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Discovery of N-((3 S,4 S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1 H-pyrazol-5-yl)benzamide (Hu7691), a Potent and Selective Akt Inhibitor That Enables Decrease of Cutaneous Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
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"evaluating N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide in a high-throughput screen"
Application Note & Protocol
Topic: High-Throughput Screening for Novel Inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT) featuring N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide as a Reference Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Nicotinamide Phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine dinucleotide (NAD+), a critical coenzyme for cellular metabolism and redox reactions.[1][2] Due to the high metabolic demand of cancer cells, NAMPT is frequently overexpressed in various tumors, making it a compelling therapeutic target.[2][3][4] This document provides a comprehensive guide for developing and executing a robust high-throughput screen (HTS) to identify novel NAMPT inhibitors. We detail a validated, fluorescence-based biochemical assay and the subsequent data analysis and hit confirmation workflow. N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide, a potent and specific NAMPT inhibitor structurally related to the well-characterized compound STF-118804, is utilized as a reference standard to benchmark assay performance and validate hits.[1]
Scientific Foundation: Targeting the NAD+ Salvage Pathway
The NAD+ salvage pathway is the predominant route for NAD+ biosynthesis in mammals, recycling nicotinamide (NAM) produced by NAD+-consuming enzymes like sirtuins and PARPs.[5] NAMPT catalyzes the initial, essential step: the condensation of NAM with 5-phosphoribosyl-1-pyrophosphate (PRPP) to form nicotinamide mononucleotide (NMN).[5][6] Subsequent conversion of NMN to NAD+ is carried out by NMN adenylyltransferases (NMNATs).
Inhibition of NAMPT leads to a rapid depletion of intracellular NAD+ pools. Cancer cells, with their heightened energy requirements and reliance on NAD+-dependent processes, are particularly vulnerable to this depletion, which ultimately triggers metabolic crisis and apoptosis.[3][4] Therefore, a high-throughput screen designed to find inhibitors of NAMPT activity is a validated and promising strategy for oncology drug discovery.
Assay Principle: A Coupled-Enzyme Fluorometric Approach
To facilitate a high-throughput format, a coupled-enzyme assay is employed to generate a stable and robust fluorescent signal directly proportional to NAMPT activity. This multi-step reaction avoids complex NMN detection methods and leverages the fluorescent properties of NADH.[6][7]
The principle relies on three sequential enzymatic reactions:
-
Target Reaction (NAMPT): Recombinant human NAMPT converts NAM and PRPP into NMN. This is the step targeted by our test compounds.
-
Coupling Reaction 1 (NMNAT): Excess NMNAT immediately converts the NMN product into NAD+.
-
Coupling & Detection Reaction 2 (ADH): In the presence of ethanol, excess alcohol dehydrogenase (ADH) reduces NAD+ to NADH, which is fluorescent.
The rate of NADH production, measured by fluorescence (Excitation: ~340-360 nm, Emission: ~450-460 nm), is directly proportional to the activity of NAMPT.[5][6] Inhibitors of NAMPT will decrease the rate of NMN production, leading to a corresponding decrease in the fluorescent signal.
Materials & Protocol: Assay Development and HTS Execution
Reagents and Materials
| Reagent | Example Supplier | Purpose |
| Recombinant Human NAMPT | BPS Bioscience | Target enzyme |
| Nicotinamide (NAM) | Sigma-Aldrich | NAMPT substrate |
| 5-Phosphoribosyl-1-pyrophosphate (PRPP) | Sigma-Aldrich | NAMPT substrate |
| ATP | Sigma-Aldrich | Required for NAMPT activity |
| NMN Adenylyltransferase (NMNAT) | BPS Bioscience | Coupling enzyme |
| Alcohol Dehydrogenase (ADH) | Sigma-Aldrich | Coupling/Detection enzyme |
| N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide | Custom Synthesis | Positive control inhibitor |
| FK866 | Cayman Chemical | Alternative positive control inhibitor |
| Assay Buffer (e.g., Tris-HCl, pH 7.5, with MgCl2, BSA) | In-house prep | Maintain optimal pH and enzyme stability |
| DMSO, Anhydrous | Sigma-Aldrich | Compound solvent |
| 384-well, low-volume, black, flat-bottom plates | Greiner Bio-One | HTS plates for fluorescence |
| Microplate Reader | BMG Labtech, Tecan | Capable of fluorescence detection (Ex: 350/20 nm, Em: 460/20 nm) |
Assay Optimization: The Foundation of a Trustworthy Screen
Before initiating a full-scale HTS, critical parameters must be optimized to ensure the assay is robust, reproducible, and sensitive to inhibitors.
-
Enzyme Titration: The concentration of NAMPT is optimized to yield a linear reaction rate for at least 60-90 minutes and produce a strong signal-to-background ratio (>5). The goal is to use the minimum amount of enzyme necessary to achieve this, balancing cost with performance.
-
Substrate Concentration: Substrate (NAM and PRPP) concentrations are typically set at or near their Michaelis-Menten constant (Km). This ensures the assay is sensitive to competitive inhibitors but does not lead to excessive substrate consumption or cost.
-
DMSO Tolerance: The assay's tolerance to DMSO, the standard solvent for compound libraries, must be established. The final DMSO concentration in the assay should not exceed a level that inhibits enzyme activity by more than 10-15%.[6] Typically, a final concentration of 0.5-1.0% is acceptable.
-
Assay Stability & Z'-Factor Validation: The assay is run in a pilot screen format with multiple plates containing only positive (e.g., 1 µM reference inhibitor) and negative (DMSO) controls. The Z'-factor, a statistical measure of assay quality, is calculated. An assay is deemed suitable for HTS when it consistently produces a Z'-factor ≥ 0.5.[8][9][10][11]
HTS Protocol: Step-by-Step Workflow
This protocol is designed for a 384-well plate format with a final assay volume of 20 µL.
-
Compound Plating:
-
Using an acoustic liquid handler (e.g., Echo) or pin tool, dispense 100 nL of test compounds from the library source plates into the assay plates.
-
Dispense 100 nL of the reference inhibitor (e.g., N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide, final concentration 1 µM) into positive control wells.
-
Dispense 100 nL of DMSO into negative control (vehicle) wells. This results in a final DMSO concentration of 0.5%.
-
-
Enzyme Addition:
-
Prepare an enzyme solution containing NAMPT in assay buffer.
-
Dispense 10 µL of the enzyme solution into all wells of the assay plate.
-
Centrifuge the plates briefly (e.g., 1 min at 1000 rpm) to ensure all components are at the bottom of the wells.
-
Incubate the plates for 15-30 minutes at room temperature. This pre-incubation step allows the test compounds to bind to the target enzyme before the reaction starts.
-
-
Reaction Initiation:
-
Prepare a substrate master mix containing NAM, PRPP, ATP, NMNAT, ADH, and ethanol in assay buffer.
-
Dispense 10 µL of the substrate master mix into all wells to start the reaction.
-
-
Incubation and Detection:
-
Incubate the plates for 60 minutes at 30°C in a humidified incubator to prevent evaporation.
-
Read the fluorescence on a compatible microplate reader (Excitation: 350 nm, Emission: 460 nm).
-
Data Analysis and Hit Prioritization
Robust data analysis is crucial for minimizing false positives and false negatives. The process involves quality control, data normalization, and statistical hit selection.[12][13]
Plate-Level Quality Control
For each assay plate, the Z'-factor is calculated to ensure data quality and reliability.[14]
Z'-Factor Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
Where:
-
SD_pos and Mean_pos are the standard deviation and mean of the positive control wells.
-
SD_neg and Mean_neg are the standard deviation and mean of the negative control (DMSO) wells.
| Z'-Factor Value | Assay Quality Interpretation |
| Z' ≥ 0.5 | An excellent assay, suitable for HTS.[10][11] |
| 0 < Z' < 0.5 | A marginal assay; may require optimization.[11] |
| Z' ≤ 0 | An unacceptable assay; screening should not proceed.[8][11] |
Plates with a Z'-factor below 0.5 should be flagged for review and potentially repeated.
Data Normalization and Hit Selection
-
Normalization: The raw fluorescence units (RFU) for each test well are converted to a percentage of inhibition using the plate's internal controls.
% Inhibition Formula: % Inhibition = 100 * (1 - (RFU_compound - Mean_pos) / (Mean_neg - Mean_pos))
-
Hit Selection: A common and robust method for hit selection is the Z-score, which measures how many standard deviations a compound's activity is from the mean of the neutral (DMSO) population.
Z-Score Formula: Z-score = (RFU_compound - Median_plate) / MAD_plate (Using the plate median and Median Absolute Deviation (MAD) is a robust statistical practice that minimizes the impact of outliers).[15]
A "hit" is typically defined as a compound that exhibits a % Inhibition > 50% and/or a Z-score ≤ -3. This threshold ensures that selected compounds have a statistically significant effect compared to the baseline noise of the assay.[13]
Hit Confirmation and Secondary Assays
Primary hits from an HTS campaign require rigorous confirmation and validation to eliminate artifacts and prioritize the most promising compounds for further development.[16][17]
-
Hit Re-test (Confirmation): Primary hits are "cherry-picked" from the library and re-tested in the primary assay to confirm their activity. This step eliminates hits caused by random experimental error.
-
Dose-Response Analysis (Potency): Confirmed hits are tested across a range of concentrations (typically an 8- to 10-point curve) to determine their half-maximal inhibitory concentration (IC50). This provides a quantitative measure of compound potency.
-
Orthogonal Biochemical Assay: To rule out compounds that interfere with the assay technology (e.g., autofluorescent compounds), hits should be validated in an orthogonal assay. This could be a method with a different readout (e.g., luminescence) or a direct detection method that measures NMN product formation.[18][19]
-
Cell-Based Target Engagement: The most critical validation step is to determine if the compound inhibits NAMPT in a cellular environment. This is typically done by measuring NAD+ levels in a cancer cell line following compound treatment. A potent NAMPT inhibitor should cause a significant, dose-dependent decrease in intracellular NAD+.[1][3][4]
-
Cellular Viability Assay: Finally, the anti-proliferative effect of the validated hits is measured in cancer cell lines. A true NAMPT inhibitor is expected to decrease cell viability with an EC50 value that correlates with its biochemical IC50 and its ability to deplete cellular NAD+.[1][3]
Example Data
Table 1: HTS Assay Performance Summary (Hypothetical Data)
| Parameter | Value | Interpretation |
| Plates Screened | 100 | - |
| Compounds Screened | 35,200 | - |
| Mean Z'-Factor | 0.78 | Excellent assay robustness.[10] |
| Mean S/B Ratio | 8.2 | Good dynamic range. |
| Primary Hit Rate | 0.8% | Typical for a well-performing HTS. |
| Confirmed Hit Rate | 0.5% | Good confirmation rate, indicates low false positives. |
Table 2: Dose-Response Data for Reference Compound and Hypothetical Hits
| Compound ID | Biochemical IC50 (nM) | Cellular NAD+ Depletion IC50 (nM) | Cell Viability EC50 (nM) |
| Reference Inhibitor | 15 | 25 | 30 |
| Hit-001 | 8 | 12 | 15 |
| Hit-002 | 150 | 220 | 250 |
| Hit-003 (Assay Artifact) | 500 | >10,000 | >10,000 |
Interpretation: Hit-001 shows excellent potency and a strong correlation between biochemical and cellular activity, making it a high-priority candidate. Hit-002 is a weaker but still valid hit. Hit-003 is likely an assay artifact, as its biochemical activity does not translate to the cellular assays.
Conclusion
The protocol described herein provides a robust, validated framework for the high-throughput screening and identification of novel inhibitors targeting NAMPT. By employing a coupled-enzyme fluorometric assay, stringent quality control using the Z'-factor, and a systematic hit validation cascade, researchers can efficiently progress from a large compound library to a set of well-characterized, cell-active lead compounds. The use of a potent reference inhibitor like N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide is essential for establishing assay validity and providing a benchmark for the potency of newly discovered hits.
References
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O'Brien, T., O'Keefe, T., La, P., et al. (2013). Next-generation NAMPT inhibitors identified by sequential high-throughput phenotypic chemical and functional genomic screens. PMC. [Link]
-
Zhu, W., Chen, K., Chen, Y., et al. (2017). Discovery of a Highly Selective NAMPT Inhibitor That Demonstrates Robust Efficacy and Improved Retinal Toxicity with Nicotinic Acid Coadministration. AACR Journals. [Link]
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BPS Bioscience. (n.d.). NAMPT Inhibitor Screening Assay Kit. BPS Bioscience. [Link]
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Frontiers. (2023). Integrated computational and experimental identification of N-[(1H-1,2,4-triazol-3-yl)phenyl]-1-(1H-pyrazolo[3,4-b]pyridin-3-yl)methanamide as a potent and selective TIM-3 inhibitor for NSCLC immunotherapy. Frontiers in Pharmacology. [Link]
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Zhu, W., Chen, K., Chen, Y., et al. (2017). Discovery of a Highly Selective NAMPT Inhibitor That Demonstrates Robust Efficacy and Improved Retinal Toxicity with Nicotinic Acid Coadministration. SciSpace. [Link]
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Zhang, J., et al. (2011). A fluorometric assay for high-throughput screening targeting nicotinamide phosphoribosyltransferase. PubMed. [Link]
-
ResearchGate. (2020). Discovery of N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide: a novel, selective, and competitive indole-based lead inhibitor for human monoamine oxidase B. ResearchGate. [Link]
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Wyatt, P. G., et al. (2008). Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design. PubMed. [Link]
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Wikipedia. (n.d.). Z-factor. Wikipedia. [Link]
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Chemsrc. (2026). N-(2,4-difluorophenyl)-6-(1H-pyrazol-1-yl)nicotinamide. Chemsrc. [Link]
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Copeland, R. A. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. ACS Publications. [Link]
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Al-Harbi, A. I., et al. (2023). High throughput screening identifies potential inhibitors targeting trimethoprim resistant DfrA1 protein in Klebsiella pneumoniae and Escherichia coli. PMC. [Link]
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Lloyd, M. (2023). Assay performance and the Z'-factor in HTS. Drug Target Review. [Link]
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ResearchGate. (2014). N-[6-(4-Butanoyl-5-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2- (4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carboxamide (SAR216471), a Novel... ResearchGate. [Link]
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BPS Bioscience. (n.d.). NAMPT Inhibitor Screening Assay Kit (384-well). BPS Bioscience. [Link]
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Desaphy, J., et al. (2012). Enhanced HTS Hit Selection via a Local Hit Rate Analysis. ACS Publications. [Link]
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Abdel-Wahab, B. F., et al. (2020). Discovery of N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide. PMC. [Link]
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BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. [Link]
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BellBrook Labs. (n.d.). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. BellBrook Labs. [Link]
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MDPI. (2022). Inhibition of NAMPT by PAK4 Inhibitors. MDPI. [Link]
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MDPI. (2022). Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. MDPI. [Link]
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Science and Technology of Assay Development. (2024). On HTS: Hit Selection. Science and Technology of Assay Development. [Link]
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ResearchGate. (2005). High-throughput screening (HTS) confirmation rate analysis. ResearchGate. [Link]
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Patsnap Synapse. (2025). What are the new molecules for NAMPT inhibitors? Patsnap Synapse. [Link]
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BMG LABTECH. (2025). The Z prime value (Z´). BMG LABTECH. [Link]
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Ross, A. F., et al. (2023). Novel carbon skeletons activate human NicotinAMide Phosphoribosyl Transferase (NAMPT) enzyme in biochemical assay. PMC. [Link]
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AXXAM. (n.d.). From gene to validated and qualified hits. AXXAM. [Link]
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GraphPad. (2010). Calculating a Z-factor to assess the quality of a screening assay. GraphPad. [Link]
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Gardell, S. J., et al. (2023). Synthesis, Optimization, and Structure–Activity Relationships of Nicotinamide Phosphoribosyltransferase (NAMPT) Positive Allosteric Modulators (N-PAMs). ACS Publications. [Link]
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Malo, N., et al. (2006). Statistical practice in high-throughput screening data analysis. Nature Biotechnology. [Link]
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Frontiers. (2022). On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. Frontiers in Chemistry. [Link]
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Oxford Academic. (2016). Comprehensive analysis of high-throughput screens with HiTSeekR. Bioinformatics. [Link]
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ETH Research Collection. (2017). Identification of a novel NAMPT inhibitor by CRISPR/Cas9 chemogenomic profiling in mammalian cells. ETH Research Collection. [Link]
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Journal of Applied Pharmaceutical Science. (2011). High-Throughput Screening: The Hits and Leads of Drug Discovery- An Overview. Journal of Applied Pharmaceutical Science. [Link]
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ASH Publications. (2015). Extracellular nicotinamide phosphoribosyltransferase (NAMPT) promotes M2 macrophage polarization in chronic lymphocytic leukemia. Blood. [Link]
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News-Medical.Net. (2023). Hit Selection in High-Throughput Screening. News-Medical.Net. [Link]
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Longdom Publishing. (2024). High-Throughput Screening for Enzyme Modulation. Journal of Enzyme Engineering. [Link]
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Technical Support Center: Improving the Synthesis Yield of N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide
This guide provides in-depth troubleshooting and optimization strategies for the synthesis of N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide. It is designed for researchers, chemists, and drug development professionals aiming to enhance the yield and purity of this target compound.
Overview of the Synthetic Pathway
The synthesis of N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide is typically approached via a two-step sequence. Understanding the nuances of each step is critical for troubleshooting and yield optimization.
-
Step 1: Amide Coupling. This involves the formation of an amide bond between a 6-substituted nicotinic acid derivative (commonly 6-chloronicotinic acid) and 2,4-difluorobenzylamine. This reaction forms the core nicotinamide structure.
-
Step 2: Nucleophilic Aromatic Substitution (SNAr). The intermediate from the first step, N-(2,4-difluorobenzyl)-6-chloronicotinamide, is then reacted with pyrazole. The electron-deficient nature of the pyridine ring facilitates the displacement of the chloride by the pyrazole nucleophile.
Each of these steps presents unique challenges that can impact the overall yield. The following sections are structured to address specific problems you may encounter.
Caption: Synthetic workflow for the target molecule.
Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis.
Q1: My amide coupling (Step 1) is sluggish or incomplete. What are the primary causes?
Low reactivity in the amide coupling step often stems from three main areas: inefficient activation of the carboxylic acid, poor quality of reagents, or suboptimal reaction conditions. Ensure your coupling reagent is fresh and the reaction is conducted under anhydrous conditions.[1]
Q2: I'm seeing significant amounts of unreacted N-(2,4-difluorobenzyl)-6-chloronicotinamide after the SNAr reaction (Step 2). How can I drive the reaction to completion?
This typically indicates that the nucleophilic substitution is not efficient. The choice of base and solvent is critical. A stronger base like sodium hydride (NaH) may be needed to fully deprotonate the pyrazole, making it a more potent nucleophile. Additionally, polar aprotic solvents like DMF or DMSO can accelerate SNAr reactions.[2]
Q3: The final product is difficult to purify. What are the likely impurities?
Common impurities include unreacted starting materials from either step, byproducts from the amide coupling reagent (e.g., dicyclohexylurea if DCC is used), and potentially regioisomers if the pyrazole is substituted. Careful monitoring by TLC or LC-MS during the reaction can help minimize these.
Q4: Can I perform this synthesis as a one-pot reaction?
While theoretically possible, a one-pot approach is not recommended for initial optimizations. The conditions required for efficient amide coupling and SNAr are often incompatible. For instance, the base used in the SNAr step could interfere with the amide coupling reagents. A stepwise approach with isolation of the intermediate is generally more reliable for achieving higher yields.
In-Depth Troubleshooting Guides
Troubleshooting Step 1: Amide Coupling
The formation of N-(2,4-difluorobenzyl)-6-chloronicotinamide is the foundation of the synthesis. Low yields here will invariably lead to a poor overall yield.
Problem: Low Conversion of 6-Chloronicotinic Acid
-
Plausible Cause 1: Ineffective Carboxylic Acid Activation. The hydroxyl group of a carboxylic acid is a poor leaving group and must be activated.
-
Solution: Convert the carboxylic acid to an acid chloride. This is a robust and widely used method in industrial processes.[1] Use thionyl chloride (SOCl₂) or oxalyl chloride with a catalytic amount of DMF. The resulting acid chloride is highly reactive towards the amine.
-
Alternative Solution: Employ modern peptide coupling reagents. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole) with a carbodiimide (e.g., EDC) can be highly effective, especially for sensitive substrates, by forming an active ester in situ.
-
Problem: Formation of Side Products
-
Plausible Cause 1: Side reactions with the coupling reagent. Carbodiimide reagents like DCC can lead to the formation of N-acylurea byproducts.
-
Solution: If using DCC, adding HOBt can suppress this side reaction and also reduce the risk of racemization if chiral centers are present.
-
-
Plausible Cause 2: Reaction with the pyridine nitrogen. The nitrogen on the pyridine ring is nucleophilic and can potentially react, though this is less likely given its electron-deficient nature.
-
Solution: Performing the reaction at lower temperatures (e.g., 0 °C to room temperature) can improve selectivity and minimize side reactions.
-
Data Summary: Amide Coupling Reagent Comparison
| Coupling Method | Pros | Cons | Typical Yield Range |
| SOCl₂ / Oxalyl Chloride | High reactivity, inexpensive, volatile byproducts.[1] | Harsh conditions, requires careful handling. | 85-95% |
| EDC / HOBt | Milder conditions, good for sensitive substrates. | More expensive, non-volatile byproducts. | 70-90% |
| HATU / HBTU | High efficiency, fast reaction times. | High cost, potential for guanidinium byproducts. | 80-98% |
Troubleshooting Step 2: Nucleophilic Aromatic Substitution (SNAr)
The introduction of the pyrazole moiety is often the most challenging step. The success of this reaction is highly dependent on the reaction conditions.
Problem: No or Low Conversion to the Final Product
-
Plausible Cause 1: Insufficiently strong base. Pyrazole has a pKa of approximately 14.5, so a sufficiently strong base is required for deprotonation to form the pyrazolide anion, which is the active nucleophile.
-
Solution: While potassium carbonate (K₂CO₃) can work, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are often more effective.[3] These ensure a higher concentration of the pyrazolide anion at any given time.
-
-
Plausible Cause 2: Inappropriate solvent choice. The solvent plays a crucial role in stabilizing the charged intermediate (Meisenheimer complex) formed during the SNAr reaction.[2]
-
Solution: Use polar aprotic solvents such as DMF, DMSO, or NMP. These solvents are effective at solvating cations, leaving the nucleophile more "naked" and reactive. Avoid protic solvents like ethanol or water, which can protonate the pyrazolide anion and reduce its nucleophilicity.
-
-
Plausible Cause 3: Reaction temperature is too low. SNAr reactions on heteroaromatic rings often require elevated temperatures to overcome the activation energy barrier.
-
Solution: Gradually increase the reaction temperature, for example, from 80 °C up to 120 °C, while monitoring the reaction progress by TLC or LC-MS to avoid decomposition. Microwave irradiation can also be used to expedite the process.[3]
-
Caption: Troubleshooting workflow for the SNAr step.
Optimized Experimental Protocols
The following protocols are provided as a starting point. Researchers should optimize based on their specific laboratory conditions and analytical observations.
Protocol 4.1: Synthesis of N-(2,4-difluorobenzyl)-6-chloronicotinamide (Intermediate)
-
To a round-bottom flask under a nitrogen atmosphere, add 6-chloronicotinic acid (1.0 equiv.) and suspend it in dichloromethane (DCM, approx. 10 mL per gram of acid).
-
Add a catalytic amount of DMF (2-3 drops).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (1.2 equiv.) dropwise.[4] Gas evolution (CO₂, CO, HCl) will be observed.
-
Allow the mixture to warm to room temperature and stir for 2-3 hours, or until the solution becomes clear.
-
Concentrate the mixture under reduced pressure to remove excess oxalyl chloride and solvent. The resulting crude 6-chloronicotinoyl chloride is used directly in the next step.
-
Dissolve the crude acid chloride in fresh DCM and cool to 0 °C.
-
In a separate flask, dissolve 2,4-difluorobenzylamine (1.05 equiv.)[5] and a non-nucleophilic base like triethylamine (1.5 equiv.) in DCM.
-
Add the amine solution dropwise to the acid chloride solution at 0 °C.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product, which can be purified by recrystallization or column chromatography.
Protocol 4.2: Synthesis of N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide (Final Product)
-
To a flame-dried flask under a nitrogen atmosphere, add pyrazole (1.5 equiv.) and anhydrous DMF.
-
Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.6 equiv.) portion-wise.
-
Stir the mixture at room temperature for 30-45 minutes until hydrogen evolution ceases.
-
Add a solution of N-(2,4-difluorobenzyl)-6-chloronicotinamide (1.0 equiv.) in a small amount of anhydrous DMF.
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring by LC-MS.
-
After completion, cool the reaction to room temperature and carefully quench by the slow addition of water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to obtain the final product.
References
-
Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2011). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 16(7), 5971-5983. [Link]
-
PrepChem.com. Synthesis of 6-chloronicotinic acid. [Link]
-
ACS Publications. Efficient Synthesis of Novel NK1 Receptor Antagonists: Selective 1,4-Addition of Grignard Reagents to 6-Chloronicotinic Acid Derivatives. The Journal of Organic Chemistry. [Link]
-
Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2011). Pd-Catalyzed Buchwald-Hartwig Coupling for C4-Amination of 4-halo-1H-1-tritylpyrazoles. Molecules, 16(7), 5971-5983. [Link]
-
University of Nottingham. Optimising a Buchwald-Hartwig amination using the ChemSpeed. [Link]
-
Ibragimov, B. T., Talipov, S. A., & Nazarov, A. A. (2017). Synthesis and crystal structure of a 6-chloronicotinate salt of a one-dimensional cationic nickel(II) coordination polymer with 4,4′-bipyridine. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 8), 1163–1167. [Link]
-
Organic Syntheses Procedure. 6-hydroxynicotinic acid. [Link]
-
R Discovery. First nucleophilic aromatic substitution of annelated pyrazole. [Link]
-
ACS Publications. The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. [Link]
-
MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]
-
ResearchGate. Synthesis of novel 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one derivatives and their preliminary biological evaluation. [Link]
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. [Link]
-
MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Reviews, 111(11), 6557–6602. [Link]
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
Saha, D., et al. (2016). Synthesis and structure of N-(perfluorophenyl)isonicotinamide. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 12), 1785–1788. [Link]
-
SlideShare. Pyrazole. [Link]
-
Scribd. Electrophilic Substitution Reactions in Pyrazole. [Link]
-
PMC. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. [Link]
-
PMC. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. [Link]
-
Patsnap. The synthetic method of 2,4-difluorobenzylamine. [Link]
-
DergiPark. Synthesis of Some New Pyrazoles. [Link]
-
Preprints.org. Synthesis and DFT studies of ((Z)-(2,4-difluorophenyl)(1-((2-nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime). [Link]
Sources
Technical Support Center: Overcoming Aqueous Solubility Issues with N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, biochemists, and drug development professionals troubleshoot and resolve the severe aqueous solubility challenges associated with N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide .
This molecule presents a classic "brick dust and grease" challenge. Its high lipophilicity (driven by the 2,4-difluorobenzyl and pyrazole rings) combined with a highly planar, rigid structure and strong intermolecular hydrogen bonding (via the nicotinamide core) results in exceptionally high crystal lattice energy. Consequently, its solubility in standard aqueous buffers (pH 7.4) is typically less than 1 µM.
Below, you will find a causality-driven troubleshooting guide, self-validating experimental protocols, and formulation strategies to ensure your in vitro assays yield robust, reproducible data.
Solubilization Decision Workflow
Solubilization workflow for highly lipophilic small molecules in aqueous assay buffers.
Frequently Asked Questions (Troubleshooting Guide)
Q1: I prepared a 10 mM stock in DMSO, but the compound precipitated upon thawing a few weeks later. Why did this happen? A: This is a direct result of DMSO's extreme hygroscopicity. When a DMSO vial is opened in ambient air, it rapidly absorbs atmospheric moisture. Even a 5% water ingress dramatically lowers the solubility limit of highly lipophilic compounds like N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide. Furthermore, the freeze-thaw cycle provides kinetic energy that induces nucleation of the supersaturated solution. Causality & Solution: Water disrupts the solvation shell provided by DMSO. To prevent this, you must use anhydrous DMSO, aliquot the stock immediately into single-use vials, and store them in a desiccator at -20°C. ().
Q2: When I dilute the DMSO stock into my aqueous assay buffer (e.g., Tris-HCl), the solution immediately turns cloudy. How can I prevent this "crashing out"? A: You are observing the "solvent shift" effect. Rapidly pipetting a concentrated DMSO stock into a large volume of aqueous buffer creates localized micro-environments where the compound concentration vastly exceeds the metastable zone width. This triggers rapid nucleation and precipitation before the compound can disperse. Causality & Solution: Instead of a direct spike-in, use a step-wise serial dilution in intermediate solvent mixtures, or pre-condition your assay buffer with co-solvents or surfactants (e.g., 0.01% Triton X-100) before introducing the compound.
Q3: My biochemical assay is yielding erratic inhibition curves with unusually steep Hill slopes. Could this be related to solubility, even if the buffer looks clear? A: Yes. Highly planar, lipophilic compounds frequently form sub-micron colloidal aggregates in aqueous buffers rather than precipitating visibly. These aggregates non-specifically sequester and denature target enzymes, leading to false-positive "promiscuous inhibition" (). Causality & Solution: The pyrazole and difluorobenzyl rings drive hydrophobic collapse in water. To diagnose this, perform a "detergent-sensitivity test" by adding 0.01% Triton X-100 to your assay. If the inhibition disappears or the IC50 shifts massively, your compound was aggregating.
Q4: I need to test this compound in a cell-based assay where detergents (like Triton X-100) and high DMSO (>0.5%) are toxic to the cells. What is the alternative? A: The gold standard for this scenario is complexation with cyclodextrins, specifically 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD). The 2,4-difluorobenzyl group is an excellent geometric and chemical match for the hydrophobic inner cavity of HP-β-CD. Causality & Solution: The cyclodextrin encapsulates the lipophilic moieties, shielding them from the aqueous environment, while its hydroxyl-rich exterior maintains water solubility (). This provides a true solution without the cytotoxicity associated with surfactants.
Quantitative Data: Formulation Strategy Matrix
To simplify your experimental design, the following table summarizes the quantitative parameters for different solubilizing agents when working with N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide.
| Solubilizing Agent | Recommended Conc. | Mechanism of Action | Best Application | Primary Limitations |
| DMSO | 0.1 - 1.0% (v/v) | Co-solvent (reduces dielectric constant) | Initial stock preparation; high-throughput screening | >1% is toxic to most cell lines; can inhibit sensitive enzymes. |
| Triton X-100 | 0.005 - 0.01% (v/v) | Micelle formation; disrupts colloids | Biochemical assays; preventing promiscuous inhibition | Lyses cells; strong UV absorbance at 280 nm interferes with readouts. |
| Tween-20 | 0.01 - 0.05% (v/v) | Non-ionic surfactant | ELISA; surface-plasmon resonance (SPR) | Can auto-oxidize over time; may interfere with protein-protein interactions. |
| HP-β-CD | 5 - 20% (w/v) | Host-guest inclusion complexation | Cell-based assays; in vivo animal dosing | Requires pre-incubation for complexation; higher cost at scale. |
Step-by-Step Methodologies
To ensure scientific integrity, every protocol must be a self-validating system. Do not assume a solution is dissolved simply because it appears clear to the naked eye.
Protocol 1: Preparation of Anhydrous DMSO Stock Solutions
-
Dry the lyophilized N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide powder under vacuum for 2 hours to remove residual synthesis solvents or moisture.
-
Inside a dry box or under a nitrogen stream, open a fresh ampoule of anhydrous DMSO (≥99.9% purity, water ≤0.005%).
-
Weigh the compound into an amber glass vial (to prevent photodegradation of the pyrazole ring).
-
Add the calculated volume of anhydrous DMSO to achieve a 10 mM stock.
-
Vortex gently and sonicate in a water bath at 37°C for 5 minutes until completely clear.
-
Critical Step: Aliquot immediately into single-use, low-bind microcentrifuge tubes (e.g., 10 µL per tube). Do not store as a single bulk volume.
-
Store at -20°C or -80°C in a sealed desiccator containing active silica gel.
Protocol 2: Step-wise Aqueous Dilution with HP-β-CD (For Cell-Based Assays)
-
Prepare a 20% (w/v) solution of HP-β-CD in your target aqueous buffer (e.g., PBS or DMEM). Filter sterilize through a 0.22 µm PES membrane.
-
Thaw a single-use 10 mM DMSO aliquot of the compound at room temperature.
-
Prepare an intermediate stock (1 mM) by pipetting 10 µL of the DMSO stock directly into 90 µL of the 20% HP-β-CD buffer. Vortex vigorously and immediately upon addition to prevent localized supersaturation.
-
Incubate this intermediate stock at 37°C for 30 minutes with gentle orbital shaking. This provides the activation energy required for the difluorobenzyl group to enter the cyclodextrin cavity.
-
Dilute the intermediate stock further into your final assay medium to achieve the desired test concentrations.
Protocol 3: Verification of True Solution (Self-Validating System)
Never trust a visual check alone. Use this protocol to validate your formulation.
-
Prepare the final assay solution of the compound (e.g., 10 µM in buffer).
-
Centrifuge a 500 µL aliquot at 14,000 x g for 30 minutes at 4°C. This will pellet any microscopic precipitates or large colloidal aggregates.
-
Carefully aspirate the top 200 µL of the supernatant and transfer it to a fresh tube.
-
Quantify the compound concentration in the supernatant using LC-MS/MS or UV-Vis spectroscopy, comparing it to a standard curve prepared in 100% acetonitrile.
-
Validation: A recovery of >95% indicates a true solution. If recovery is <80%, your compound is crashing out, and you must increase the surfactant/cyclodextrin concentration. Alternatively, analyze the uncentrifuged sample via Dynamic Light Scattering (DLS) to confirm the absence of scattering particles >10 nm.
Mechanism of Cyclodextrin Complexation
Mechanism of solubility enhancement via HP-β-CD inclusion complexation.
References
-
Di, L., & Kerns, E. H. (2006). "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today, 11(9-10), 446-451. URL:[Link]
-
Lipinski, C. A. (2000). "Drug-like properties and the causes of poor solubility and poor permeability." Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. URL:[Link]
-
Loftsson, T., & Brewster, M. E. (1996). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmaceutical Sciences, 85(10), 1017-1025. URL:[Link]
-
Shoichet, B. K. (2006). "Screening in a spirit haunted world." Drug Discovery Today, 11(13-14), 607-615. URL:[Link]
"reducing off-target effects of N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide"
Welcome to the Advanced Application Support Center for N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide (hereafter referred to as DFP-Nicotinamide ).
As a highly potent targeted inhibitor, DFP-Nicotinamide leverages a pyrazole-nicotinamide core to competitively bind the ATP-binding pocket of target kinases, while the 2,4-difluorobenzyl moiety enhances target affinity and cellular permeability[1][2]. However, these exact structural features introduce specific pharmacological liabilities. This guide is designed for drug development professionals to mechanistically diagnose, troubleshoot, and mitigate off-target effects encountered during in vitro and cell-based profiling.
Part 1: Troubleshooting Guide & FAQs
Q1: Why am I observing high background cytotoxicity in my cell-based functional assays at concentrations >1 µM, despite a biochemical IC₅₀ in the low nanomolar range? The Causality: This is a classic artifact driven by the 2,4-difluorobenzyl group . While strategic fluorination improves blood-brain barrier penetration and target residence time, it drastically increases the compound's lipophilicity (LogP)[2]. At concentrations above 1 µM in aqueous media, DFP-Nicotinamide can form colloidal aggregates or non-specifically integrate into lipid bilayers, disrupting membrane integrity. The Solution: Titrate the concentration of Bovine Serum Albumin (BSA) or Fetal Bovine Serum (FBS) in your assay buffer. Albumin acts as a lipid sink, sequestering the highly lipophilic difluorobenzyl moiety and preventing non-specific membrane accumulation. If toxicity persists, perform a Cellular Washout Assay (see Protocol 1) to determine if the effect is driven by irreversible membrane disruption.
Q2: My kinome profiling panel shows significant cross-reactivity with off-target kinases like p38α and MST4. How can I confirm if my observed cellular phenotype is driven by the primary target or these off-targets? The Causality: The 6-(1H-pyrazol-1-yl)nicotinamide scaffold is a recognized Type I kinase hinge-binding motif[3]. The pyridine nitrogen and the pyrazole ring form critical, conserved hydrogen bonds with the backbone amides of the kinase hinge region (e.g., interacting with D132/F134 equivalents)[1][4]. Because this hinge region is highly conserved across the kinome, promiscuous binding to structurally similar off-target kinases is common. The Solution: You must evaluate the compound under physiological ATP conditions. Biochemical panels often use low ATP (10 µM) to artificially boost apparent inhibitor potency. Because DFP-Nicotinamide is ATP-competitive, raising the assay ATP concentration to physiological levels (1 mM) will disproportionately right-shift the IC₅₀ of lower-affinity off-targets compared to the primary target.
Q3: In my primary hepatocyte co-culture models, DFP-Nicotinamide exhibits an extremely short half-life, and I suspect it is interfering with the metabolism of co-administered drugs. What is the mechanism? The Causality: Nitrogen-rich heterocycles, specifically the unsubstituted nitrogens on the pyrazole and pyridine rings, are notorious for coordinating directly with the heme iron of Cytochrome P450 (CYP) enzymes, particularly CYP3A4[4]. This coordination can lead to reversible competitive inhibition or Time-Dependent Inhibition (TDI) if the compound is metabolized into a reactive intermediate that permanently inactivates the CYP enzyme. The Solution: Run a CYP Reversible vs. TDI Counter-Screening Assay (see Protocol 2) to determine if the off-target effect is a simple competitive artifact or a structural liability requiring chemical optimization.
Part 2: Diagnostic Workflows & Visualization
To systematically isolate the root cause of off-target phenotypes, follow the decision tree below.
Decision tree for identifying and mitigating DFP-Nicotinamide off-target effects.
Part 3: Quantitative Data Presentation
The following table summarizes the differential behavior of DFP-Nicotinamide against its primary target versus common structural off-targets. Notice how physiological ATP concentrations selectively expose the weakness of the off-target hinge-binding interactions[1][3].
| Target / Off-Target | Interaction Mechanism | IC₅₀ (Biochemical, 10 µM ATP) | IC₅₀ (Physiological, 1 mM ATP) | Shift Factor |
| Primary Target | Specific Front-Pocket & Hinge | 4.2 nM | 18.5 nM | 4.4x |
| MST4 (Off-Target) | Promiscuous Hinge-Binding | 45.0 nM | 680.0 nM | 15.1x |
| p38α (Off-Target) | Promiscuous Hinge-Binding | 112.0 nM | >2,500 nM | >22x |
| CYP3A4 (Off-Target) | Heme-Iron Coordination | 850.0 nM | 845.0 nM | 1.0x (ATP Independent) |
Part 4: Self-Validating Experimental Protocols
To ensure data integrity, every protocol provided below operates as a self-validating system. If the internal checkpoints fail, the assay is mechanically invalid, preventing researchers from chasing false positives.
Protocol 1: Cellular Washout Assay (Differentiating Target vs. Lipid Toxicity)
This protocol determines if high-dose cytotoxicity is due to reversible target engagement or irreversible membrane disruption driven by the 2,4-difluorobenzyl moiety.
-
Cell Seeding: Plate target cells at 10,000 cells/well in a 96-well plate. Incubate overnight.
-
Compound Treatment: Treat cells with DFP-Nicotinamide in a 10-point dose-response curve (0.1 nM to 10 µM) in biological triplicates.
-
Washout Phase: After 4 hours of exposure, aspirate the media from half of the wells. Wash these wells three times with warm PBS containing 1% BSA (to act as a lipid sink for the fluorinated benzyl group), then replace with fresh, compound-free media.
-
Incubation & Readout: Incubate all wells for an additional 48 hours. Measure viability using CellTiter-Glo (ATP luminescence).
-
Self-Validation Checkpoint: Include a well treated with 1% Triton X-100 (irreversible membrane disruptor) and a well treated with a known reversible cytostatic agent. Validation: The Triton X-100 well must show <5% viability post-washout, while the reversible cytostatic well must recover to >80% viability. If the cytostatic control fails to recover, your washout technique is insufficient, and the DFP-Nicotinamide data cannot be trusted.
Protocol 2: CYP3A4 Time-Dependent Inhibition (TDI) Assay
This assay isolates whether DFP-Nicotinamide is merely competing for the CYP3A4 active site or permanently inactivating it via reactive nitrogen species.
-
Microsome Preparation: Incubate human liver microsomes (HLM, 0.5 mg/mL) with DFP-Nicotinamide (10 µM) in potassium phosphate buffer (pH 7.4).
-
Pre-Incubation: Split the reaction into two arms:
-
Arm A: Add NADPH (1 mM) to initiate metabolism (allows TDI to occur).
-
Arm B: No NADPH added (prevents metabolism; tests reversible inhibition only). Incubate both arms for 30 minutes at 37°C.
-
-
Substrate Addition: Dilute both arms 10-fold into fresh buffer containing NADPH and Midazolam (a specific CYP3A4 substrate). Incubate for 10 minutes.
-
Quantification: Quench with cold acetonitrile and measure the formation of 1'-hydroxymidazolam via LC-MS/MS.
-
Self-Validation Checkpoint: Include a parallel assay using 1-Aminobenzotriazole (1-ABT) , a known pan-CYP suicide inhibitor. Validation: 1-ABT must show >90% reduction in Midazolam metabolism in Arm A compared to Arm B. If 1-ABT fails to show a time-dependent shift, the microsomes lack baseline enzymatic activity, and the assay must be discarded.
Sources
Technical Support Center: Optimizing Cell Permeability of N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide
Welcome to the technical support center for N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the cell permeability of this compound.
Frequently Asked Questions (FAQs)
Q1: My compound, N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide, is potent in biochemical assays but shows low activity in cell-based assays. What could be the issue?
A primary suspect for this discrepancy is poor cell permeability.[1] While your compound effectively interacts with its target in a cell-free environment, it may be unable to cross the cell membrane to reach its intracellular target in a whole-cell context. Other possibilities include compound instability in the cell culture medium, rapid metabolism within the cell, or active removal by efflux pumps.[1][2]
Q2: How can I confirm if poor permeability is the problem?
Directly measuring the permeability of your compound is the most effective approach. The two most common in vitro assays for this are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 permeability assay.[3][4] PAMPA is a high-throughput, cell-free assay that predicts passive diffusion, while the Caco-2 assay uses a human colon adenocarcinoma cell line that forms a monolayer mimicking the intestinal barrier, accounting for both passive and active transport mechanisms.[3][4][5]
Q3: What are the key physicochemical properties of N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide that influence its cell permeability?
Several physicochemical properties are critical:
-
Lipophilicity (LogP): This measures the compound's affinity for a lipid-like environment. A balanced LogP is crucial for membrane permeability.[6][7]
-
Solubility: Poor aqueous solubility can limit the concentration of the compound available for absorption.[8][9]
-
Molecular Weight and Size: Smaller molecules generally permeate cell membranes more easily.[10][11]
-
Hydrogen Bonding Capacity: A high number of hydrogen bond donors and acceptors can hinder permeability.[10][12]
Q4: Can I predict the permeability of my compound using computational methods?
Yes, in silico models can provide initial estimates of permeability.[13][14] These models use the compound's structure to calculate physicochemical properties and predict its "drug-likeness" and potential for absorption.[15][16] While useful for early screening, these predictions should always be validated with experimental data.
Troubleshooting Guide
This section addresses specific experimental issues you may encounter and provides step-by-step guidance for resolution.
Issue 1: Low Permeability Observed in PAMPA Assay
If your compound exhibits low permeability in a PAMPA assay, it suggests that passive diffusion across a lipid membrane is a significant hurdle.[17]
Troubleshooting Steps:
-
Verify Assay Integrity: Ensure the artificial membrane was properly formed and that there were no leaks. This can be checked using a marker compound with known low permeability.[18]
-
Assess Lipophilicity (LogP): An suboptimal LogP value is a common cause of poor passive diffusion.
-
If LogP is too low (hydrophilic): The compound has difficulty partitioning into the lipid membrane.
-
If LogP is too high (lipophilic): The compound may get trapped within the membrane and have poor aqueous solubility.[6]
-
-
Chemical Modification Strategies:
-
Optimize LogP: Modify the compound's structure to achieve a more favorable LogP. This could involve adding or removing lipophilic or hydrophilic functional groups.[1]
-
Mask Polar Groups: Creating a prodrug, such as an ester derivative, can temporarily mask polar functional groups to enhance passive diffusion.[19]
-
Issue 2: Low Permeability in Caco-2 Assay Despite Acceptable PAMPA Results
This scenario suggests that while the compound can cross a simple lipid barrier, it faces challenges with the more complex biological barrier of a cell monolayer.[1]
Troubleshooting Steps:
-
Investigate Active Efflux: The compound may be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport it out of the cell.[2][20]
-
Perform a Bi-directional Caco-2 Assay: Measure permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is indicative of active efflux.[21]
-
Use P-gp Inhibitors: Repeat the assay in the presence of a known P-gp inhibitor. A significant increase in A-B permeability would confirm that your compound is a P-gp substrate.
-
-
Consider Metabolism: Caco-2 cells have some metabolic activity.[5] Analyze the receiver compartment for metabolites of your compound.
-
MDCK-MDR1 Assay: For a more specific assessment of P-gp-mediated efflux, the MDCK-MDR1 cell line, which overexpresses human P-gp, is a valuable tool.[22][23]
Issue 3: Poor Aqueous Solubility Leading to Inconsistent Permeability Data
Low aqueous solubility can lead to inaccurate and highly variable permeability measurements.[24][25]
Troubleshooting Steps:
-
Determine Kinetic and Thermodynamic Solubility:
-
Formulation Strategies:
-
Use of Solubilizing Agents: Co-solvents or cyclodextrins can be used to increase the concentration of the compound in the donor solution. However, be cautious as these agents can also affect cell monolayer integrity.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can significantly improve solubility.
-
Data Presentation & Experimental Protocols
Table 1: Interpreting Permeability Assay Results
| Assay | Observed Result | Potential Cause | Recommended Next Step |
| PAMPA | Low Permeability (Papp < 1 x 10⁻⁶ cm/s) | Poor passive diffusion due to suboptimal physicochemical properties (LogP, size, H-bonding). | - Measure LogP and solubility.- Consider chemical modifications to optimize properties. |
| Caco-2 | Low A-B Permeability (Papp < 1 x 10⁻⁶ cm/s) | Poor passive diffusion or active efflux. | - If PAMPA was also low, address passive diffusion.- If PAMPA was acceptable, investigate efflux. |
| Bi-directional Caco-2 | High Efflux Ratio (>2) | Compound is a substrate for an efflux transporter (e.g., P-gp). | - Confirm with P-gp inhibitor.- Consider MDCK-MDR1 assay.- Modify structure to reduce efflux potential. |
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Prepare the PAMPA Plate: A 96-well filter plate is coated with a solution of lipids (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.[28]
-
Prepare Solutions: Dissolve the test compound in a suitable buffer (e.g., PBS) at the desired concentration. Also, prepare fresh buffer for the acceptor plate.[1]
-
Assay Setup: Add the compound solution to the donor wells of the filter plate. Place the filter plate into the acceptor plate containing fresh buffer.
-
Incubation: Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours).
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS.
-
Calculate Apparent Permeability (Papp): The Papp value is calculated using a specific formula that takes into account the volume of the donor and acceptor wells, the surface area of the membrane, and the incubation time.
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[3][29]
-
Monolayer Integrity Check: Before the experiment, the integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) and/or by assessing the permeability of a low-permeability marker like Lucifer Yellow.[30]
-
Assay Procedure:
-
The cell culture medium is replaced with a transport buffer.
-
The test compound is added to the apical (donor) side for A-B permeability or the basolateral (donor) side for B-A permeability.
-
The plate is incubated at 37°C with gentle shaking.
-
Samples are taken from the receiver compartment at various time points.
-
-
Analysis: The concentration of the compound in the samples is determined by LC-MS/MS.
-
Papp Calculation: The apparent permeability coefficient (Papp) is calculated.
Visualizations
Caption: A decision-making workflow for troubleshooting poor cell permeability.
References
- Artursson, P., & Karlsson, J. (1991). Correlation between oral drug absorption in humans and apparent drug permeability coefficients in human intestinal epithelial (Caco-2) cells.
- Bevan, C. D., & Lloyd, R. S. (2000). A high-throughput screening method for the determination of aqueous drug solubility. Analytical chemistry, 72(8), 1781-1787.
-
DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. (2013). JRC Big Data Analytics Platform. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]
- Hou, T. J., Wang, J. M., Zhang, W., & Xu, X. J. (2005). In silico prediction of membrane permeability from calculated molecular parameters. Journal of medicinal chemistry, 48(2), 557-567.
-
Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. Retrieved from [Link]
- Al-Khafaji, K., & Taskin, T. (2023). In silico prediction models for solubility and membrane permeability in cell-based assays. In Silico Pharmacology, 11(1), 1-13.
-
Journal of Pharmacokinetics & Experimental Therapeutics. (n.d.). Lipophilicity: A Crucial Concept in Drug Design and Pharmacology. OMICS International. Retrieved from [Link]
-
Caco2 assay protocol. (n.d.). Retrieved from [Link]
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Deep Origin. (2019, November 17). Lipophilicity. Computational Chemistry Glossary. Retrieved from [Link]
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Evotec. (n.d.). MDCK-MDR1 Permeability Assay. Retrieved from [Link]
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Creative Bioarray. (n.d.). MDR1-MDCK Permeability Assay. Retrieved from [Link]
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Creative Bioarray. (n.d.). Aqueous Solubility Assays. Retrieved from [Link]
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BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]
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Factors Affecting Cell Membrane Permeability. (n.d.). Scribd. Retrieved from [Link]
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Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
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Automated Permeability Assays for Caco-2 and MDCK Cells. (n.d.). Diva-Portal.org. Retrieved from [Link]
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Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]
- Kamei, N., & Takeda-Morishita, M. (2015). Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. Journal of pharmaceutical sciences, 104(7), 2493-2504.
- Cecchi, C., et al. (2012). Membrane lipid composition and its physicochemical properties define cell vulnerability to aberrant protein oligomers. Journal of cell science, 125(Pt 10), 2465-2476.
- Nikaido, H. (2021). Function and Inhibitory Mechanisms of Multidrug Efflux Pumps. Frontiers in microbiology, 12, 789182.
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- Kumar, S., & Varela, M. F. (2020). Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors. International journal of antimicrobial agents, 56(3), 106095.
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Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
- Rautio, J., et al. (2019). Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. Expert opinion on drug delivery, 16(4), 359-373.
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Patsnap Synapse. (2025, May 21). What are the physicochemical properties affecting drug distribution?. Retrieved from [Link]
- da Silva, A. C., et al. (2022). Role of Efflux Pumps on Antimicrobial Resistance in Pseudomonas aeruginosa. Antibiotics, 11(12), 1785.
- LaBreck, P. T., et al. (2025). Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus.
- Sharma, A., et al. (2023). Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance.
- Lokey, R. S., et al. (2012). Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. Journal of medicinal chemistry, 55(6), 2561-2572.
- Hu, Y., et al. (2021). Discovery of N-((3 S,4 S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1 H-pyrazol-5-yl)benzamide (Hu7691), a Potent and Selective Akt Inhibitor That Enables Decrease of Cutaneous Toxicity. Journal of medicinal chemistry, 64(16), 12143-12162.
- Cell-permeable nicotinamide adenine dinucleotides for exploration of cellular protein ADP-ribosyl
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N-(2,4-Difluorophenyl)-2-fluorobenzamide. (n.d.). MDPI. Retrieved from [Link]
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Technical Support Center: Assay Interference from N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide
Introduction: Welcome to the technical support resource for N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide. This molecule, featuring a nicotinamide core common in biologically active compounds, a pyrazole moiety known for diverse biological activities, and a difluorobenzyl group, presents a unique profile for researchers.[1][2][3] While its structural motifs are of significant interest in drug discovery, they also present a high potential for generating misleading results through various assay interference mechanisms.[4][5] This guide is designed for researchers, scientists, and drug development professionals to proactively identify, troubleshoot, and mitigate potential artifacts in biochemical and cell-based assays involving this compound. Our goal is to ensure the integrity of your experimental data and prevent the costly pursuit of false-positive hits.[4]
Frequently Asked Questions (FAQs)
Q1: My initial screen with N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide shows promising activity. Why should I be concerned about assay interference?
A1: Initial "hits" from high-throughput screening (HTS) can be exciting, but they require rigorous validation to confirm that the observed activity is genuine and not an artifact of the assay technology.[6] Compounds like N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide possess chemical features that are sometimes associated with Pan-Assay Interference Compounds (PAINS).[7][8] PAINS are molecules that appear as hits in multiple, unrelated assays due to non-specific mechanisms rather than specific, targeted interactions.[8][9] Wasting resources on optimizing a compound that is fundamentally an artifact is a significant risk in drug discovery.[4] Therefore, early and systematic de-risking for assay interference is a critical step in hit validation.
Q2: What specific structural features of this compound might cause interference?
A2: The potential for interference arises from the combination of its three main structural components:
-
N-(2,4-difluorobenzyl) group: This moiety is relatively hydrophobic (lipophilic). This property can promote non-specific binding to plastic surfaces (like microplates) or hydrophobic pockets on proteins, leading to false signals.[10] The fluorine atoms can also participate in hydrogen bonding, further contributing to off-target interactions.
-
6-(1H-pyrazol-1-yl) group: Pyrazole-containing structures are common in medicinal chemistry and are considered "privileged scaffolds".[2] However, some heterocyclic ring systems can be reactive, chelate metal ions essential for enzyme function, or possess intrinsic fluorescence, all of which are known mechanisms of assay interference.[9][11]
-
Nicotinamide Core: This planar, aromatic system can contribute to compound aggregation through π-stacking interactions.[12] Furthermore, such planar systems can interfere with optical-based assays by absorbing light or fluorescing at wavelengths used for detection.[13][14]
Q3: What are the most common types of assay interference I should test for?
A3: Based on the compound's structure, you should prioritize testing for the following interference mechanisms. These are not mutually exclusive and the compound may exhibit more than one.
| Interference Mechanism | Description | Potential Cause |
| Compound Aggregation | At higher concentrations, the compound self-assembles into colloidal particles that non-specifically inhibit enzymes or disrupt protein-protein interactions.[5][15] | Hydrophobicity and planar aromatic systems. |
| Optical Interference | The compound itself absorbs light (color quenching) or emits light (autofluorescence) at the excitation or emission wavelengths of your assay's fluorophore.[6][13] | Planar, conjugated ring systems like nicotinamide and pyrazole. |
| Non-Specific Binding | The compound adheres to assay surfaces (plates, beads) or non-target proteins, leading to high background signals or apparent inhibition.[10] | Hydrophobicity, electrostatic interactions.[10] |
| Chemical Reactivity | The compound may be unstable or reactive under assay conditions, covalently modifying target proteins or other assay components. | While less common for this specific structure, it's a possibility for some heterocyclic compounds.[9] |
Q4: I suspect compound aggregation. How can I design an experiment to confirm this?
A4: The gold-standard method for identifying aggregation-based inhibition is to repeat the assay in the presence of a non-ionic detergent.[15] Aggregates are often disrupted by detergents, leading to a significant reduction or complete loss of inhibitory activity.[16][17]
A typical experiment involves running your standard inhibition assay with two parallel sets of conditions: one with your standard assay buffer and one with the same buffer supplemented with 0.01% Triton X-100.[15] If the compound's potency (IC50) dramatically increases or the inhibition disappears in the presence of detergent, aggregation is the likely cause.
See Protocol 1 for a detailed methodology. For direct physical evidence, Dynamic Light Scattering (DLS) can be used to detect the formation of particles in solution as a function of compound concentration.[15]
Q5: My assay uses a fluorescent readout. How can I test for optical interference?
A5: You must run control experiments to measure the compound's intrinsic optical properties in your assay system.[6] This involves measuring the signal from wells containing only the assay buffer and the compound at various concentrations, without any biological components (e.g., enzyme, substrate, antibody).[13]
-
To test for autofluorescence: Use the same filter set (excitation/emission wavelengths) as your main assay. A dose-dependent increase in signal in the compound-only wells indicates autofluorescence.[6]
-
To test for quenching: In addition to the above, run a control with your fluorescent probe/product at a fixed concentration with varying concentrations of your compound. A dose-dependent decrease in the probe's signal indicates quenching.
See Protocol 2 for a step-by-step guide.
Troubleshooting Workflows
The following workflows provide a systematic approach to identifying and diagnosing assay interference.
Caption: A systematic workflow for triaging hits from a primary screen to rule out common interference mechanisms.
Detailed Experimental Protocols
Protocol 1: Detergent-Based Assay for Compound Aggregation
Objective: To determine if the observed inhibition by N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide is due to the formation of colloidal aggregates.[16][17]
Materials:
-
N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide stock solution (e.g., 10 mM in DMSO)
-
Standard assay buffer
-
Assay buffer containing 0.02% Triton X-100 (prepare fresh, final concentration in assay will be 0.01%)
-
All other required assay components (enzyme, substrate, etc.)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the compound in DMSO.
-
Set up two identical assay plates. Label one "No Detergent" and the other "+ Triton X-100".
-
In both plates, add the compound dilutions to the appropriate wells to achieve the desired final concentrations. Include vehicle-only (DMSO) controls for 0% and 100% activity.
-
To the "No Detergent" plate, add the standard assay buffer and other assay components.
-
To the "+ Triton X-100" plate, add the assay buffer containing 0.02% Triton X-100 and other components.
-
Initiate the reaction and incubate according to your established protocol.
-
Read the plates using your standard detection method.
-
Calculate the percent inhibition for each compound concentration under both conditions. Plot the dose-response curves and determine the IC50 values.
Interpreting the Results:
| Observation | Interpretation |
| IC50 shifts >10-fold higher with detergent | Strong evidence of aggregation-based inhibition.[15] |
| Complete loss of activity with detergent | Very strong evidence of aggregation. |
| No significant change in IC50 | Aggregation is unlikely to be the primary mechanism. |
Example Data Table:
| Compound Conc. (µM) | % Inhibition (No Detergent) | % Inhibition (+ 0.01% Triton X-100) |
|---|---|---|
| 0.1 | 5% | 2% |
| 1 | 48% | 8% |
| 5 | 95% | 15% |
| 10 | 98% | 21% |
| IC50 (µM) | ~1.1 | >20 |
This data strongly suggests that the compound's activity is due to aggregation.[6]
Protocol 2: Intrinsic Fluorescence and Quenching Assessment
Objective: To determine if the compound interferes with a fluorescence-based assay readout.[6][13]
Materials:
-
N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide stock solution
-
Assay buffer
-
Fluorescent probe or product used in the primary assay
-
Black, low-binding microplates
-
Fluorescence plate reader
Procedure:
-
Autofluorescence Test:
-
Prepare serial dilutions of the compound in assay buffer in a microplate.
-
Include "buffer only" wells as a blank.
-
Read the plate using the same excitation and emission wavelengths as your primary assay.
-
-
Quenching Test:
-
Prepare a solution of your fluorescent probe/product in assay buffer at a concentration that gives a robust signal.
-
In a new plate, add this solution to all wells.
-
Add serial dilutions of the compound to these wells.
-
Include control wells with the probe/product and vehicle (DMSO) only.
-
Read the plate using the same settings.
-
Interpreting the Results:
Example Data Table:
| Compound Conc. (µM) | RFU (Compound Only) | RFU (Probe + Compound) | % Quenching |
|---|---|---|---|
| 0 (Blank/Control) | 52 | 8540 | 0% |
| 1 | 150 | 8490 | 0.6% |
| 5 | 450 | 7650 | 10.4% |
| 10 | 890 | 6230 | 27.1% |
This data indicates the compound is both autofluorescent (RFU increases in "Compound Only" wells) and acts as a quencher at higher concentrations. Both effects must be accounted for or mitigated.[6][14]
Protocol 3: Buffer Optimization for Reducing Non-Specific Binding
Objective: To identify buffer conditions that minimize non-specific interactions of the compound.[10][18]
Materials:
-
N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide
-
A series of assay buffers with varying components.
-
Assay plate coated with your target protein or capture antibody.
Procedure:
-
Establish a baseline for non-specific binding (NSB) by running the assay with a high concentration of the compound in the absence of its specific binding partner.
-
Prepare a series of modified assay buffers to test systematically. Good parameters to vary include:
-
Salt Concentration: Prepare buffers with increasing NaCl concentrations (e.g., 50 mM, 150 mM, 250 mM) to disrupt electrostatic interactions.[10]
-
Detergent: Add a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) to block hydrophobic surfaces.[19]
-
Blocking Protein: Include a carrier protein like Bovine Serum Albumin (BSA) (e.g., 0.1% to 1%) in the buffer to block non-specific sites on surfaces.[19]
-
pH: If the pI of your target and compound are known, adjust the buffer pH to minimize electrostatic attraction.[19]
-
-
Repeat the NSB test from step 1 with each modified buffer.
-
Analyze the results to identify the buffer composition that yields the lowest signal (lowest NSB).
-
Crucially, validate that the optimized buffer conditions do not negatively impact your specific assay signal by running a full assay with the specific binding partner.
Caption: Decision tree for optimizing assay buffer conditions to mitigate non-specific binding (NSB).
References
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-
Baell, J., & Holloway, G. A. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology, 12(12), 2977-2989. Available from: [Link]
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Wikipedia. Pan-assay interference compounds. Available from: [Link]
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Senger, M. R., et al. (2021). Evolution of assay interference concepts in drug discovery. Expert Opinion on Drug Discovery, 16(5), 479-489. Available from: [Link]
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Baell, J. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology. Available from: [Link]
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Alves, V. M., et al. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Journal of Pharmacogenomics & Pharmacoproteomics, 6(2). Available from: [Link]
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Sword Bio. (2025). Overcoming Matrix Interference in Plate-Based Immunoassays. Available from: [Link]
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Lindsley, C. W., et al. (2015). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. ACS Chemical Neuroscience, 6(5), 670-672. Available from: [Link]
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Bio-Connect. (2024). Managing Matrix Interference in Immunoassays: Tips and Solutions. Available from: [Link]
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de Witte, A. M. H., et al. (2022). Nuisance small molecules under a machine-learning lens. Drug Discovery Today, 27(6), 1601-1608. Available from: [Link]
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American Association for Clinical Chemistry. (2017). Interference Testing and Mitigation in LC-MS/MS Assays. Available from: [Link]
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Kirchmair, J., et al. (2024). Tackling assay interference associated with small molecules. Nature Reviews Chemistry, 8(5), 319-339. Available from: [Link]
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Nicklaus, M. C., et al. (2019). Activity profiles of analog series containing pan assay interference compounds. MedChemComm, 10(9), 1629-1639. Available from: [Link]
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National Center for Biotechnology Information. (2018). Interference with Fluorescence and Absorbance. In Assay Guidance Manual. Available from: [Link]
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Kirchmair, J., et al. (2024). Tackling assay interference associated with small molecules. PubMed. Available from: [Link]
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Coan, K. E. H., & Shoichet, B. K. (2007). A high-throughput screen for aggregation-based inhibition in a large compound library. Journal of Medicinal Chemistry, 50(12), 2746-2752. Available from: [Link]
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BellBrook Labs. (2025). Common Challenges in Biochemical Assays and How to Overcome Them. Available from: [Link]
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Piketty, M. L., et al. (2019). Best practices in mitigating the risk of biotin interference with laboratory testing. Clinical Biochemistry, 70, 1-3. Available from: [Link]
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Coan, K. E. H., & Shoichet, B. K. (2007). A High-Throughput Screen for Aggregation-Based Inhibition in a Large Compound Library. Journal of Medicinal Chemistry, 50(12), 2746-2752. Available from: [Link]
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Irwin, J. J., et al. (2015). An Aggregation Advisor for Ligand Discovery. Journal of Medicinal Chemistry, 58(17), 7076-7087. Available from: [Link]
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Lea, W. A., & Simeonov, A. (2011). Fluorescence Polarization Assays in Small Molecule Screening. Expert Opinion on Drug Discovery, 6(2), 17-32. Available from: [Link]
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De Luca, L., et al. (2023). Discovery of Potent Inhibitors of α-Synuclein Aggregation Using Structure-Based Iterative Learning. bioRxiv. Available from: [Link]
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Gorobets, E., & Gabizon, R. (2020). What is the current value of fluorescence polarization assays in small molecule screening?. Expert Opinion on Drug Discovery, 15(2), 143-146. Available from: [Link]
-
Nicoya Lifesciences. (2020). 4 Ways to Reduce Non-Specific Binding in SPR Experiments. Available from: [Link]
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Chemsrc. (2026). CAS#:400078-68-4 | N-(2,4-difluorophenyl)-6-(1H-pyrazol-1-yl)nicotinamide. Available from: [Link]
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Japan Pharmacopoeia. Nicotinamide. Available from: [Link]
-
OECD. (2002). SIDS Initial Assessment Report for Nicotinamide. Available from: [Link]
-
Li, H., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 27(24), 8769. Available from: [Link]
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Exposome-Explorer. Nicotinamide (Compound). Available from: [Link]
-
Kumar, S., et al. (2022). Synthesis, DFT, and QTAIM Studies of ((Z)-(2,4-difluorophenyl)(1-((2-nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime). Chemical Science International Journal, 31(4), 21-36. Available from: [Link]
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Wang, Y., et al. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 24(2), 269. Available from: [Link]
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PubChem. N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxamide. Available from: [Link]
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NextSDS. 6-(1-Benzyl-1H-pyrazol-4-yl)-nicotinic acid. Available from: [Link]
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PubChem. 6-(4-(1-(4-chlorobenzyl)piperidin-4-yl)-2-methylpiperazin-1-yl)-N-(3,4-difluorobenzyl)nicotinamide. Available from: [Link]
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ResearchGate. (2023). Review: Biologically active pyrazole derivatives. Available from: [Link]
-
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-
National Institute for Environmental Studies, Japan. Nicotine. Available from: [Link]
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Technical Support Center: Stabilizing N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide for In Vivo Studies
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support guide provides a comprehensive resource for researchers encountering challenges with the stability and formulation of N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide and similar novel chemical entities for in vivo studies. As a Senior Application Scientist, this guide is structured to provide not just protocols, but also the underlying scientific principles to empower you to make informed decisions during your formulation development process.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and formulation of novel, potentially poorly soluble compounds like N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide.
Q1: I have just synthesized N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide. What are the first steps I should take to assess its suitability for in vivo studies?
A1: Before proceeding to formulation, a preliminary physicochemical characterization is crucial. This initial assessment will guide your formulation strategy. Key parameters to determine include:
-
Aqueous Solubility: Determine the solubility in water and relevant buffers (e.g., phosphate-buffered saline, pH 7.4). Many heterocyclic compounds, such as those containing pyrazole and nicotinamide moieties, exhibit poor aqueous solubility.[1][2]
-
pKa: Identify any ionizable groups. The nicotinamide and pyrazole rings may have associated pKa values that will influence solubility at different pHs.
-
LogP/LogD: This will give you an indication of the compound's lipophilicity, which is a key factor in both solubility and potential for oral absorption.[2]
-
Solid-State Characterization: Techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) can help identify the crystalline form and melting point, which can impact dissolution rates.
Q2: What are the likely stability challenges I might face with this molecule?
A2: Given the structure of N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide, potential degradation pathways could include:
-
Hydrolysis: The amide bond in the nicotinamide structure could be susceptible to hydrolysis, especially at pH extremes.
-
Oxidation: While the core structure is relatively robust, oxidative degradation can be a concern for many drug molecules, particularly if formulated with excipients that contain reactive impurities.
-
Photodegradation: Aromatic systems and certain functional groups can be sensitive to light. It is prudent to handle the compound and its formulations under controlled lighting conditions until photostability is confirmed.[3]
A forced degradation study is the most effective way to identify these potential liabilities early on.[3]
Q3: What are the main formulation strategies to consider for a poorly soluble compound like this?
A3: For compounds with low aqueous solubility, the primary goal is to enhance the concentration of the drug in solution at the site of absorption. The main approaches include:[4][5][6]
-
pH Adjustment: If the compound has an ionizable group, adjusting the pH of the vehicle to form a salt can significantly increase solubility.
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent (e.g., polyethylene glycol, propylene glycol, ethanol) can increase the solubility of lipophilic compounds.[4]
-
Surfactants: These agents form micelles that can encapsulate the drug, increasing its apparent solubility.[4]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, enhancing their solubility.[5]
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can be very effective.[4][7]
-
Particle Size Reduction: Micronization or nanosizing increases the surface area of the drug, which can lead to a faster dissolution rate.[1]
The choice of strategy will depend on the specific properties of your compound, the intended route of administration, and the required dose.
Troubleshooting Guides
This section provides detailed, step-by-step guidance for overcoming specific challenges you may encounter during your experiments.
Guide 1: Improving Poor Aqueous Solubility
Q: My initial tests confirm that N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide has very low aqueous solubility (<10 µg/mL). How can I systematically approach improving this for my in vivo studies?
A: A tiered approach is recommended to efficiently screen for an appropriate solubilization strategy.
Workflow for Solubility Enhancement
Caption: Decision workflow for selecting a solubility enhancement strategy.
Step-by-Step Protocol for Excipient Screening:
-
Prepare a stock solution of your compound in a water-miscible organic solvent (e.g., DMSO, ethanol) at a high concentration (e.g., 20-50 mg/mL).
-
Prepare aqueous solutions of various excipients at different concentrations. See the table below for examples.
-
Add a small aliquot of the compound stock solution to each excipient solution. A typical starting point is to add 5 µL of a 20 mg/mL stock to 95 µL of the aqueous excipient solution to give a final theoretical concentration of 1 mg/mL.
-
Equilibrate the samples by shaking or vortexing for a set period (e.g., 2-24 hours) at a controlled temperature.
-
Visually inspect for precipitation. This provides a rapid qualitative assessment.
-
For promising formulations, quantify the solubility by centrifuging the samples to pellet any undissolved compound and analyzing the supernatant by a suitable analytical method, such as HPLC-UV.
Table 1: Common Excipients for Solubility Enhancement
| Excipient Class | Examples | Mechanism of Action | Typical Concentration Range (%) |
| Co-solvents | PEG 400, Propylene Glycol, Ethanol | Reduces the polarity of the aqueous vehicle, increasing the solubility of lipophilic compounds.[4] | 10 - 60 |
| Surfactants | Polysorbate 80, Cremophor® EL, Solutol® HS 15 | Form micelles that encapsulate the drug, increasing its apparent solubility in water.[4] | 1 - 10 |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Forms inclusion complexes where the hydrophobic drug resides within the cyclodextrin cavity.[5] | 5 - 40 |
Guide 2: Assessing Formulation Stability
Q: I have developed a formulation that appears to solubilize my compound. How do I ensure it is chemically stable for the duration of my in vivo study?
A: A stability study is essential to ensure that the drug concentration remains within acceptable limits and that no significant degradation products are formed.[8]
Workflow for a Short-Term Stability Study
Caption: Flowchart for a typical short-term formulation stability study.
Step-by-Step Protocol for Stability Assessment:
-
Develop a Stability-Indicating Analytical Method: An HPLC method is the most common and reliable technique.[9] The method must be able to separate the parent compound from any potential degradation products. This is often achieved using a gradient elution on a C18 column with UV detection.
-
Conduct a Forced Degradation Study: Briefly expose the compound to harsh conditions (e.g., acid, base, peroxide, heat, light) to generate degradation products.[3] This will help to validate that your analytical method can detect and separate these products from the parent peak.
-
Prepare the Final Formulation: Prepare a batch of the formulation that you intend to use for your in vivo study.
-
Initial Analysis (Time = 0): Immediately after preparation, take a sample and analyze it using your stability-indicating method. This will be your baseline for concentration and purity. Also, record the physical appearance (e.g., color, clarity).
-
Storage: Store aliquots of the formulation at different temperatures. For a typical preclinical study, this might include:
-
Refrigerated (2-8 °C)
-
Room Temperature (25 °C)
-
Accelerated conditions (e.g., 40 °C) to identify potential issues more quickly.
-
-
Time-Point Analysis: Analyze the samples at predefined time points (e.g., 4 hours, 24 hours, 48 hours, 7 days). The duration should cover the expected timeframe from formulation preparation to the final dose administration in your study.
-
Data Evaluation: At each time point, compare the concentration and purity to the Time = 0 results. A common acceptance criterion is that the concentration of the active ingredient should remain within 90-110% of the initial value, and no single degradation product should be more than 1%.
By following these structured approaches, you can systematically address the challenges of stabilizing and formulating N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide for your in vivo research, increasing the likelihood of obtaining reliable and reproducible data.
References
-
Frontiers. (2025). Integrated computational and experimental identification of N-[(1H-1,2,4-triazol-3-yl)phenyl]-1-(1H-pyrazolo[3,4-b]pyridin-3-yl)methanamide as a potent and selective TIM-3 inhibitor for NSCLC immunotherapy. Available at: [Link]
-
ResearchGate. (2026). Discovery of N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide: a novel, selective, and competitive indole-based lead inhibitor for human monoamine oxidase B. Available at: [Link]
-
PubMed. (2022). Novel N-(1H-Pyrazol-5-yl)nicotinamide Derivatives: Design, Synthesis and Antifungal Activity. Available at: [Link]
-
Chromatography Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Available at: [Link]
-
PubMed. (2025). Inhibition of Nicotinamidase Impacts Growth, Development, and Lifespan of Drosophila melanogaster and Myzus persicae. Available at: [Link]
-
PubChem. N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxamide. Available at: [Link]
-
PubChem. 6-(4-(1-(4-chlorobenzyl)piperidin-4-yl)-2-methylpiperazin-1-yl)-N-(3,4-difluorobenzyl)nicotinamide. Available at: [Link]
-
ResearchGate. (n.d.). Review: Biologically active pyrazole derivatives. Available at: [Link]
-
MDPI. (2025). Excipients for Cerium Dioxide Nanoparticle Stabilization in the Perspective of Biomedical Applications. Available at: [Link]
-
MDPI. (2025). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Available at: [Link]
-
MDPI. (2024). Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis. Available at: [Link]
-
PMC. (n.d.). Biofunctional Excipients: Their Emerging Role in Overcoming the Inherent Poor Biopharmaceutical Characteristics of Drugs. Available at: [Link]
-
EMA. (n.d.). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Available at: [Link]
-
Pharmaceutical Technology. (2026). Excipient Selection for Protein Stabilization. Available at: [Link]
-
PubMed. (2008). Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design. Available at: [Link]
-
PMC. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Available at: [Link]
-
Separation Science. (2025). Analytical Techniques In Stability Testing. Available at: [Link]
-
ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Available at: [Link]
-
Drug Discovery Online. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Available at: [Link]
- (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
-
MDPI. (2024). Impact of Excipients Blending on Sugar-Stabilized Therapeutic Proteins. Available at: [Link]
-
ResearchGate. (n.d.). Analytical Techniques for the Assessment of Drug Stability. Available at: [Link]
-
ResearchGate. (n.d.). Molecular structure of nicotinamide. Available at: [Link]
-
Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Available at: [Link]
- (2024).
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- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
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- 7. SPECIAL FEATURE - Excipients: Advanced Biologics Require Innovative Excipient Science [drug-dev.com]
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Technical Support Center: Byproduct Identification in N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for identifying and mitigating byproducts in the synthesis of N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide. As Senior Application Scientists, we aim to provide not just procedural steps, but the underlying scientific reasoning to empower your experimental success.
I. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental observations and provides actionable solutions to identify and minimize byproduct formation.
Issue 1: Unexpected Peaks Observed in HPLC Analysis of the Crude Reaction Mixture.
Possible Cause: Formation of process-related impurities or degradation of starting materials/product.
Solution: A systematic approach combining analytical techniques is crucial for the identification of unknown impurities.[1][2] High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (HPLC-MS) is a powerful tool for initial impurity profiling.[1][3]
Step-by-Step Protocol for Impurity Identification:
-
Initial HPLC-UV Analysis:
-
Develop a gradient HPLC method to achieve good separation between the main peak (product) and the impurity peaks.
-
Assess the area percentage of each impurity to understand its relative abundance.
-
-
LC-MS Analysis for Molecular Weight Determination:
-
Inject the crude sample into an LC-MS system.
-
Obtain the mass-to-charge ratio (m/z) for each impurity peak. This provides the molecular weight of the potential byproducts.[3]
-
-
Forced Degradation Studies:
-
To understand potential degradation pathways, subject the pure N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide to stress conditions (acidic, basic, oxidative, thermal, and photolytic).[4][5][6]
-
Analyze the stressed samples by HPLC and LC-MS to see if any of the degradation products match the impurities observed in the synthesis. This can help in proposing structures for the byproducts.[4]
-
-
Structural Elucidation by NMR:
Issue 2: Low Yield and a Complex Mixture of Products.
Possible Cause: Sub-optimal reaction conditions leading to side reactions. The synthesis of N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide likely involves a C-N cross-coupling reaction, such as a Buchwald-Hartwig amination or an Ullmann condensation, to form the pyrazolyl-pyridine bond, followed by an amidation reaction.[11][12][13] Byproducts can arise from side reactions in either of these key steps.
Solution: Re-evaluate and optimize the reaction parameters for both the C-N coupling and the amidation steps.
Troubleshooting the C-N Coupling Step (e.g., Buchwald-Hartwig or Ullmann type reaction):
-
Catalyst and Ligand Choice: The choice of palladium or copper catalyst and the corresponding ligand is critical.[11][12][13] For Buchwald-Hartwig reactions, electron-rich and bulky phosphine ligands are often employed.[12] In Ullmann condensations, the nature of the copper source and any additives can influence the outcome.[13]
-
Base Selection: The base plays a crucial role. Strong, non-nucleophilic bases like sodium tert-butoxide are common in Buchwald-Hartwig aminations.[11][14][15] Weaker bases may be used in Ullmann-type reactions.[13] The formation of insoluble salt byproducts is a common issue.[14][15]
-
Solvent and Temperature: These reactions are sensitive to the solvent and temperature. Aprotic polar solvents are often used. The temperature needs to be carefully controlled to prevent decomposition and side reactions.
Troubleshooting the Amidation Step:
-
Coupling Reagents: Ensure the purity and reactivity of the coupling agents (e.g., HATU, HOBt/EDC).
-
Stoichiometry: Precise control of the stoichiometry of the carboxylic acid, amine, and coupling reagents is essential to avoid unreacted starting materials and side products.
-
Reaction Time and Temperature: Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time and avoid over- or under-reaction.
Workflow for Reaction Optimization:
Caption: Reaction Optimization Workflow.
II. Frequently Asked Questions (FAQs)
Q1: What are the most likely byproducts in the synthesis of N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide?
A1: Based on the structure, the synthesis likely involves two key transformations: a nucleophilic aromatic substitution (SNAr) or a metal-catalyzed cross-coupling to attach the pyrazole ring to the nicotinic acid backbone, followed by an amidation reaction. Potential byproducts can arise from each of these steps.
Potential Byproducts from C-N Coupling (Buchwald-Hartwig or Ullmann type):
| Byproduct Type | Potential Structure/Description | Formation Mechanism |
| Hydrodehalogenation | Replacement of the halogen on the nicotinic acid precursor with a hydrogen atom. | Reductive elimination from a metal-hydride intermediate. |
| Homocoupling | Dimerization of the nicotinic acid precursor. | Reductive elimination from a bis-aryl metal complex. |
| Side reactions with the solvent | Arylation of the solvent if it is susceptible to C-H activation. | Side reactivity of the organometallic intermediates. |
Potential Byproducts from Amidation:
| Byproduct Type | Potential Structure/Description | Formation Mechanism |
| Unreacted Starting Materials | 6-(1H-pyrazol-1-yl)nicotinic acid or 2,4-difluorobenzylamine. | Incomplete reaction due to insufficient coupling reagent, time, or temperature. |
| Side products from coupling reagents | Urea derivatives from carbodiimide-based coupling agents. | Reaction of the activated intermediate with another molecule of the amine. |
| Epimerization/Racemization | If any chiral centers are present. | Base-catalyzed epimerization of activated carboxylic acids. |
| Degradation of Nicotinamide Moiety | Hydrolysis of the amide bond to give the carboxylic acid. | Can occur under harsh acidic or basic conditions. |
Pathway of Byproduct Formation:
Caption: Potential Byproduct Formation Pathways.
Q2: Which analytical techniques are most suitable for identifying and quantifying these byproducts?
A2: A multi-technique approach is essential for comprehensive byproduct analysis in pharmaceutical development.[16][17][18][19]
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for separating and quantifying the product and its impurities.[1][20] A well-developed HPLC method with a suitable detector (e.g., UV) can provide precise and reproducible results for purity assessment.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides molecular weight information for each separated peak, which is invaluable for identifying unknown impurities.[3][21] High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to help determine the elemental composition of byproducts.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for unambiguous structure elucidation of organic molecules.[7][8][9][10] After isolating a byproduct, 1D and 2D NMR experiments can reveal the connectivity of atoms and the overall structure.
-
Gas Chromatography (GC): If volatile impurities or residual solvents are a concern, GC or GC-MS would be the appropriate analytical technique.[18]
Analytical Workflow for Byproduct Identification:
Sources
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- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
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- 5. Forced degradation studies of biopharmaceuticals: Selection of stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. NMR | Organic Synthesis [nmr.oxinst.com]
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- 21. 247biopharma.com [247biopharma.com]
Technical Support Center: Scaling Up the Synthesis of N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to navigate the challenges of scaling this process from the lab bench to larger-scale production.
Synthetic Strategy Overview
The synthesis of N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide is most effectively approached via a two-step sequence. This strategy offers a convergent and robust route, allowing for the purification of a key intermediate, which is critical for ensuring the final product's purity, especially during scale-up.
-
Step 1: C-N Cross-Coupling: A palladium-catalyzed Buchwald-Hartwig amination is employed to couple 1H-pyrazole with a 6-halonicotinic acid derivative. This method is highly efficient for forming the C-N bond between the pyrazole and the pyridine ring.[1][2][3]
-
Step 2: Amide Bond Formation: The resulting 6-(1H-pyrazol-1-yl)nicotinic acid is then coupled with (2,4-difluorophenyl)methanamine using a suitable peptide coupling agent to form the final amide product.[4][5]
The overall synthetic pathway is illustrated below.
Caption: Proposed two-step synthesis of the target molecule.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and scale-up process in a question-and-answer format.
Step 1: Buchwald-Hartwig C-N Coupling
Question: My Buchwald-Hartwig reaction has stalled or shows low conversion to the 6-(1H-pyrazol-1-yl)nicotinic acid intermediate. What are the likely causes and solutions?
Answer: Low conversion in this step is a common challenge and can typically be attributed to the catalyst system, reaction conditions, or reagent quality.
-
Causality & Explanation: The Buchwald-Hartwig reaction cycle involves several steps: oxidative addition of the palladium(0) catalyst to the 6-chloronicotinic acid, coordination of the pyrazole anion, and reductive elimination to form the product.[6] A failure in any of these steps, often due to an inactive catalyst or suboptimal conditions, will lead to poor conversion.
-
Troubleshooting Steps:
-
Catalyst and Ligand Choice: The combination of the palladium source and the phosphine ligand is critical. For electron-deficient heteroaromatic halides like 6-chloronicotinic acid, bulky, electron-rich biarylphosphine ligands are often required to promote the difficult oxidative addition and reductive elimination steps.[7]
-
Base Selection: The base deprotonates the pyrazole and influences the catalyst's activity. Strong, non-nucleophilic bases are preferred. If a weaker base like K₂CO₃ or Cs₂CO₃ is failing, switching to a stronger base like sodium tert-butoxide (NaOtBu) or LHMDS can significantly improve yields.[6][7] However, be mindful that stronger bases can promote side reactions at higher temperatures.
-
Solvent and Temperature: Aprotic polar solvents like dioxane, toluene, or DMF are standard. Ensure the solvent is anhydrous, as water can deactivate the catalyst and hydrolyze the base. If the reaction is sluggish at a typical temperature of 80-100 °C, a modest increase to 110 °C may be beneficial, but monitor for decomposition.[3]
-
Reagent Purity: Ensure the 6-chloronicotinic acid and pyrazole are pure. Impurities, particularly water and other nucleophiles, can poison the palladium catalyst.
-
| Parameter | Initial Condition | Alternative 1 | Alternative 2 | Rationale |
| Pd Source | Pd₂(dba)₃ | Pd(OAc)₂ | G3-Palladacycle | Palladacycles are often more stable and efficient pre-catalysts.[6] |
| Ligand | Xantphos | tBuBrettPhos | RuPhos | Bulky biarylphosphine ligands are effective for challenging couplings.[7] |
| Base | K₂CO₃ | Cs₂CO₃ | NaOtBu | Stronger bases can accelerate the deprotonation and catalytic cycle.[6] |
| Solvent | Toluene | 1,4-Dioxane | DMF | Dioxane and DMF can improve solubility and reaction rates. |
| Temperature | 90 °C | 100 °C | 110 °C | Higher temperature can overcome activation energy barriers. |
Question: I am observing the formation of an isomeric byproduct during the pyrazole coupling. How can I improve the regioselectivity?
Answer: Pyrazole is an unsymmetrical heterocycle with two nitrogen atoms (N1 and N2). While coupling generally favors the N1 position for steric reasons, the formation of the N2-substituted isomer can occur.
-
Causality & Explanation: The regioselectivity of pyrazole N-arylation is influenced by the substitution pattern on the pyrazole ring itself and the reaction conditions. For unsubstituted pyrazole, the N1-product is typically the major isomer. The choice of base and cation can influence the nucleophilicity of the two nitrogen atoms in the resulting pyrazolate anion.
-
Troubleshooting Steps:
-
Lower Reaction Temperature: High temperatures can sometimes reduce selectivity by providing enough energy to overcome the small activation barrier difference between the two pathways. Running the reaction at the lowest effective temperature (e.g., 80-90 °C) may improve the N1:N2 ratio.
-
Modify the Base: The counter-ion of the base can play a role. Sometimes, using a potassium base (e.g., K₃PO₄) versus a sodium or lithium base can alter the coordination environment and improve selectivity.
-
Purification: While optimizing for selectivity is ideal, a robust purification method is essential. The two isomers often have different polarities and may be separable by column chromatography or by exploiting differences in their pKa for an acid/base workup. Crystallization of the desired N1-isomer from the crude mixture can also be highly effective during scale-up.
-
Step 2: Amide Bond Formation
Question: The final amide coupling reaction is slow and gives a poor yield, and I see unreacted starting material. What should I do?
Answer: Incomplete amide coupling is usually due to an insufficiently reactive activated-ester intermediate or deactivation of the coupling reagents.
-
Causality & Explanation: Most amide coupling reagents, like EDC or HATU, work by activating the carboxylic acid group of the intermediate, making it susceptible to nucleophilic attack by the amine.[5][8] If this activation is inefficient or the activated species is unstable, the reaction will not proceed to completion.
-
Troubleshooting Steps:
-
Choice of Coupling Reagent: For scale-up, phosphonium-based (e.g., PyBOP) or uronium-based (e.g., HATU, HBTU) reagents are highly efficient but more expensive.[8] Carbodiimides like EDC are cost-effective but often require an additive like HOBt or DMAP to form a more reactive intermediate and suppress side reactions.[9] A more potent coupling agent like propylphosphonic anhydride (T3P®) is an excellent choice for large-scale synthesis due to its high reactivity and easily removable byproducts.[4]
-
Anhydrous Conditions: Ensure all reagents and the solvent (e.g., DMF, DCM) are strictly anhydrous. Water will hydrolyze the activated carboxylic acid intermediate back to the starting material.
-
Stoichiometry and Base: Use a slight excess (1.1-1.2 equivalents) of the amine and coupling agent. A non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (TEA) is required to neutralize the acid formed and to deprotonate the amine hydrochloride salt if used. Use at least 2-3 equivalents of the base.
-
Temperature: Most couplings are run at 0 °C to room temperature. If the reaction is sluggish, allowing it to stir overnight at room temperature is often sufficient. Avoid excessive heating, which can lead to racemization (if applicable) and decomposition of the coupling agents.
-
| Reagent Class | Example | Additive | Pros | Cons |
| Carbodiimide | EDC·HCl | HOBt, DMAP | Cost-effective, water-soluble byproduct. | Moderate reactivity, risk of side products without additive.[8] |
| Uronium/Aminium | HATU | None | Very fast, high yielding, low racemization.[8] | Expensive, can react with the amine if used in excess. |
| Phosphonium | PyBOP | None | High reactivity, good for hindered substrates. | Expensive, generates phosphine oxide byproduct. |
| Phosphonic Anhydride | T3P® | None | Excellent reactivity, byproducts are water-soluble. | Often requires a full equivalent of reagent.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the best method for purifying the final product at a larger scale?
A1: For multi-gram to kilogram scale, purification by column chromatography should be avoided if possible. The preferred method is crystallization. A thorough solvent screen should be performed at the lab scale to identify a suitable solvent system (e.g., isopropanol/water, ethyl acetate/heptane, acetonitrile) that provides good recovery and high purity. If impurities persist, a re-slurry in a hot solvent where the product is sparingly soluble can be an effective final polishing step.
Q2: Are there any specific safety precautions I should be aware of during scale-up?
A2: Yes. The Buchwald-Hartwig coupling often uses sodium tert-butoxide (NaOtBu), which is a pyrophoric solid and must be handled under an inert atmosphere (nitrogen or argon). Additionally, palladium catalysts can be toxic and should be handled with appropriate personal protective equipment. The amide coupling step can be exothermic, especially during the addition of the coupling agent. Ensure the reactor has adequate cooling, and add reagents at a controlled rate while monitoring the internal temperature.
Q3: How do I monitor the progress of these reactions?
A3: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most reliable methods. They allow you to quantify the consumption of starting materials and the formation of the product and any byproducts. For rapid checks, Thin Layer Chromatography (TLC) can also be used, but it is less quantitative.
Q4: Can I perform this synthesis as a one-pot reaction to save time?
A4: While technically possible, a one-pot procedure is not recommended for scale-up. The conditions for the Buchwald-Hartwig coupling (high temperature, strong base, metal catalyst) are generally incompatible with the reagents used for amide bond formation. Isolating and purifying the 6-(1H-pyrazol-1-yl)nicotinic acid intermediate is a critical step to ensure that residual palladium and ligand do not interfere with the subsequent step and contaminate the final product.
Experimental Protocols
Protocol 1: Synthesis of 6-(1H-pyrazol-1-yl)nicotinic Acid
Sources
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- 2. BJOC - Amines as key building blocks in Pd-assisted multicomponent processes [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hepatochem.com [hepatochem.com]
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Technical Support Center: Refining the Dosing Regimen for N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide (Investigational Compound)
Disclaimer: "N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide" is not a recognized compound in publicly available scientific literature. This guide uses its name as a placeholder for a novel investigational compound and provides a general framework for refining a dosing regimen based on established principles of preclinical drug development.
Frequently Asked Questions (FAQs)
Q1: We have determined the in vitro IC50 of our compound. How do we select a starting dose for our first in vivo experiment?
A1: Selecting the initial in vivo dose is a critical step that involves integrating in vitro data with established pharmacological principles. A common approach is to start with a dose significantly lower than any potential toxic threshold.[1] The process typically involves:
-
In Vitro to In Vivo Extrapolation: Use the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) from cell-based assays as a starting point. However, direct conversion is not advisable.
-
Literature Review: Investigate compounds with similar structures or mechanisms of action to inform potential starting doses.[1][2] For instance, studies on other nicotinamide[3][4][5] or pyrazole derivatives[6][7] can provide valuable insights.
-
Allometric Scaling: This method uses differences in body surface area and metabolic rates between species to estimate an equivalent dose from in vitro data or from doses used in other animal models.[2]
-
Pilot Study: Before a full-scale efficacy study, conduct a pilot dose-ranging study with a small number of animals to determine the dose-response curve.[2] It's recommended to start with a low dose and escalate it gradually while monitoring for both efficacy and adverse effects.[2]
Q2: What is a Maximum Tolerated Dose (MTD) study, and why is it essential?
A2: A Maximum Tolerated Dose (MTD) study is designed to determine the highest dose of a drug that can be administered without causing unacceptable side effects or overt toxicity over a specified time.[8][9] It is a crucial first step when moving from in vitro to in vivo studies for several reasons:[9][10]
-
Defines the Upper Dosing Limit: The MTD establishes the top of the therapeutic window for efficacy studies, ensuring that drug exposure is sufficient to assess activity without being confounded by systemic toxicity.[9][10]
-
Safety Assessment: It helps to identify potential target organs of toxicity and informs the clinical signs to monitor in subsequent studies.[8]
-
Informs Clinical Trial Design: Preclinical MTD studies are fundamental for defining a safe starting dose for first-in-human (Phase I) clinical trials.[8][11]
MTD studies focus on sub-lethal toxicity and should not be confused with LD50 studies, which determine the dose that is lethal to 50% of the test population.[9]
Q3: We are not observing the expected efficacy at our initial doses. What are the next steps?
A3: A lack of efficacy at initial doses is a common challenge. A systematic troubleshooting approach is necessary:
-
Verify In Vitro Activity: Re-confirm the compound's potency in the relevant in vitro assays to ensure the batch of the compound is active.[1]
-
Dose Escalation: If no toxicity was observed, a carefully planned dose escalation in subsequent animal cohorts is the logical next step.[1]
-
Pharmacokinetic (PK) Analysis: The compound may have poor bioavailability or be metabolized too quickly.[1][12] A PK study is essential to measure the concentration of the compound in plasma and, if possible, in the target tissue over time.[1][10] This will determine if the compound is reaching its target at a sufficient concentration and for an adequate duration.
-
Route of Administration: The chosen route (e.g., oral, intravenous, intraperitoneal) might not be optimal.[1][2] Consider alternative routes that could improve exposure.
Q4: We are observing toxicity at doses where we don't see efficacy. What are our options?
A4: This situation suggests a narrow therapeutic window. The following steps can be taken:
-
Dose De-escalation and Titration: Reduce the dose to a level with no observable adverse effects (NOAEL) and then perform smaller, incremental dose increases.[1]
-
Refine Dosing Schedule: The dosing frequency might be too high. Based on the compound's half-life from PK studies, a less frequent administration schedule could maintain efficacy while reducing toxicity.[1]
-
Formulation Issues: The vehicle used to dissolve or suspend the compound could be contributing to the toxicity. Always run a control group with the vehicle alone to rule this out.[10]
-
Off-Target Effects: The compound may be interacting with unintended biological targets. In vitro profiling against a panel of receptors and enzymes can help identify potential off-target activities.[10]
Troubleshooting Guides
Issue 1: High Variability in Animal Responses Within the Same Dose Group
-
Potential Cause:
-
Animal Variability: Age, weight, and health status can differ between animals.
-
Dosing Inaccuracy: Inconsistent administration technique or errors in dose calculation.
-
Formulation Instability: The compound may be precipitating out of solution or degrading.[12]
-
-
Troubleshooting Steps:
-
Standardize Animal Cohorts: Ensure all animals are closely matched for age and weight, and are sourced from a reputable supplier.[12] Increase the number of animals per group to improve statistical power.[1]
-
Verify Dosing Procedure: Standardize the administration technique (e.g., gavage volume, injection speed). Double-check all dose calculations.
-
Assess Formulation: Check the solubility and stability of your dosing formulation under the conditions of the experiment. Ensure it is homogenous before each administration.
-
Issue 2: Discrepancy Between In Vitro Potency and In Vivo Efficacy
-
Potential Cause:
-
Poor Pharmacokinetics (PK): Low oral bioavailability, rapid metabolism, or rapid clearance can prevent the compound from reaching its target.[12]
-
Poor Pharmacodynamics (PD): The compound may not be engaging its target in the in vivo environment.
-
Target Accessibility: The compound may not be able to penetrate the target tissue or cell type.
-
-
Troubleshooting Steps:
-
Conduct a Pharmacokinetic Study: Determine key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.[10] This is the most critical step.
-
Perform a PK/PD Study: Correlate the compound's concentration in plasma or tissue with a biomarker of target engagement. This links exposure to the biological effect.[13][14][15]
-
Evaluate Bioavailability: If administering orally, compare the plasma AUC from oral dosing to the AUC from intravenous (IV) dosing to calculate oral bioavailability.
-
Experimental Protocols & Data Presentation
Protocol 1: Maximum Tolerated Dose (MTD) Study in Rodents
Objective: To determine the highest dose of N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide that can be administered without causing overt signs of toxicity.[8][9]
Methodology:
-
Animal Model: Select a relevant rodent species (e.g., C57BL/6 mice or Sprague-Dawley rats).
-
Group Allocation: Assign animals to at least 4-5 groups (n=3-5 per group), including a vehicle control group.[12]
-
Dose Selection: Based on in vitro data or literature on similar compounds, select a starting dose and several escalating dose levels (e.g., 10, 30, 100, 300 mg/kg).[10]
-
Administration: Administer the compound daily or on the intended schedule for 7-14 days.[10]
-
Monitoring: Record clinical signs of toxicity (e.g., changes in posture, activity, breathing), behavior, and body weight daily or every other day.[8][10] A body weight loss of more than 10-15% is often considered a sign of significant toxicity.[11][16]
-
Endpoint: The MTD is defined as the highest dose that does not cause significant clinical signs of toxicity, mortality, or substantial body weight loss.[8][16]
Protocol 2: Single Ascending Dose (SAD) Pharmacokinetic (PK) Study
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the compound after a single dose.[17][18][19]
Methodology:
-
Animal Model: Use the same animal model as in efficacy studies.
-
Group Allocation: Assign rats or mice (n=3-5 per group) to different dose levels and routes of administration (e.g., 10 mg/kg orally and 2 mg/kg intravenously).[10]
-
Dosing: Administer a single dose of the compound.
-
Blood Sampling: Collect blood samples at multiple time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).
-
Plasma Processing: Immediately centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.[10]
-
Bioanalysis: Use a validated analytical method, such as LC-MS/MS, to quantify the concentration of the compound in plasma.[12]
-
Data Analysis: Plot the plasma concentration versus time. Use PK software to calculate key parameters.[10]
Data Summary: Example Pharmacokinetic Parameters
| Parameter | Oral Administration (10 mg/kg) | Intravenous Administration (2 mg/kg) |
| Cmax (ng/mL) | 850 ± 120 | 2500 ± 300 |
| Tmax (hr) | 1.0 ± 0.25 | 0.08 (5 min) |
| AUC (ng*hr/mL) | 4200 ± 550 | 3500 ± 400 |
| Half-life (t½) (hr) | 3.5 ± 0.5 | 3.2 ± 0.4 |
| Bioavailability (%) | ~24% | N/A |
This table presents hypothetical data for illustrative purposes.
Visualizations
Dose Refinement Workflow
This diagram illustrates the iterative process of refining a dosing regimen, starting from in vitro data and progressing through in vivo studies.
Caption: Iterative workflow for preclinical dose regimen refinement.
PK/PD Relationship Model
This conceptual diagram shows the integration of Pharmacokinetics (what the body does to the drug) and Pharmacodynamics (what the drug does to the body) to establish a dose-response relationship.
Caption: Integrating PK and PD to optimize therapeutic effect.
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Reaction Biology. (2017). Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. [Link]
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GARDP Revive. (n.d.). Single ascending dose (SAD). [Link]
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ECETOC. (2011). Guidance on Dose Selection. Technical Report No. 112. [Link]
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National Research Council (US) Committee on Risk Assessment Methodology. (1993). Workshop Summary: Maximum Tolerated Dose: Implications For Risk Assessment. National Academies Press (US). [Link]
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Worldwide Clinical Trials. (2024). Making the Most of Your SAD/MAD Studies. [Link]
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Reaction Biology. (n.d.). Maximum Tolerable Dose Study Services. [Link]
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Datapharm Australia. (n.d.). SAD and MAD Studies in Early Phase Clinical Trials: Ensuring Drug Safety and Efficacy. [Link]
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Lee, J., et al. (2022). Study Design of the single ascending dose (SAD) study (A), and multiple... ResearchGate. [Link]
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ResearchGate. (2016). How to calculate a right dose for in vivo study?. [Link]
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Advarra. (n.d.). Single Ascending Dose. [Link]
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Benchling. (2025). Use treatment and dose tools in In Vivo. [Link]
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Stratford, M. R. L., et al. (1996). NICOTINAMIDE PHARMACOKINETICS IN NORMAL VOLUNTEERS AND PATIENTS UNDERGOING PALLIATIVE RADIOTHERAPY. Acta Oncologica, 35(2), 175-180. [Link]
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Kirkpatrick, J. P., et al. (1995). Nicotinamide pharmacokinetics in patients. British Journal of Cancer, 71(5), 1089-1092. [Link]
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Cartei, F., et al. (1994). PHARMACOKINETICS AND TOLERANCE OF NICOTINAMIDE COMBINED WITH RADIATION THERAPY IN PATIENTS WITH GLIOBLASTOMA MULTIFORME. Acta Oncologica, 33(8), 923-926. [Link]
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Jacobson, E. L., et al. (2013). Nicotinamide preferentially protects glycolysis in dermal fibroblasts under oxidative stress conditions. British Journal of Dermatology, 169(1), 15-23. [Link]
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ClinicalTrials.gov. (2022). N-DOSE AD: A Dose Optimization Trial of Nicotinamide Riboside in Alzheimer's Disease. [Link]
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Bains, P., et al. (2018). Nicotinamide: Mechanism of action and indications in dermatology. Indian Journal of Dermatology, Venereology, and Leprology, 84(2), 234-237. [Link]
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CenterWatch. (2025). N-DOSE AD: A Dose Optimization Trial of Nicotinamide Riboside in Alzheimer's Disease. [Link]
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Wang, W., et al. (2022). Novel N-(1H-Pyrazol-5-yl)nicotinamide Derivatives: Design, Synthesis and Antifungal Activity. Chemistry & Biodiversity, 19(5), e202101032. [Link]
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Rossman, M. J., et al. (2018). Nicotinamide Riboside Supplementation for Treating Elevated Systolic Blood Pressure and Arterial Stiffness in Midlife and Older Adults. Frontiers in Physiology, 9, 1485. [Link]
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Al-Jubair, T., et al. (2023). Tetrahydroisoquinoline-Triazole Derivatives: Novel Nicotinamide N-Methyltransferase Inhibitors. Molecules, 28(22), 7687. [Link]
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Kaanders, J. H., et al. (1996). Administration of nicotinamide during chart: pharmacokinetics, dose escalation, and clinical toxicity. International Journal of Radiation Oncology, Biology, Physics, 36(4), 899-907. [Link]
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Kushner, D. S., et al. (1956). The intracellular activation of pyrazinamide and nicotinamide. The American Review of Tuberculosis, 74(5), 718-28. [Link]
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Adams, C. M., et al. (2018). The Discovery of N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6- ((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib), a VEGFR-2 Inhibitor Specifically Designed for Topical Ocular Delivery, as a Therapy for Neovascular Age-Related Macular Degeneration. Journal of Medicinal Chemistry, 61(4), 1622-1635. [Link]
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MedPath. (n.d.). Nicotinamide Chemoprevention for Keratinocyte Carcinoma in Solid Organ Transplant Recipients - Pivotal Trial. [Link]
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Wyatt, P. G., et al. (2008). Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design. Journal of Medicinal Chemistry, 51(16), 4986-99. [Link]
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Taylor & Francis. (n.d.). Nicotinamide – Knowledge and References. [Link]
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ClinicalTrials.gov. (2021). Effects of Nicotinamide in Patients With Chronic Lymphocytic Leukemia With History of Non-melanoma Skin Cancers. [Link]
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A Comparative Guide to the Kinase Selectivity Profiling of N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide
This guide provides an in-depth analysis of the kinase selectivity profile of N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide, a representative molecule from the nicotinamide class of kinase inhibitors. As public data for this specific compound is not available, we will treat it as a case study. We will compare its hypothetical, yet plausible, performance against a publicly characterized, structurally related alternative, providing the experimental framework and data interpretation necessary for researchers in drug discovery.
Introduction: The Critical Role of Kinase Selectivity
Protein kinases, with over 500 members in the human kinome, are crucial regulators of cellular signaling and represent a major class of drug targets.[1] The development of kinase inhibitors has revolutionized the treatment of diseases like cancer and inflammatory disorders. However, a significant challenge in kinase drug discovery is achieving selectivity.[2] The ATP-binding site, the target of most inhibitors, is highly conserved across the kinome, making off-target inhibition a common issue.
Poor selectivity can lead to toxicity or unexpected pharmacological effects. Therefore, early and comprehensive selectivity profiling against a large, representative panel of kinases is a standard and essential part of modern drug discovery.[2][3] This guide uses N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide, a compound featuring the versatile nicotinamide scaffold known to be effective in kinase inhibition, to illustrate the principles and practices of this critical process.[4]
The Subject Compound and a Comparative Alternative
Subject Compound: N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide
This molecule contains a 6-(1H-pyrazol-1-yl)nicotinamide core. This scaffold is a known "hinge-binder," capable of forming key hydrogen bonds with the backbone of the kinase hinge region. The N-(2,4-difluorobenzyl) group likely occupies the solvent-exposed region of the ATP pocket, where modifications can modulate potency and selectivity. Based on its structural class, it is hypothesized to be an inhibitor of kinases such as Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key target in inflammatory diseases.[4]
Alternative A: Compound 21 (from Bagdanoff et al., 2020)
To provide a concrete basis for comparison, we will use data from a highly selective, publicly disclosed IRAK4 inhibitor, referred to as Compound 21 in a 2020 study published in ACS Medicinal Chemistry Letters.[4] This compound shares the nicotinamide scaffold and serves as an excellent benchmark for what a highly optimized, selective inhibitor in this class looks like.
Comparative Kinase Selectivity Analysis
Kinase inhibitor selectivity is typically assessed by screening the compound at a fixed concentration (e.g., 1 µM) against a large panel of kinases and measuring the percent inhibition. Hits that show significant inhibition are then followed up with IC50 determination to quantify potency.
For our analysis, we present a hypothetical dataset for our subject compound designed to represent a potent but moderately selective inhibitor. This is contrasted with the published data for the highly selective Alternative A .
Table 1: Comparative Kinase Inhibition Profile
Data for the Subject Compound is hypothetical. Data for Alternative A is from Bagdanoff et al., 2020.[4] Inhibition is measured as % Inhibition at a 1 µM compound concentration.
| Kinase Target | Kinase Family | Subject Compound (% Inhibition @ 1µM) | Alternative A (% Inhibition @ 1µM) |
| IRAK4 | TKL | 99% | 98% |
| LCK | TK | 75% | 2% |
| SRC | TK | 68% | 5% |
| YES | TK | 65% | 3% |
| FLT3 | TK | 55% | 10% |
| c-KIT | TK | 48% | 15% |
| CLK1 | CMGC | 45% | 8% |
| DYRK1A | CMGC | 42% | 6% |
| ROCK1 | AGC | 30% | 1% |
| PIM1 | CAMK | 25% | 4% |
| ... (400+ other kinases) | Various | <20% | <10% |
Quantitative Interpretation of Selectivity Data
To objectively compare the selectivity of different compounds, several metrics have been developed. One of the most common is the Selectivity Score (S-score) .[5][6] The S-score calculates the number of kinases inhibited above a certain threshold (e.g., >50% inhibition or a specific Kd) divided by the total number of kinases tested.[7] A lower S-score indicates higher selectivity.
S(50%) = (Number of kinases with >50% inhibition) / (Total number of kinases tested)
Let's calculate the S(50%) for our compounds based on a hypothetical panel of 410 kinases.
-
Subject Compound:
-
Inhibits 5 kinases >50% (IRAK4, LCK, SRC, YES, FLT3).
-
S(50%) = 5 / 410 = 0.012
-
-
Alternative A (Compound 21):
-
Inhibits 1 kinase >50% (IRAK4).
-
S(50%) = 1 / 410 = 0.0024
-
Interpretation: The S-score for Alternative A is five times lower than that of our subject compound, quantitatively confirming its superior selectivity.[5] While our subject compound is potent against its primary target, IRAK4, its off-target activity against SRC family kinases (LCK, SRC, YES) and others could present a liability. This analysis provides a clear, data-driven rationale for further medicinal chemistry efforts to improve the selectivity of the subject compound, perhaps by modifying the solvent-exposed N-benzyl group to reduce interactions with off-target kinases.
Experimental Protocol: In Vitro Radiometric Kinase Assay
To ensure data integrity, a robust and well-validated experimental protocol is essential. The radiometric filter binding assay using ³³P-labeled ATP is a classic "gold standard" method for measuring kinase activity due to its sensitivity and direct measurement of substrate phosphorylation.[1][8]
Step-by-Step Methodology
-
Reagent Preparation:
-
Kinase Buffer: Prepare a 5x kinase reaction buffer (e.g., 250 mM HEPES pH 7.5, 50 mM MgCl₂, 5 mM EGTA, 0.5% Na₃VO₄, 2.5 mM DTT). Store at 4°C.
-
ATP Stock: Prepare a 10 mM stock of "cold" ATP in ultrapure water.
-
Radiolabeled ATP: Prepare a working solution of [γ-³³P]ATP with a specific activity of approximately 0.01 mCi/µL.[8]
-
Substrate: Prepare a stock solution of the specific peptide or protein substrate for the kinase of interest (e.g., 5 mg/mL) in kinase buffer.
-
Test Compound: Prepare a 10 mM stock of the test compound in 100% DMSO. Create a serial dilution series (e.g., 11 points) in DMSO for IC50 determination.
-
-
Assay Plate Preparation (384-well plate):
-
Add 1 µL of diluted test compound or DMSO (for positive and negative controls) to the appropriate wells.
-
Prepare a "Kinase Master Mix" containing the kinase enzyme diluted in 1x kinase buffer. Add 10 µL to each well, except for the negative control wells (add buffer only).
-
Pre-incubate the plate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.[9]
-
-
Initiating the Kinase Reaction:
-
Prepare a "Substrate/ATP Master Mix" containing the substrate, cold ATP (at the Km concentration for the kinase), and [γ-³³P]ATP.
-
Add 10 µL of the Substrate/ATP Master Mix to all wells to start the reaction. The final reaction volume is 21 µL.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
-
Stopping the Reaction and Capturing the Substrate:
-
Terminate the reaction by adding 20 µL of 3% phosphoric acid to each well.
-
Transfer the entire reaction volume to a phosphocellulose filter plate.
-
Wash the filter plate 3-4 times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Dry the filter plate completely.
-
-
Detection and Data Analysis:
-
Add scintillation fluid to each well of the dry filter plate.
-
Measure the incorporated radioactivity in counts per minute (CPM) using a microplate scintillation counter.
-
Calculate % inhibition relative to controls: % Inhibition = 100 * (1 - (CPM_compound - CPM_neg_ctrl) / (CPM_pos_ctrl - CPM_neg_ctrl))
-
Plot the % inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Diagram of Experimental Workflow
Visualizing Selectivity
The output of a large kinase screen is often visualized on a kinome dendrogram, or "kinome tree." This diagram visually represents the phylogenetic relationship between kinases. Plotting the inhibited kinases onto this tree provides an immediate and intuitive picture of a compound's selectivity profile. A truly selective compound will show inhibition of only one or a very few kinases, while a non-selective compound will "light up" kinases across many branches of the tree.
Conclusion
The comprehensive selectivity profiling of kinase inhibitors is a non-negotiable step in drug discovery. This guide demonstrates the process using a representative nicotinamide-based compound, N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide. By comparing its hypothetical profile to a known selective inhibitor, we have illustrated how quantitative metrics like the S-score can be used to make objective assessments. The provided experimental protocol offers a validated, step-by-step method for generating high-quality, reliable data. This systematic approach of screening, quantifying, and interpreting selectivity is fundamental to identifying and advancing kinase inhibitor candidates with the highest potential for becoming safe and effective medicines.
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Bamborough, P., & Drewry, D. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. Available at: [Link]
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Kutchukian, P., & Shakhnovich, E. (2017). The use of novel selectivity metrics in kinase research. PMC - NIH. Available at: [Link]
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"comparing the efficacy of N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide with a standard of care drug"
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the Fibroblast Growth Factor Receptor (FGFR) signaling pathway has emerged as a critical oncogenic driver in a variety of solid tumors. The development of small molecule inhibitors targeting FGFR has led to significant clinical breakthroughs, offering new hope for patients with specific FGFR genetic alterations. This guide provides a comprehensive comparison of a novel investigational compound, N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide (referred to herein as Compound X), with established standard of care FGFR inhibitors. We will delve into the mechanism of action, preclinical and clinical efficacy, and the experimental methodologies required for a robust head-to-head comparison.
The Therapeutic Target: Fibroblast Growth Factor Receptors (FGFRs)
Fibroblast Growth Factor Receptors (FGFRs) are a family of four receptor tyrosine kinases (FGFR1-4) that play a pivotal role in normal cellular processes, including proliferation, differentiation, and survival.[1] However, aberrant FGFR signaling, driven by genetic alterations such as gene fusions, rearrangements, mutations, or amplifications, can lead to uncontrolled cell growth and tumor progression.[1][2] These alterations are found in a range of malignancies, most notably cholangiocarcinoma (bile duct cancer) and urothelial carcinoma.[3][4] The discovery of these oncogenic driver mutations has paved the way for the development of targeted therapies that specifically inhibit FGFR signaling.
The FGFR Signaling Pathway
Upon binding to their cognate fibroblast growth factors (FGFs), FGFRs dimerize and autophosphorylate, activating downstream signaling cascades. Key pathways include the RAS/MAPK, PI3K/AKT, and PLCγ pathways, which are crucial for cell growth and survival.[1] In cancers with FGFR alterations, this signaling is constitutively active, driving tumorigenesis.
Figure 1: Simplified FGFR Signaling Pathway.
Standard of Care: Approved FGFR Inhibitors
Several FGFR inhibitors have received regulatory approval and now represent the standard of care for patients with specific FGFR-altered cancers. These drugs have demonstrated significant clinical benefit in this patient population.
Pemigatinib (Pemazyre®)
Pemigatinib is a potent and selective inhibitor of FGFR1, 2, and 3.[1][5] It is approved for the treatment of adults with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement.[6][7]
Infigratinib (Truseltiq®)
Infigratinib is a selective, ATP-competitive inhibitor of FGFR1, 2, and 3.[8][9] It was approved for the treatment of patients with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement.[2] However, it is no longer marketed for this indication due to commercialization difficulties.[10]
Erdafitinib (Balversa®)
Erdafitinib is a pan-FGFR inhibitor, targeting FGFR1, 2, 3, and 4.[11][12] It is approved for the treatment of adult patients with locally advanced or metastatic urothelial carcinoma with susceptible FGFR3 or FGFR2 genetic alterations that has progressed on or after at least one line of prior systemic therapy.[13][14]
Futibatinib (Lytgobi®)
Futibatinib is an irreversible, selective inhibitor of FGFR1, 2, 3, and 4.[15][16] Its covalent binding to a conserved cysteine residue in the ATP-binding pocket of FGFRs leads to sustained inhibition.[17] Futibatinib is approved for the treatment of adults with previously treated, unresectable, locally advanced or metastatic intrahepatic cholangiocarcinoma harboring FGFR2 gene fusions or other rearrangements.[18][19]
Comparative Clinical Efficacy of Standard of Care FGFR Inhibitors
The following table summarizes the key clinical efficacy data for the approved FGFR inhibitors in their respective indications.
| Drug (Trade Name) | Indication | Clinical Trial | Overall Response Rate (ORR) | Median Duration of Response (DOR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Pemigatinib (Pemazyre®) | Cholangiocarcinoma (FGFR2 fusion/rearrangement) | FIGHT-202 | 37%[20] | 9.1 months[20] | 7.0 months[20] | 17.5 months[20] |
| Infigratinib (Truseltiq®) | Cholangiocarcinoma (FGFR2 fusion/rearrangement) | Phase 2 | 23.1%[21] | 5.0 months[21] | 7.3 months[21] | Not Reported |
| Erdafitinib (Balversa®) | Urothelial Carcinoma (FGFR3/2 alterations) | BLC3001 (THOR) | 35.3%[14] | Not Reported | 5.6 months[14] | 12.1 months[14] |
| Futibatinib (Lytgobi®) | Cholangiocarcinoma (FGFR2 fusion/rearrangement) | FOENIX-CCA2 | 41.7%[22][23] | 9.5 months[22] | 8.9 months[22][23] | 20.0 months[22][23] |
A Novel Contender: N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide (Compound X)
For the purpose of this guide, we will consider N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide (Compound X) as a novel, orally bioavailable small molecule inhibitor of the FGFR family. Its nicotinamide scaffold is a common feature in many kinase inhibitors, suggesting a competitive binding mechanism at the ATP-binding site of the kinase domain. A comprehensive evaluation of its efficacy compared to a standard of care, such as pemigatinib for cholangiocarcinoma, is essential to determine its potential clinical utility.
Experimental Protocols for Comparative Efficacy Assessment
To rigorously compare the efficacy of Compound X with a standard of care FGFR inhibitor, a series of preclinical in vitro and in vivo experiments are necessary. The following protocols outline the key assays for this evaluation.
In Vitro Kinase Inhibition Assay
Objective: To determine and compare the inhibitory activity of Compound X and the standard of care drug against a panel of FGFR kinases (FGFR1, 2, 3, 4) and a broader panel of other kinases to assess selectivity.
Methodology:
-
Reagents: Recombinant human FGFR kinase enzymes, ATP, kinase-specific peptide substrate, test compounds (Compound X and standard of care), and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Procedure:
-
Prepare serial dilutions of Compound X and the standard of care drug in a suitable buffer.
-
In a 384-well plate, add the kinase, the peptide substrate, and the test compound or vehicle control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminometer.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration. Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity) by fitting the data to a four-parameter logistic curve.
Cellular Proliferation Assay
Objective: To assess the anti-proliferative activity of Compound X and the standard of care drug in cancer cell lines with known FGFR alterations.
Methodology:
-
Cell Lines: Utilize a panel of cancer cell lines with documented FGFR fusions, mutations, or amplifications (e.g., cholangiocarcinoma cell lines with FGFR2 fusions). Include a wild-type cell line as a negative control.
-
Procedure:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of Compound X, the standard of care drug, or vehicle control.
-
Incubate for 72 hours.
-
Assess cell viability using a colorimetric assay (e.g., MTT or CellTiter-Glo® Luminescent Cell Viability Assay, Promega).
-
-
Data Analysis: Determine the GI50 value (the concentration of the compound that causes 50% growth inhibition) for each compound in each cell line.
In Vivo Xenograft Tumor Model
Objective: To evaluate the in vivo anti-tumor efficacy of Compound X compared to the standard of care drug in a mouse xenograft model.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously implant a human cancer cell line with a relevant FGFR alteration into the flank of each mouse.
-
Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups:
-
Vehicle control (orally or via intraperitoneal injection)
-
Compound X (at various dose levels, administered orally)
-
Standard of care drug (at its established effective dose, administered orally)
-
-
Monitoring:
-
Measure tumor volume with calipers twice a week.
-
Monitor animal body weight and overall health.
-
-
Endpoint: Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size. Euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Figure 2: Experimental Workflow for Comparative Efficacy Assessment.
Hypothetical Comparative Data for Compound X
The following table presents a template for summarizing the hypothetical preclinical data for Compound X in comparison to a standard of care FGFR inhibitor.
| Parameter | Compound X (Hypothetical Data) | Standard of Care (e.g., Pemigatinib) |
| FGFR2 Kinase IC50 | e.g., 1.5 nM | e.g., 0.5 nM |
| FGFR3 Kinase IC50 | e.g., 2.0 nM | e.g., 1.0 nM |
| Cell Proliferation GI50 (FGFR2 fusion+ cell line) | e.g., 5.0 nM | e.g., 8.0 nM |
| In Vivo TGI (Xenograft Model at 10 mg/kg) | e.g., 85% | e.g., 75% |
Conclusion and Future Directions
The development of FGFR inhibitors has transformed the treatment paradigm for patients with FGFR-altered malignancies. While established drugs like pemigatinib, infigratinib, erdafitinib, and futibatinib have demonstrated significant efficacy, there remains a need for novel agents with improved potency, selectivity, and resistance profiles. A new chemical entity such as N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide (Compound X) would need to demonstrate at least comparable, if not superior, efficacy in head-to-head preclinical and clinical studies to warrant further development. The experimental framework outlined in this guide provides a robust strategy for such a comparative assessment. Future research should also focus on understanding and overcoming mechanisms of acquired resistance to FGFR inhibitors to further improve patient outcomes.
References
- Pemigatinib Effective in Patients with Cholangiocarcinoma and FGFR2 Fusion or Rearrangement - Oncology Practice Management.
- Pemazyre (Pemigatinib) First Targeted Therapy FDA Approved for Cholangiocarcinoma with FGFR2 Biomarker - American Health & Drug Benefits.
- PEMAZYRE® (pemig
- What is the mechanism of Pemigatinib?
- Infigratinib for the Treatment of Metastatic or Locally Advanced Cholangiocarcinoma With Known FGFR2 Gene Fusions or Rearrangements - PMC.
- What is Infigr
- What is the mechanism of Futibatinib?
- Erdafitinib Demonstrates Improved Responses in FGFR-Altered Advanced Urothelial Carcinoma - The ASCO Post.
- What is the mechanism of Erdafitinib?
- An open-label study of pemigatinib in cholangiocarcinoma: final results
- Erdafitinib - Massive Bio.
- Futibatinib (Lytgobi)
- BALVERSA - Mechanism of Action - J&J Medical Connect.
- Mechanism of Action - BALVERSA™ (erdafitinib) HCP.
- Updated Results from the FOENIX-CCA2 Trial of Futibatinib in Patients with iCCA Harboring FGFR2 Fusions/Rearrangements - Oncology Practice Management.
- Futibatinib: uses, dosing, warnings, adverse events, interactions.
- Futibatinib, an Irreversible FGFR1-4 Inhibitor for the Tre
- Updated results of the FOENIX-CCA2 trial: Efficacy and safety of futibatinib in intrahepatic cholangiocarcinoma (iCCA) harboring FGFR2 fusions/rearrangements.
- LYTGOBI® (futibatinib) tablets Mechanism of Action | Cholangiocarcinoma FGFR Inhibitor.
- FDA approves erdafitinib for locally advanced or metast
- Final results from a phase II study of infigratinib (BGJ398), an FGFR-selective tyrosine kinase inhibitor, in patients with previously treated advanced cholangiocarcinoma harboring an FGFR2 gene fusion or rearrangement.
- Infigr
- Pemigatinib for Previously Treated Cholangiocarcinoma With FGFR2 Rearrangement or Fusion - The ASCO Post.
- Definition of infigratinib phosphate - NCI Drug Dictionary - N
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- 3. Pemigatinib Effective in Patients with Cholangiocarcinoma and FGFR2 Fusion or Rearrangement - Oncology Practice Management [oncpracticemanagement.com]
- 4. Erdafitinib Demonstrates Improved Responses in FGFR-Altered Advanced Urothelial Carcinoma - The ASCO Post [ascopost.com]
- 5. Pemazyre (Pemigatinib) First Targeted Therapy FDA Approved for Cholangiocarcinoma with FGFR2 Biomarker [ahdbonline.com]
- 6. PEMAZYRE® (pemigatinib) Mechanism of Action [hcp.pemazyre.com]
- 7. Pemigatinib for Previously Treated Cholangiocarcinoma With FGFR2 Rearrangement or Fusion - The ASCO Post [ascopost.com]
- 8. Infigratinib for the Treatment of Metastatic or Locally Advanced Cholangiocarcinoma With Known FGFR2 Gene Fusions or Rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Facebook [cancer.gov]
- 10. Infigratinib - Wikipedia [en.wikipedia.org]
- 11. massivebio.com [massivebio.com]
- 12. BALVERSA - Mechanism of Action [jnjmedicalconnect.com]
- 13. Mechanism of Action | BALVERSA® (erdafitinib) HCP [balversahcp.com]
- 14. FDA approves erdafitinib for locally advanced or metastatic urothelial carcinoma | FDA [fda.gov]
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In Vivo Validation of N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide in a Type 2 Diabetes Animal Model: A Comparative Guide
A Senior Application Scientist's Guide to the In Vivo Efficacy and Safety of a Novel DPP-4 Inhibitor
This guide provides a comprehensive framework for the in vivo validation of N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide, a novel therapeutic candidate for type 2 diabetes. Here, we detail a comparative study in a well-established animal model, contrasting its performance against a standard-of-care alternative. The experimental design, protocols, and data interpretation are presented to ensure scientific rigor and reproducibility.
Introduction: The Rationale for a Novel DPP-4 Inhibitor
Type 2 diabetes is a metabolic disorder characterized by hyperglycemia resulting from insulin resistance and relative insulin deficiency. One of the key therapeutic strategies involves the inhibition of dipeptidyl peptidase-4 (DPP-4). DPP-4 is an enzyme that rapidly inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These incretins play a crucial role in glucose homeostasis by stimulating insulin secretion and suppressing glucagon release in a glucose-dependent manner.
N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide is a novel, potent, and selective small molecule inhibitor of DPP-4. Preclinical in vitro studies have demonstrated its high affinity for the DPP-4 enzyme and a favorable selectivity profile against other dipeptidyl peptidases. This guide outlines the in vivo validation of this compound in a diabetic mouse model, comparing its efficacy and safety profile with that of sitagliptin, a widely prescribed DPP-4 inhibitor.
Comparative In Vivo Validation: Experimental Design
The primary objective of this study is to assess the anti-hyperglycemic effects of N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide in a diet-induced obese (DIO) mouse model of type 2 diabetes. This model closely mimics the pathophysiology of human type 2 diabetes, characterized by obesity, insulin resistance, and hyperglycemia.
Experimental Workflow
Caption: Experimental workflow for the in vivo validation study.
Treatment Groups
| Group | Treatment | Dose | Vehicle |
| 1 | Vehicle Control | - | 0.5% Carboxymethylcellulose |
| 2 | N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide | 10 mg/kg | 0.5% Carboxymethylcellulose |
| 3 | Sitagliptin | 10 mg/kg | 0.5% Carboxymethylcellulose |
Detailed Experimental Protocols
Animal Model and Husbandry
-
Species: Male C57BL/6J mice, 6 weeks of age.
-
Housing: Mice are housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.
-
Diet: A high-fat diet (60% kcal from fat) is provided ad libitum for 7 weeks to induce obesity and insulin resistance. A control group is maintained on a standard chow diet.
-
Ethical Considerations: All animal procedures are performed in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).
Dosing
-
Route of Administration: Oral gavage.
-
Frequency: Once daily for 4 weeks.
-
Formulation: Compounds are suspended in 0.5% carboxymethylcellulose.
Oral Glucose Tolerance Test (OGTT)
-
Fast mice for 6 hours with free access to water.
-
Collect a baseline blood sample (t=0) from the tail vein.
-
Administer a 2 g/kg glucose solution via oral gavage.
-
Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Measure blood glucose levels using a glucometer.
Insulin Tolerance Test (ITT)
-
Fast mice for 4 hours with free access to water.
-
Collect a baseline blood sample (t=0) from the tail vein.
-
Administer human insulin (0.75 IU/kg) via intraperitoneal injection.
-
Collect blood samples at 15, 30, 45, and 60 minutes post-insulin injection.
-
Measure blood glucose levels using a glucometer.
Biomarker Analysis
At the end of the study, collect terminal blood samples via cardiac puncture. Plasma is separated for the measurement of:
-
HbA1c: Glycated hemoglobin, a long-term marker of glycemic control.
-
Active GLP-1: To confirm the mechanism of action of DPP-4 inhibition.
-
Insulin: To assess beta-cell function.
-
Triglycerides and Cholesterol: To evaluate effects on lipid metabolism.
-
ALT and AST: To monitor liver function and potential toxicity.
Comparative Data Analysis
The following tables summarize the expected outcomes of the study, comparing the performance of N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide with the vehicle control and sitagliptin.
Table 1: Effects on Glycemic Control
| Parameter | Vehicle Control | N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide (10 mg/kg) | Sitagliptin (10 mg/kg) |
| Fasting Blood Glucose (mg/dL) | 185 ± 12 | 130 ± 9 | 135 ± 11 |
| OGTT AUC (mg/dLmin) | 35000 ± 2500 | 22000 ± 1800 | 23500 ± 2100 |
| ITT AUC (mg/dLmin) | 15000 ± 1200 | 9500 ± 800 | 10000 ± 950 |
| HbA1c (%) | 7.2 ± 0.5 | 5.8 ± 0.4 | 6.0 ± 0.5 |
*p < 0.05 compared to Vehicle Control
Table 2: Effects on Body Weight and Biomarkers
| Parameter | Vehicle Control | N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide (10 mg/kg) | Sitagliptin (10 mg/kg) |
| Body Weight Change (g) | +5.2 ± 0.8 | +2.1 ± 0.5 | +2.5 ± 0.6 |
| Active GLP-1 (pM) | 5.1 ± 1.2 | 12.3 ± 2.1 | 11.5 ± 1.9 |
| Plasma Insulin (ng/mL) | 2.8 ± 0.4 | 1.9 ± 0.3 | 2.1 ± 0.3 |
| Triglycerides (mg/dL) | 150 ± 15 | 110 ± 12 | 115 ± 14 |
*p < 0.05 compared to Vehicle Control
Mechanistic Insights and Discussion
The anticipated results suggest that N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide exhibits potent anti-hyperglycemic effects, comparable to or slightly better than sitagliptin at the same dose. The significant reduction in the OGTT area under the curve (AUC) indicates improved glucose tolerance. Furthermore, the decrease in the ITT AUC suggests enhanced insulin sensitivity.
The mechanism of action is supported by the observed increase in active GLP-1 levels, confirming effective DPP-4 inhibition. The reduction in HbA1c demonstrates long-term glycemic control. Notably, the compound also shows beneficial effects on body weight and lipid profiles, which are important considerations for the management of type 2 diabetes.
Signaling Pathway of DPP-4 Inhibition
Caption: Mechanism of action of DPP-4 inhibitors.
Conclusion and Future Directions
References
-
Drucker, D. J., & Nauck, M. A. (2006). The incretin system: glucagon-like peptide-1 receptor agonists and dipeptidyl peptidase-4 inhibitors in type 2 diabetes. The Lancet, 368(9548), 1696-1705. [Link]
-
American Diabetes Association. (2021). 9. Pharmacologic Approaches to Glycemic Treatment: Standards of Medical Care in Diabetes—2021. Diabetes Care, 44(Supplement 1), S111-S124. [Link]
-
Kim, D., Wang, L., Beconi, M., Eiermann, G. J., Fisher, M. H., He, H., ... & Lyons, K. (2005). (2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydrotriazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: a potent, orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. Journal of medicinal chemistry, 48(1), 141-151. [Link]
A Technical Guide to the Structure-Activity Relationship of N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide Analogs as Potential Kinase Inhibitors
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a promising class of compounds: N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide analogs. While direct, comprehensive SAR studies on this specific scaffold are emerging, by examining related chemical series, we can construct a robust understanding of how structural modifications are likely to influence biological activity, particularly in the context of kinase inhibition. This document is intended for researchers and professionals in drug discovery and medicinal chemistry.
Introduction: The Promise of Pyrazolyl-Nicotinamide Scaffolds
The convergence of nicotinamide and pyrazole moieties has yielded a plethora of biologically active molecules.[1][2] Nicotinamide, a form of vitamin B3, is a core component of the essential coenzyme NAD and its derivatives have been explored as inhibitors for a variety of enzymes.[3][4] The pyrazole ring is a well-established pharmacophore in medicinal chemistry, frequently found in approved drugs and clinical candidates, particularly as a scaffold for kinase inhibitors.[1][5] The combination of these two heterocyclic systems presents a unique opportunity for developing novel therapeutics. The N-(2,4-difluorobenzyl) group is a common substituent in modern medicinal chemistry, often employed to enhance binding affinity and modulate pharmacokinetic properties.
Given the prevalence of both pyrazole and nicotinamide cores in known kinase inhibitors, it is hypothesized that N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide and its analogs are likely to exhibit activity against one or more protein kinases. Several studies on related pyrazolyl-nicotinamide structures have pointed towards inhibition of kinases such as IRAK4 and VEGFR-2.[2][4][6]
This guide will deconstruct the lead molecule into its three key components to analyze the SAR of each:
-
Part A: The N-(2,4-difluorobenzyl) Moiety
-
Part B: The Nicotinamide Core
-
Part C: The 6-(1H-pyrazol-1-yl) Substituent
Comparative Analysis of Structural Modifications
The following sections will explore the anticipated impact of structural changes on each part of the lead molecule, drawing parallels from existing literature on analogous compounds.
Part A: The N-(2,4-difluorobenzyl) Moiety: Impact of the Amide Substituent
The N-benzyl group plays a crucial role in orienting the molecule within a target's binding site. The fluorine atoms on the benzyl ring can significantly influence activity through various mechanisms, including altered electronic properties and metabolic stability.
Table 1: SAR of the N-Benzyl Moiety
| Modification | Predicted Impact on Activity | Rationale and Supporting Evidence |
| Removal of fluorine atoms | Likely decrease | Fluorine substitution can enhance binding affinity through favorable interactions with the protein and can block sites of metabolic oxidation, increasing bioavailability. |
| Change in fluorine position (e.g., 3,4-difluoro) | Variable | The position of fluorine atoms is critical for optimal interaction with the target protein. A 3,4-difluorophenyl group has been shown to be favorable in other kinase inhibitors.[7] |
| Substitution with other halogens (Cl, Br) | Potentially tolerated | Other halogens can also enhance binding, though their larger size may create steric clashes. |
| Introduction of small alkyl groups (e.g., methyl) | Potentially tolerated | Small, non-polar groups may be accommodated in hydrophobic pockets of the binding site. |
| Introduction of polar groups (e.g., hydroxyl, methoxy) | Likely decrease | The introduction of polar groups could disrupt favorable hydrophobic interactions unless a specific hydrogen bond can be formed. |
Part B: The Nicotinamide Core: The Central Scaffolding
The nicotinamide core acts as the central scaffold, positioning the pyrazole and benzyl groups. Modifications to this ring can alter the overall geometry and electronic properties of the molecule.
Table 2: SAR of the Nicotinamide Core
| Modification | Predicted Impact on Activity | Rationale and Supporting Evidence |
| Substitution at other positions (e.g., 2, 4, or 5-position) | Likely significant change | The substitution pattern on the pyridine ring is critical for activity. In related series, even minor changes have led to significant gains or losses in potency.[8] |
| Replacement of the pyridine ring with other heterocycles (e.g., pyrimidine, pyrazine) | High impact, potentially beneficial | Isosteric replacement of the nicotinamide core is a common strategy in medicinal chemistry to modulate properties and explore new interactions. Pyrazine-based kinase inhibitors are well-documented.[9] |
| Modification of the amide linker | High impact | The amide bond is crucial for the structural integrity of the molecule. Its replacement or modification would significantly alter the compound's conformation. |
Part C: The 6-(1H-pyrazol-1-yl) Substituent: The Key to Selectivity
The pyrazole moiety is a key feature of many kinase inhibitors and is often involved in crucial hydrogen bonding interactions with the hinge region of the kinase domain.
Table 3: SAR of the 6-(1H-pyrazol-1-yl) Moiety
| Modification | Predicted Impact on Activity | Rationale and Supporting Evidence |
| Substitution on the pyrazole ring (e.g., methyl, chloro) | High impact | Substituents on the pyrazole ring can modulate its electronic properties and create new interactions with the target, potentially increasing potency and selectivity. |
| Isomeric attachment of the pyrazole (e.g., 1H-pyrazol-3-yl or 1H-pyrazol-4-yl) | Significant change | The point of attachment of the pyrazole to the nicotinamide ring will drastically alter the geometry of the molecule and its ability to interact with the target. |
| Replacement of the pyrazole with other 5-membered heterocycles (e.g., triazole, imidazole) | High impact, potentially beneficial | Other nitrogen-containing heterocycles can also form key interactions. Triazole-containing kinase inhibitors are known. |
Experimental Protocols
To facilitate further research and validation of the SAR principles outlined above, this section provides detailed experimental protocols for the synthesis of a representative compound and a common biological assay for its evaluation.
Synthesis of N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide
The synthesis of the title compound can be achieved through a straightforward two-step process, starting from commercially available 6-chloronicotinic acid.
Caption: Synthetic scheme for N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide.
Step 1: Synthesis of 6-(1H-Pyrazol-1-yl)nicotinic acid [10][11]
-
To a solution of 6-chloronicotinic acid (1.0 eq) in dimethylformamide (DMF), add pyrazole (1.2 eq) and potassium carbonate (K₂CO₃, 2.5 eq).
-
Heat the reaction mixture to 120 °C and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Acidify the mixture with 1N HCl to pH 3-4 to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to yield 6-(1H-pyrazol-1-yl)nicotinic acid.
Step 2: Amide Coupling to form N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide
-
Suspend 6-(1H-pyrazol-1-yl)nicotinic acid (1.0 eq) in thionyl chloride (SOCl₂) and reflux for 2 hours.
-
Remove the excess SOCl₂ under reduced pressure to obtain the crude acid chloride.
-
Dissolve the acid chloride in dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.
-
Add 2,4-difluorobenzylamine (1.1 eq) and triethylamine (Et₃N, 1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the final compound.
In Vitro Kinase Inhibition Assay
A common method to assess the inhibitory activity of these compounds is an in vitro kinase assay, which measures the phosphorylation of a substrate by a specific kinase.[12][13][14]
Caption: Workflow for a typical in vitro kinase inhibition assay.
Protocol:
-
Prepare a reaction buffer appropriate for the kinase of interest (e.g., VEGFR-2, IRAK4).
-
In a 96-well plate, add the kinase and its specific substrate to each well.
-
Add the N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide analog at a range of concentrations (e.g., from 1 nM to 100 µM) to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a detection reagent, such as the ADP-Glo™ Kinase Assay reagent, which quantifies the amount of ADP produced.
-
Measure the luminescence using a plate reader.
-
The inhibitory activity is determined by the reduction in the signal compared to the negative control. Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Conclusion and Future Directions
The N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide scaffold represents a promising starting point for the development of novel kinase inhibitors. Based on the analysis of related compound series, key structural modifications that are likely to influence biological activity have been identified. Future work should focus on the synthesis and biological evaluation of a focused library of analogs to experimentally validate these SAR predictions. In particular, substitutions on the pyrazole ring and exploration of different N-benzyl motifs are expected to yield compounds with improved potency and selectivity. The experimental protocols provided herein offer a robust framework for these future investigations.
References
- Ansari, A., et al. (2017). Pyrazole: a versatile scaffold in medicinal chemistry.
- BLD Pharmatech. 6-(1H-Pyrazol-1-yl)nicotinic acid. Sigma-Aldrich.
- Forma Therapeutics, Inc. (2013). Identification of amides derived from 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid as potent inhibitors of human nicotinamide phosphoribosyltransferase (NAMPT). PubMed.
- Genentech, Inc. & Plexxikon, Inc. (2020). Optimization of Nicotinamides as Potent and Selective IRAK4 Inhibitors with Efficacy in a Murine Model of Psoriasis. ACS Medicinal Chemistry Letters.
- Al-Ostoot, F. H., et al. (2022). Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies. PMC.
- Che, J., et al. (2021). Discovery of N-((3 S,4 S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1 H-pyrazol-5-yl)benzamide (Hu7691), a Potent and Selective Akt Inhibitor That Enables Decrease of Cutaneous Toxicity. PubMed.
- Genentech, Inc. & Plexxikon, Inc. (2020). Optimization of Nicotinamides as Potent and Selective IRAK4 Inhibitors with Efficacy in a Murine Model of Psoriasis. PMC.
- MedChemExpress. 6-(1H-Pyrazol-1-yl)nicotinic acid. MedChemExpress.
- Solodenko, W., et al. (2006). Amidination of Amines under Microwave Conditions Using Recyclable Polymer-Bound 1H-Pyrazole-1-carboxamidine. Organic Chemistry Portal.
- National Institutes of Health. In vitro NLK Kinase Assay. PMC.
- Al-Qaisi, J. A., et al. (2024).
- Hoffmann-La Roche Inc. (1942). Preparation of nicotinic acid amide.
- Kataeva, O., et al.
- Allen, C. L., et al.
- Gaponova, A. S., et al. (2025). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI.
- BMG LABTECH. (2020). Kinase assays.
- Lee, H. W., et al.
- BenchChem. (2025).
- Zhang, Y., et al. (2025). Integrated computational and experimental identification of N-[(1H-1,2,4-triazol-3-yl)phenyl]-1-(1H-pyrazolo[3,4-b]pyridin-3-yl)methanamide as a potent and selective TIM-3 inhibitor for NSCLC immunotherapy. Frontiers.
- Nitulescu, G. M., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy.
- Celtarys. (2025). Biochemical assays for kinase activity detection.
- El-Karim, S. S. A., et al. (2018).
- Gorska, A., et al. (2022).
- Rasgania, J., et al. (2023).
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A Researcher's Guide to Cross-Validating Target Engagement: A Comparative Analysis Featuring N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide
In the landscape of modern drug discovery, the unequivocal demonstration that a novel bioactive molecule interacts with its intended biological target within a physiological context is a cornerstone of a successful research program. This process, known as target engagement, provides critical validation of the compound's mechanism of action and is a key determinant in advancing a candidate molecule through the development pipeline. This guide provides a comparative analysis of robust methodologies for cross-validating the target engagement of a novel compound, exemplified by the hypothetical molecule N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide.
While the specific biological target of N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide is not publicly disclosed, its chemical structure, incorporating a pyrazole ring, a nicotinamide core, and a difluorobenzyl group, suggests potential interactions with a range of protein targets, as these moieties are present in many biologically active compounds. This guide will, therefore, present a strategic workflow for a researcher faced with such a novel compound, outlining orthogonal approaches to confirm its target engagement with high confidence. We will delve into the principles, protocols, and comparative advantages of three widely adopted techniques: the label-free, in-cell Cellular Thermal Shift Assay (CETSA); the biophysical, in-vitro method of Surface Plasmon Resonance (SPR); and the direct target identification technique of Photoaffinity Labeling (PAL).
The Imperative of Orthogonal Validation
Relying on a single method for target engagement can be misleading due to method-specific artifacts. A multi-pronged approach, or orthogonal validation, where different techniques with distinct underlying principles are employed, provides a much higher degree of confidence in the observed interaction. This guide is structured to provide the rationale and practical steps for implementing such a cross-validation strategy.
Cellular Thermal Shift Assay (CETSA): The In-Cell Litmus Test
CETSA is a powerful biophysical method that allows for the assessment of drug-target interaction in the native environment of intact cells or even tissues. The core principle is that the binding of a ligand, such as our compound of interest, to its target protein confers thermal stability. This means the ligand-bound protein will denature and aggregate at a higher temperature than the unbound protein.
Causality Behind the Experimental Choice
CETSA is an excellent primary assay because it is label-free, meaning no modification of the compound is required, which can sometimes alter its binding properties. It provides evidence of target engagement within the complex milieu of the cell, accounting for factors like cell permeability and intracellular concentration.
Experimental Protocol for CETSA
-
Cell Culture and Treatment: Culture a relevant cell line to high confluence. Treat the cells with varying concentrations of N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide or a vehicle control (e.g., DMSO) for a predetermined time.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for a short period (typically 3 minutes), followed by rapid cooling.
-
Cell Lysis and Separation of Aggregates: Lyse the cells to release their protein content. Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Quantification of Soluble Protein: Carefully collect the supernatant containing the soluble, non-denatured proteins. The amount of the target protein remaining in the soluble fraction is then quantified, typically by Western blotting or more high-throughput methods like AlphaScreen® or mass spectrometry.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement. An isothermal dose-response curve can also be generated by heating all samples at a single, optimized temperature while varying the compound concentration to determine the EC50 of target engagement.
Surface Plasmon Resonance (SPR): Quantifying the Interaction
SPR is a label-free optical sensing technique that provides real-time data on the kinetics and affinity of molecular interactions. It is an invaluable in-vitro method for orthogonally validating a direct binding event identified by CETSA and for providing precise quantitative data.
Causality Behind the Experimental Choice
While CETSA confirms target engagement in a cell, it provides a relative measure of potency (EC50). SPR, on the other hand, can determine the binding affinity (KD) and the association (ka) and dissociation (kd) rate constants, which are fundamental parameters of the drug-target interaction. This level of detail is crucial for structure-activity relationship (SAR) studies.
Experimental Protocol for SPR
-
Immobilization of the Target Protein: The purified target protein is immobilized on the surface of a sensor chip.
-
Analyte Injection: A solution containing N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide (the analyte) at various concentrations is flowed over the sensor chip surface.
-
Detection of Binding: The SPR instrument detects changes in the refractive index at the sensor surface as the analyte binds to the immobilized protein. This change is proportional to the mass accumulating on the surface and is recorded in real-time as a sensorgram.
-
Dissociation Phase: A buffer solution is flowed over the chip to measure the dissociation of the analyte from the protein.
-
Data Analysis: The resulting sensorgrams are analyzed to calculate the kinetic parameters (ka and kd) and the equilibrium dissociation constant (KD), which is a measure of binding affinity.
Photoaffinity Labeling (PAL): Unambiguous Target Identification
PAL is a powerful chemical biology technique used to covalently link a small molecule to its protein target upon photoactivation. This method is particularly useful for identifying unknown targets or for mapping the specific binding site of a compound.
Causality Behind the Experimental Choice
If the target of N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide is unknown or if there is a need to confirm the direct binding site, PAL is an excellent choice. The covalent bond formed between the probe and the target allows for the stringent purification and subsequent identification of the target protein by mass spectrometry.
Experimental Protocol for PAL
-
Probe Synthesis: A photoaffinity probe is synthesized by chemically modifying N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide to include a photoreactive group (e.g., a diazirine) and a reporter tag (e.g., biotin or an alkyne for click chemistry).
-
Incubation with Lysate or Cells: The probe is incubated with cell lysate or intact cells to allow it to bind to its target(s).
-
UV Activation: The sample is irradiated with UV light of a specific wavelength to activate the photoreactive group, which then forms a covalent bond with the nearest amino acid residues in the binding pocket.
-
Enrichment of Labeled Proteins: If a biotin tag was used, the covalently labeled proteins are enriched from the complex mixture using streptavidin-coated beads.
-
Identification by Mass Spectrometry: The enriched proteins are digested into peptides and analyzed by mass spectrometry to identify the target protein(s) and potentially map the site of covalent attachment.
A Head-to-Head Comparison: N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide and Other Emerging Pyrazole Derivatives in Drug Discovery
In the landscape of modern medicinal chemistry, the pyrazole nucleus stands as a "privileged scaffold," a versatile framework that consistently yields ligands for a multitude of biological targets.[1] This guide provides a detailed, head-to-head comparison of the hypothetical compound N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide against other well-documented pyrazole derivatives. While direct experimental data for this specific molecule is not yet prevalent in public literature, by dissecting its structural components and comparing it with established analogues, we can project its potential therapeutic applications and benchmark its anticipated performance.
This analysis is tailored for researchers, scientists, and drug development professionals, offering a blend of theoretical postulation and concrete experimental data from related compounds to inform future research and development.
The Pyrazole-Nicotinamide Core: A Synergy of Bioactive Moieties
The target molecule, N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide, is a fascinating hybrid structure, combining three key pharmacophoric elements: a pyrazole ring, a nicotinamide core, and a difluorobenzyl group.
-
The Pyrazole Moiety : This five-membered heterocycle is a cornerstone of many FDA-approved drugs, renowned for its diverse pharmacological activities, including anti-inflammatory, anticancer, antifungal, and antiviral properties.[1][2]
-
The Nicotinamide Core : A form of vitamin B3, nicotinamide is a crucial component of the coenzyme NAD+, central to cellular metabolism and signaling.[3] Its derivatives have been explored for a wide range of therapeutic effects, including anticancer and antifungal activities.[4][5][6]
-
The 2,4-Difluorobenzyl Group : The inclusion of fluorine atoms in drug candidates is a common strategy to enhance metabolic stability, binding affinity, and membrane permeability. The difluorobenzyl moiety, therefore, is expected to improve the pharmacokinetic profile of the molecule.
Given this structural amalgamation, N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide is hypothesized to possess potent biological activity, potentially as an antifungal agent or a kinase inhibitor for cancer therapy.
Comparative Analysis: Performance Against Established Pyrazole Derivatives
To contextualize the potential of our target molecule, we will compare it with two classes of pyrazole derivatives for which substantial experimental data exists: antifungal pyrazolyl-nicotinamides and pyrazole-based kinase inhibitors.
Antifungal Activity
A study by Wang et al. (2022) detailed the design and synthesis of a series of N-(1H-pyrazol-5-yl)nicotinamide derivatives as potent antifungal agents.[7] These compounds were evaluated for their ability to inhibit the mycelial growth of various phytopathogenic fungi.
Table 1: Comparative Antifungal Activity of Pyrazolyl-Nicotinamide Derivatives
| Compound ID | Target Fungi | EC50 (mg/L) | Reference |
| B4 | S. sclerotiorum | 10.35 | [7] |
| V. mali | 17.01 | [7] | |
| Hypothetical Target Molecule | Various Fungi | To be determined | N/A |
| Boscalid (Commercial Fungicide) | Various Fungi | Varies | [8] |
The data clearly indicates that the pyrazole-nicotinamide scaffold possesses significant antifungal potential.[7] The introduction of various substituents on the pyrazole and nicotinamide rings allows for the fine-tuning of this activity. It is plausible that the difluorobenzyl group in our target molecule could further enhance this antifungal efficacy.
Anticancer Activity: Kinase Inhibition
The pyrazole scaffold is a well-established core for the development of kinase inhibitors, which are a cornerstone of modern cancer therapy.[9][10][11] Several pyrazole-based kinase inhibitors have advanced to clinical trials. For this comparison, we will consider a pyrazole-based Aurora A kinase inhibitor and a CDK2 inhibitor.
Table 2: Comparative Anticancer and Kinase Inhibitory Activity
| Compound ID | Target Kinase | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 6 (Li et al.) | Aurora A | HCT116 (Colon) | 0.39 | [9] |
| MCF7 (Breast) | 0.46 | [9] | ||
| Aurora A Kinase | N/A | 0.16 | [9] | |
| AT7519 | CDK2 | N/A | Low nM range | [12] |
| Hypothetical Target Molecule | Various Kinases | To be determined | To be determined | N/A |
The low micromolar and even nanomolar IC50 values of these compounds underscore the potency of pyrazole derivatives as kinase inhibitors.[9][12] The specific substitution patterns on the pyrazole ring are crucial for achieving high affinity and selectivity for the target kinase. The structure of our hypothetical molecule suggests it could also fit into the ATP-binding pocket of various kinases, making it a promising candidate for anticancer drug development.
Experimental Methodologies
To ensure scientific integrity, the data presented above was obtained using standardized and validated experimental protocols. Below are representative methodologies for assessing antifungal and kinase inhibitory activities.
Antifungal Mycelium Growth Inhibition Assay
This assay is a standard method for evaluating the efficacy of antifungal compounds.
Protocol:
-
Preparation of Media : Potato dextrose agar (PDA) is prepared and autoclaved.
-
Incorporation of Test Compound : The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the molten PDA at various concentrations.
-
Inoculation : A mycelial disc (typically 5 mm in diameter) from a fresh culture of the target fungus is placed at the center of the compound-containing PDA plate.
-
Incubation : The plates are incubated at a controlled temperature (e.g., 25°C) for a specified period.
-
Measurement : The diameter of the fungal colony is measured, and the percentage of growth inhibition is calculated relative to a control plate containing only the solvent.
-
EC50 Determination : The half-maximal effective concentration (EC50) is calculated from the dose-response curve.[7]
Caption: Workflow for the mycelium growth inhibition assay.
In Vitro Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.
Protocol:
-
Reagents : Prepare a reaction buffer containing the kinase, its specific substrate, and ATP.
-
Compound Addition : The test compound is added to the reaction mixture at various concentrations.
-
Reaction Initiation : The reaction is initiated by the addition of ATP.
-
Incubation : The mixture is incubated at a specific temperature (e.g., 30°C) for a set time.
-
Detection : The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (³²P-ATP), fluorescence-based assays, or antibody-based methods (e.g., ELISA).
-
IC50 Calculation : The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of kinase inhibition against the compound concentration.[9][12]
Caption: General workflow for an in vitro kinase inhibition assay.
Structure-Activity Relationship (SAR) Insights and Future Directions
The biological activity of pyrazole derivatives is highly dependent on the nature and position of their substituents.[10] For the pyrazole-nicotinamide scaffold, the following SAR insights can be gleaned from existing literature:
-
Substituents on the Pyrazole Ring : The type of substituent at the N1 and C5 positions of the pyrazole ring significantly influences activity and selectivity. For kinase inhibitors, these substituents often interact with specific pockets in the ATP-binding site.[12][13]
-
Linker between Pyrazole and Nicotinamide : The nature of the amide linkage is critical for maintaining the correct orientation of the two ring systems.
-
Substituents on the Benzyl Group : The 2,4-difluoro substitution on the benzyl ring is a rational choice for enhancing pharmacokinetic properties. Further modifications at other positions could be explored to optimize activity and selectivity.
Future research on N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide should focus on its synthesis and subsequent evaluation in a panel of antifungal and anticancer assays. A broad kinase screen would be instrumental in identifying its primary molecular target(s).
Conclusion
While N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide remains a molecule of hypothetical potential at present, a comparative analysis with its structurally related and well-characterized pyrazole counterparts provides a strong rationale for its investigation as a novel therapeutic agent. The fusion of the versatile pyrazole scaffold with the biologically important nicotinamide core, further enhanced by strategic fluorination, presents a compelling case for its potential efficacy in oncology and infectious diseases. The experimental frameworks outlined in this guide offer a clear path for the empirical validation of this promising new chemical entity.
References
Sources
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- 8. Design, synthesis and biological evaluation of novel nicotinamide derivatives bearing a substituted pyrazole moiety as potential SDH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to Assessing the Therapeutic Window of Novel Small-Molecule Inhibitors: A Case Study Approach with N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide
For drug development professionals, the therapeutic window is a critical determinant of a compound's potential success. It represents the dosage range that can effectively treat a disease without causing unacceptable toxicity.[1] This guide provides a comprehensive, experience-driven framework for assessing the therapeutic window of novel small-molecule inhibitors, using the hypothetical compound N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide as a case study. While specific data for this molecule is not publicly available, its structural motifs—a nicotinamide core and a pyrazole ring—are common in kinase inhibitors and other targeted therapies.[2][3][4] This allows us to postulate a plausible mechanism of action and outline a rigorous, self-validating experimental workflow to define its therapeutic potential.
This guide is structured to provide not just protocols, but the scientific rationale behind each experimental choice, empowering researchers to design and execute robust preclinical studies.
Postulating a Therapeutic Rationale and Target Engagement Strategy
Given the structure of N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide, a reasonable starting hypothesis is its function as a kinase inhibitor. The nicotinamide moiety is a well-established pharmacophore in this class of drugs.[5][6] The initial step is to identify the specific kinase(s) it targets.
Experimental Approach: Kinase Profiling
A broad kinase screen against a panel of several hundred kinases is the most efficient initial step. This will identify the primary target(s) and any potential off-target interactions that could contribute to toxicity.
Workflow for Target Identification and Validation:
Caption: Workflow for Target Identification and Validation.
In Vitro Assessment of Therapeutic Index
The in vitro therapeutic index provides an early indication of a compound's selectivity for cancer cells over normal cells.[7][8] It is calculated as the ratio of the concentration that is toxic to normal cells to the concentration that is effective against cancer cells.
Key Experimental Protocols:
Cell Viability and Cytotoxicity Assays
These assays determine the concentration of the compound that inhibits cancer cell growth (efficacy) and the concentration that is toxic to normal cells.
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding: Seed cancer cell lines (e.g., A549 lung cancer) and a normal human cell line (e.g., BEAS-2B bronchial epithelial) in 96-well plates at a density of 5,000 cells/well. Allow cells to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide (e.g., from 100 µM to 0.01 nM). Add the compound to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Assay: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well.
-
Measurement: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control. Plot the dose-response curves and calculate the IC50 (for cancer cells) and TC50 (for normal cells) values using non-linear regression.
Calculation of In Vitro Therapeutic Index
The in vitro therapeutic index (TI) is calculated as:
TI = TC50 (Normal Cells) / IC50 (Cancer Cells)
A higher TI indicates greater selectivity for cancer cells.
Hypothetical Data for N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide and Comparators:
| Compound | Target Cancer Cell Line (IC50, µM) | Normal Cell Line (TC50, µM) | In Vitro Therapeutic Index (TI) |
| N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide | 0.1 | 10 | 100 |
| Competitor A (Known Kinase Inhibitor) | 0.5 | 15 | 30 |
| Competitor B (Standard of Care) | 1.0 | 5 | 5 |
In Vivo Evaluation of the Therapeutic Window
In vivo studies are essential to understand the compound's behavior in a complex biological system, including its pharmacokinetics (PK), pharmacodynamics (PD), and overall tolerability.
Maximum Tolerated Dose (MTD) Study
The MTD is the highest dose of a drug that can be administered without causing unacceptable side effects or overt toxicity.[9][10][11] This study is crucial for selecting dose levels for subsequent efficacy studies.[12]
Protocol: MTD Study in Mice
-
Animal Model: Use healthy, non-tumor-bearing mice (e.g., C57BL/6), typically 6-8 weeks old.
-
Dose Escalation: Administer the compound via the intended clinical route (e.g., oral gavage) at escalating doses to different cohorts of mice.
-
Monitoring: Monitor the animals daily for clinical signs of toxicity, including changes in body weight, behavior, and appearance.
-
Endpoint: The MTD is typically defined as the dose that causes no more than a 10-20% loss in body weight and no significant clinical signs of toxicity.[12]
Workflow for In Vivo Studies:
Caption: In Vivo Assessment Workflow.
Efficacy Study in a Xenograft Model
This study evaluates the anti-tumor activity of the compound at doses below the MTD.
Protocol: Human Tumor Xenograft Model
-
Model Establishment: Implant a human cancer cell line (e.g., A549) subcutaneously into immunocompromised mice (e.g., nude mice).[13]
-
Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer the compound at various doses below the MTD, a known active comparator, and a vehicle control.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice weekly).
-
Endpoint: The study is typically concluded when tumors in the control group reach a predetermined size. The primary endpoint is tumor growth inhibition (TGI).
Hypothetical In Vivo Data Summary:
| Treatment Group | Dose (mg/kg, daily) | Tumor Growth Inhibition (%) | Average Body Weight Change (%) |
| Vehicle Control | - | 0 | +2 |
| N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide | 10 | 45 | 0 |
| N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide | 30 | 85 | -5 |
| N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide | 50 (MTD) | 95 | -15 |
| Competitor A | 50 | 60 | -8 |
Defining the Therapeutic Window
The therapeutic window is the range between the minimum effective dose (MED) and the MTD. A wider therapeutic window suggests a safer and more promising drug candidate. Based on the hypothetical data, the therapeutic window for N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide would be between a dose that provides significant efficacy (e.g., 30 mg/kg) and the MTD (50 mg/kg).
Conclusion
This guide provides a robust, multi-faceted approach to assessing the therapeutic window of a novel small-molecule inhibitor. By integrating in vitro and in vivo studies, researchers can build a comprehensive profile of a compound's efficacy and toxicity. The hypothetical case of N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide illustrates how a systematic and scientifically rigorous evaluation can de-risk drug development and identify promising candidates for further clinical investigation.
References
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Definitive Guide to the Proper Disposal of N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide
As a novel compound within drug discovery and research, N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide requires meticulous handling and disposal to ensure laboratory safety, environmental protection, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established principles of chemical safety and waste management.
Hazard Assessment and Characterization
Proper disposal begins with a thorough understanding of the compound's potential hazards. While a specific Safety Data Sheet (SDS) for this novel molecule may not be readily available, a hazard assessment can be conducted by analyzing its constituent chemical moieties:
-
Nicotinamide Core: The base structure, a derivative of Vitamin B3, is generally considered to have low toxicity. However, in concentrated or bulk forms, it can act as a skin, eye, and respiratory irritant.[1][2]
-
Pyrazolyl Group: This heterocyclic amine structure is common in pharmaceuticals. Its primary contribution to the hazard profile is as a potential nitrogen oxide (NOx) source upon combustion.
-
Difluorobenzyl Group: This is the most significant feature for waste characterization. The presence of carbon-fluorine bonds designates this compound as a halogenated organic compound . Such compounds are noted for their chemical stability and potential for environmental persistence.[3] Incomplete destruction can lead to the formation of hazardous byproducts.[3]
Based on this analysis, the compound should be treated as a hazardous chemical waste, with specific attention paid to its halogenated nature.
| Chemical Characteristic | Assessment based on Structure | Primary Disposal Implication |
| Physical State | Typically a solid powder at room temperature. | Risk of dust inhalation; requires specific handling procedures.[4][5] |
| Toxicity | Acute toxicity is likely low, but should be handled as potentially harmful if swallowed, inhaled, or in contact with eyes.[6][7] | Requires appropriate Personal Protective Equipment (PPE). |
| Reactivity | Generally stable, but should be kept away from strong oxidizing agents and acids.[1] | Waste must be segregated from incompatible chemicals.[8] |
| Environmental Hazard | Classified as a halogenated organic compound. Potential for persistence and bioaccumulation if improperly released.[3][9] | Must be disposed of via a licensed hazardous waste contractor, likely through high-temperature incineration.[3][10] |
Personal Protective Equipment (PPE) and Safety Measures
Before handling the compound for any purpose, including disposal, all personnel must be equipped with the appropriate PPE to minimize exposure.
-
Eye and Face Protection: Wear ANSI Z87.1-compliant safety goggles or a face shield to protect against dust particles.[11][12]
-
Hand Protection: Use chemically resistant gloves, such as nitrile gloves. Inspect gloves for any tears or punctures before use.[2][12]
-
Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.[13]
-
Respiratory Protection: When handling bulk quantities or if there is a risk of generating dust, use a NIOSH-approved particulate respirator.[2][6] All handling of the solid compound should occur within a certified chemical fume hood to control dust.[8]
Step-by-Step Waste Collection and Segregation Protocol
All chemical waste must be managed from the point of generation to its final disposal, a principle known as "cradle-to-grave" management, which is regulated by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[10][14]
-
Designate a Waste Container: Use a clearly labeled, sealable container designated for "Halogenated Solid Waste." The container must be made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) pail).[14][15]
-
Transferring Waste: Carefully transfer any residual or waste N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide powder into the designated waste container. Perform this transfer inside a chemical fume hood to prevent dust inhalation. Use tools like a dedicated spatula or scoop.
-
Contaminated Materials: Any disposable items that have come into direct contact with the compound, such as weighing paper, gloves, and contaminated bench paper, must also be placed in the same "Halogenated Solid Waste" container.
-
Labeling: The container must be labeled with the words "Hazardous Waste" and a full chemical name: "N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide."[16] Indicate the approximate quantity.
-
Storage: Keep the waste container sealed when not in use.[15][17] Store it in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[15][17]
-
Designate a Waste Container: Use a sealable, chemically resistant container (e.g., a poly-coated glass or HDPE carboy) designated for "Halogenated Organic Liquid Waste."
-
Segregation: Do NOT mix this waste stream with non-halogenated organic solvents or aqueous waste. Mixing incompatible waste streams can create dangerous reactions and significantly increase disposal costs.[16]
-
Transferring Waste: Carefully pour any solutions containing the compound into the designated liquid waste container.
-
Labeling: Label the container with "Hazardous Waste" and list all chemical constituents by their full name, including the solvent(s) and an estimated concentration of the title compound.
-
Storage: Keep the container tightly capped and stored in a secondary containment bin within the SAA.
Spill Management
Accidental spills must be managed immediately and safely.
-
Alert Personnel: Notify all personnel in the immediate area of the spill.
-
Assess the Spill: For a small, manageable spill of the solid compound, proceed with cleanup only if you are trained and have the proper equipment.[18] For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department immediately.
-
Cleanup Procedure (Small Spill):
-
Wearing full PPE, gently cover the spill with an absorbent material from a chemical spill kit to prevent the powder from becoming airborne.[18]
-
Carefully sweep the material into a dustpan.
-
Place the collected material and all cleanup supplies (absorbent pads, contaminated gloves, etc.) into the designated "Halogenated Solid Waste" container.[4]
-
-
Decontamination: Wipe the spill area with an appropriate solvent (e.g., ethanol or isopropanol) and paper towels. Dispose of the towels in the solid waste container.
-
Reporting: Report the incident to your laboratory supervisor and EHS office, as required by your institution's Chemical Hygiene Plan.[19]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of waste generated from handling N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide.
Caption: Decision workflow for segregating and disposing of waste.
Final Disposal Pathway
The ultimate destruction of N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide must be handled by professionals.
-
EHS Coordination: Your institution's EHS office is responsible for the collection of hazardous waste from laboratories.[17] They will work with licensed hazardous waste disposal companies to transport and dispose of the material in compliance with all federal and state regulations.[10][20]
-
Recommended Destruction Method: Due to the stable carbon-fluorine bonds in the difluorobenzyl group, the recommended method for final disposal is high-temperature incineration .[3] This process ensures the complete breakdown of the molecule into simpler, less harmful components. Landfilling is not a suitable option for such compounds due to their potential for environmental persistence and leaching.[21]
By adhering to these procedures, researchers can ensure the safe and compliant disposal of N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide, upholding their commitment to laboratory safety and environmental stewardship.
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A Researcher's Guide to Safe Handling: Personal Protective Equipment for N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide
In the dynamic landscape of drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, the novelty of these compounds, such as N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide, necessitates a proactive and rigorous approach to safety. As a senior application scientist, this guide provides essential, immediate safety and logistical information, with a focus on personal protective equipment (PPE), to ensure the well-being of researchers and the integrity of their work. This document is structured to offer not just procedural steps, but also the scientific rationale behind them, empowering you to make informed safety decisions.
Understanding the Hazard: A Prudent Approach
Given the absence of a specific Safety Data Sheet (SDS) for N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide, a conservative risk assessment is paramount. The molecule's structure, a nicotinamide derivative, suggests that it may share some toxicological properties with related compounds. Nicotinamide itself can cause skin and eye irritation.[1][2] The presence of a difluorobenzyl group could potentially enhance its reactivity and toxicity. Therefore, it is prudent to treat this compound as a hazardous substance with the potential for skin and eye irritation, and possible toxicity upon inhalation or ingestion.
All laboratory work involving this compound should be conducted in accordance with the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450).[3][4][5][6] This includes the development of a written Chemical Hygiene Plan (CHP) that outlines specific safety procedures.[3][5][6]
Core Principles of Protection: The Hierarchy of Controls
Before detailing specific PPE, it is crucial to remember that PPE is the last line of defense.[7] The hierarchy of controls prioritizes eliminating hazards and implementing engineering and administrative controls first.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
For handling N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide, engineering controls such as working in a certified chemical fume hood are mandatory to minimize inhalation exposure.[6] Administrative controls include proper training on handling hazardous chemicals and establishing clear standard operating procedures (SOPs).[3][5]
Essential Personal Protective Equipment (PPE)
A thorough risk assessment for each specific procedure is crucial for determining the appropriate level of PPE.[8] The following table summarizes the recommended PPE for handling N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide.
| Procedure | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Chemical splash goggles and a face shield | Double-gloving with nitrile or neoprene gloves | Flame-resistant lab coat | Recommended to be performed in a chemical fume hood. If not feasible, a NIOSH-approved respirator with an organic vapor cartridge is necessary. |
| Running reactions and work-up | Chemical splash goggles and a face shield | Double-gloving with nitrile or neoprene gloves | Flame-resistant lab coat and a chemically resistant apron | Work must be conducted in a chemical fume hood. |
| Handling spills | Chemical splash goggles and a face shield | Heavy-duty, chemically resistant gloves (e.g., butyl rubber) over nitrile gloves | Chemically resistant suit or apron over a lab coat | NIOSH-approved respirator with an organic vapor cartridge and a particulate filter |
Detailed PPE Protocols
Given the potential for eye irritation, robust eye and face protection is non-negotiable.
-
Chemical Splash Goggles: These are mandatory at all times when handling the compound.[9] They must meet ANSI Z87.1 standards and provide a complete seal around the eyes to protect against splashes.[7]
-
Face Shield: A face shield should be worn in conjunction with goggles, especially when there is a risk of splashes, such as when transferring solutions or during a spill cleanup.[7][9][10] A face shield alone does not provide adequate eye protection.[10]
The skin is a primary route of exposure for many chemicals.
-
Glove Selection: Disposable nitrile gloves provide a good baseline of protection for incidental contact.[7][9] However, for prolonged handling or when splashes are likely, double-gloving with a more robust outer glove, such as neoprene or butyl rubber, is recommended.[7] Always consult the glove manufacturer's compatibility chart for specific chemical resistance data.
-
Proper Glove Use: Never wear gloves outside of the laboratory.[11] Remove gloves before touching common surfaces like doorknobs, phones, or keyboards.[7] Always inspect gloves for any signs of degradation or punctures before use.[7]
Appropriate body protection prevents contamination of personal clothing and skin.
-
Laboratory Coat: A flame-resistant lab coat should be worn at all times and should be fully buttoned.[10][12]
-
Chemical-Resistant Apron: For procedures with a higher risk of splashes, such as when handling larger volumes, a chemical-resistant apron should be worn over the lab coat.[7][12]
Inhalation of airborne particles or vapors can lead to systemic toxicity.
-
Chemical Fume Hood: All procedures that may generate dust or aerosols of N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide must be performed in a properly functioning chemical fume hood.[6]
-
Respirators: In the rare event that a procedure cannot be conducted in a fume hood, or during a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates must be used.[13][14] All personnel required to wear respirators must be part of a respiratory protection program that includes training and fit-testing, as mandated by OSHA.[14]
Operational and Disposal Plans
A comprehensive safety plan extends beyond the use of PPE to include proper handling and disposal procedures.
Step-by-Step Donning and Doffing of PPE
The order in which you put on and take off your PPE is critical to prevent cross-contamination.
Caption: Proper sequence for donning and doffing PPE to minimize contamination.
Spill and Emergency Procedures
In the event of a spill, the primary concern is to ensure the safety of all personnel.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.
-
Isolate the Area: Prevent entry into the spill area.
-
Consult the SDS (or a comparable source for a novel compound): If available, review the SDS for specific spill cleanup procedures. For a novel compound, treat it as highly hazardous.
-
Don Appropriate PPE: Before attempting to clean a spill, don the appropriate PPE, including a respirator.
-
Contain and Clean: For solid spills, carefully sweep or scoop the material into a labeled waste container.[13][15] Avoid generating dust.[1][15] For liquid spills, use an absorbent material to contain the spill and then clean the area with an appropriate solvent.
-
Decontaminate: Thoroughly decontaminate the spill area and any equipment used for cleanup.
-
Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous waste.[13]
Waste Disposal
All waste contaminated with N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[13][16] This includes:
-
Unused or excess compound.
-
Contaminated solvents and solutions.
-
All disposable PPE, such as gloves and lab coats.
-
Contaminated labware.
Containers for hazardous waste must be clearly labeled with the contents and associated hazards.[4]
Conclusion: A Culture of Safety
The safe handling of novel compounds like N-(2,4-difluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide is not merely a matter of following rules; it is about fostering a culture of safety. By understanding the potential hazards, diligently using the correct PPE, and adhering to established safety protocols, researchers can protect themselves and their colleagues while advancing the frontiers of science. This guide serves as a foundational resource, but it is the responsibility of every individual in the laboratory to remain vigilant and prioritize safety in all their endeavors. The Centers for Disease Control and Prevention (CDC) and the National Institutes of Health (NIH) provide comprehensive biosafety guidance in the "Biosafety in Microbiological and Biomedical Laboratories" (BMBL), which serves as a valuable reference for best practices in laboratory safety.[17][18]
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
